Enzalutamide-d6
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H16F4N4O2S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-4-oxo-2-sulfanylidene-5,5-bis(trideuteriomethyl)imidazolidin-1-yl]-2-fluoro-N-methylbenzamide |
InChI |
InChI=1S/C21H16F4N4O2S/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30)/i1D3,2D3 |
InChI Key |
WXCXUHSOUPDCQV-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C([2H])([2H])[2H] |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |
Origin of Product |
United States |
Foundational & Exploratory
Enzalutamide-d6: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Enzalutamide-d6 is the deuterated analog of Enzalutamide, a potent second-generation nonsteroidal antiandrogen. It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Enzalutamide due to its similar chemical and physical properties but distinct mass. This guide provides an in-depth look at the chemical properties, structure, and relevant experimental protocols for this compound.
Core Chemical Properties
This compound is a white to off-white solid.[1] Its key chemical identifiers and properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C21H10D6F4N4O2S[2][3] |
| Molecular Weight | 470.47 g/mol [2] |
| CAS Number | 1443331-94-9[2][4] |
| IUPAC Name | 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-4-oxo-2-sulfanylidene-5,5-bis(trideuteriomethyl)imidazolidin-1-yl]-2-fluoro-N-methylbenzamide[4] |
| Synonyms | Enzalutamide D6, MDV3100-d6[2][4] |
| Solubility | Soluble in Methanol[3], DMSO, DMF, and Ethanol[5] |
| Storage | Long-term storage at 2-8°C is recommended[2] |
Chemical Structure
This compound is structurally identical to Enzalutamide, with the exception of six deuterium atoms replacing the hydrogen atoms on the two methyl groups at the C5 position of the imidazolidine ring.[2][4] This isotopic labeling provides a mass shift that allows for its differentiation from the parent drug in mass spectrometry-based assays.
Experimental Protocols
Synthesis
The synthesis of this compound follows a similar pathway to that of Enzalutamide, with the introduction of deuterated methyl groups. An improved and practical synthesis of the parent compound has been described, which can be adapted for the deuterated analog.[6] The general synthetic strategy involves the following key steps:
-
Methyl Esterification: Starting from a suitable benzoic acid derivative, the carboxylic acid is converted to a methyl ester.
-
Ullmann Ligation: This step involves a copper-catalyzed coupling reaction to form a key carbon-nitrogen bond.
-
Second Methyl Esterification: A subsequent esterification is performed.
-
Ring Closing Reaction: The imidazolidine ring is formed in this crucial step.
-
Final Methyl Amidation: The final step involves the formation of the amide linkage to yield the target molecule.
This process is designed to be efficient and scalable, avoiding highly toxic reagents and multiple recrystallization steps.[6]
Analytical Methodologies
This compound is primarily used as an internal standard in bioanalytical methods for the quantification of Enzalutamide.
1. Quantification in Human Plasma via LC-MS/MS
-
Objective: To determine the concentration of Enzalutamide and its active metabolite, N-desmethylenzalutamide, in human plasma.
-
Internal Standard: this compound.[7]
-
Methodology:
-
Sample Preparation: Protein precipitation is used to extract the analytes from the plasma matrix.[7]
-
Chromatographic Separation: The extracted sample is injected into a C18 column with gradient elution for separation.[7]
-
Detection: A tandem quadrupole mass spectrometer operating in positive ion mode is used for detection and quantification.[7]
-
-
Stability: this compound, as an internal standard, has been shown to be stable in stock solutions for at least 11 months at -40°C.[7]
2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
A stability-indicating RP-HPLC method has been developed for the quantification of Enzalutamide in bulk and pharmaceutical dosage forms, a method that is also applicable to this compound.[8]
-
Chromatographic Conditions:
-
Validation: The method has been validated according to ICH Q2(R1) guidelines and has demonstrated excellent linearity, accuracy, precision, and robustness.[8]
Mechanism of Action: Androgen Receptor Signaling Pathway
Enzalutamide exerts its therapeutic effect by potently inhibiting the androgen receptor (AR) signaling pathway at multiple steps.[9][10] As a deuterated analog, this compound is expected to have the same mechanism of action.
-
Competitive Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain of the AR with a much higher affinity than endogenous androgens like testosterone and dihydrotestosterone (DHT), thereby preventing receptor activation.[11][12]
-
Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus. Enzalutamide prevents this nuclear translocation of the activated AR.[11][12]
-
Impairment of DNA Binding and Coactivator Recruitment: Even if some AR molecules were to translocate to the nucleus, Enzalutamide disrupts their ability to bind to specific DNA sequences known as androgen response elements (AREs).[11][12] It also interferes with the recruitment of co-activator proteins necessary for the transcription of androgen-responsive genes.[11]
This multi-faceted inhibition of the AR signaling pathway leads to decreased proliferation and increased apoptosis of prostate cancer cells.[12]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Enzalutamide D6 - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. This compound | C21H16F4N4O2S | CID 71603443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An improved and practical route for the synthesis of enzalutamide and potential impurities study [ccspublishing.org.cn]
- 7. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
Enzalutamide-d6: A Technical Guide for its Application as an Internal Standard in Bioanalytical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of Enzalutamide-d6 in scientific research, focusing on its critical role as an internal standard for the quantitative analysis of the potent androgen receptor inhibitor, enzalutamide. The information presented herein is intended to support researchers in developing and validating robust bioanalytical methods for pharmacokinetic studies and clinical drug monitoring.
Enzalutamide is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] Accurate measurement of its concentration and that of its active metabolite, N-desmethylenzalutamide, in biological matrices is paramount for understanding its pharmacokinetics, ensuring therapeutic efficacy, and maintaining patient safety.[3][4][5] To achieve this, a stable isotope-labeled internal standard, this compound, is widely employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][6][7]
The Role of this compound as an Internal Standard
In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is a compound added in a known quantity to samples, calibrators, and quality controls.[8] Its purpose is to correct for the variability inherent in the analytical procedure, such as sample extraction, injection volume, and ionization efficiency in the mass spectrometer.[8]
A stable isotope-labeled internal standard, like this compound, is considered the gold standard.[8] It is structurally and chemically almost identical to the analyte (enzalutamide), ensuring it behaves similarly during sample preparation and analysis. However, its increased mass due to the deuterium atoms allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-elution and similar ionization behavior provide the most accurate correction for potential analytical variations.
Experimental Protocols: Quantification of Enzalutamide and N-desmethylenzalutamide
The following protocol is a synthesis of methodologies reported in the scientific literature for the quantification of enzalutamide and its active metabolite, N-desmethylenzalutamide, in human plasma using this compound as an internal standard.[1][6][7]
1. Sample Preparation: Protein Precipitation
-
Objective: To remove proteins from the plasma sample that can interfere with the analysis.
-
Procedure:
-
Aliquot a small volume of plasma (e.g., 50 µL) into a microcentrifuge tube.[9][10]
-
Add a solution of acetonitrile containing a known concentration of this compound.[6][7][9][10]
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the mixture at high speed to pellet the precipitated proteins.
-
Collect the supernatant for injection into the LC-MS/MS system.[9][10]
-
2. Liquid Chromatography (LC)
-
Objective: To separate enzalutamide, N-desmethylenzalutamide, and this compound from other components in the sample extract.
-
Typical Column: A C18 reversed-phase column is commonly used.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) is employed.[1][9][10]
-
Flow Rate: A typical flow rate is maintained to ensure optimal separation.
3. Tandem Mass Spectrometry (MS/MS)
-
Objective: To detect and quantify enzalutamide, N-desmethylenzalutamide, and this compound.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[1][11]
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves monitoring specific precursor ion to product ion transitions for each compound.[11]
-
Enzalutamide: m/z 465.1 → 209.2[11]
-
This compound: The precursor ion will be shifted by +6 Da due to the deuterium labeling. The product ion may or may not be shifted depending on the fragmentation pattern.
-
N-desmethylenzalutamide: The specific m/z transition would be determined during method development.
-
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantification of enzalutamide and N-desmethylenzalutamide using this compound as an internal standard, as reported in various studies.[1][6][7]
| Parameter | Enzalutamide | N-desmethylenzalutamide | Reference |
| Linear Range | 500–50,000 ng/mL | 500–50,000 ng/mL | [1][6][7] |
| Lower Limit of Quantification (LLOQ) | 500 ng/mL | 500 ng/mL | [6][7] |
| Upper Limit of Quantification (ULOQ) | 50,000 ng/mL | 50,000 ng/mL | [6][7] |
| Parameter | Enzalutamide | N-desmethylenzalutamide | Reference |
| Within-Day Precision (%CV) | <8% | <8% | [1] |
| Between-Day Precision (%CV) | <8% | <8% | [1] |
| Accuracy | Within 108% | Within 108% | [1] |
| Recovery | ~100% | ~141% (Note: potential matrix effect) | [1] |
Visualizations
Signaling Pathway of Enzalutamide
Caption: Enzalutamide's mechanism of action in blocking the androgen receptor signaling pathway.
Experimental Workflow for Bioanalysis
Caption: A typical experimental workflow for the quantification of enzalutamide in plasma.
Logical Relationship of Enzalutamide and its Metabolites
Caption: The metabolic pathway of enzalutamide leading to its major active and inactive metabolites.
Conclusion
This compound is an indispensable tool in the research and clinical development of enzalutamide. Its use as an internal standard in LC-MS/MS bioanalytical methods enables the accurate and precise quantification of enzalutamide and its active metabolite, N-desmethylenzalutamide, in biological matrices. The methodologies and data presented in this guide underscore the robustness and reliability of this approach, which is fundamental to advancing our understanding of enzalutamide's pharmacology and optimizing its therapeutic use in patients with prostate cancer.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzalutamide - Wikipedia [en.wikipedia.org]
- 3. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzalutamide: A step towards pharmacokinetics-based dosing in men with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 9. Quantitative determination of enzalutamide, an anti-prostate cancer drug, in rat plasma using liquid chromatography-tandem mass spectrometry, and its application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Quality by Design–Applied Liquid Chromatography-Tandem Mass Spectrometry Determination of Enzalutamide Anti-Prostate Cancer Therapy Drug in Spiked Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
Enzalutamide-d6: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Enzalutamide-d6, a critical tool in the research and development of the potent anti-androgen, Enzalutamide. This document details its core properties, its application as an internal standard in analytical methodologies, and the biochemical pathways it helps to investigate.
Core Properties of this compound
This compound is the deuterated analog of Enzalutamide, a second-generation nonsteroidal anti-androgen. The inclusion of six deuterium atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification of Enzalutamide in biological matrices.[1] This ensures high accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies.[1]
| Property | Value |
| CAS Number | 1443331-94-9 |
| Molecular Formula | C₂₁H₁₀D₆F₄N₄O₂S |
| Molecular Weight | Approximately 470.47 g/mol or 470.48 g/mol [2][3][4] |
| Synonyms | MDV 3100-d6 |
| Primary Use | Internal standard in analytical and pharmacokinetic research[1] |
Mechanism of Action: The Androgen Receptor Signaling Pathway
Enzalutamide exerts its therapeutic effect by potently inhibiting the androgen receptor (AR) signaling pathway at multiple steps.[5][6][7] This multi-faceted inhibition makes it a highly effective treatment for prostate cancer.[6] The key inhibitory actions are:
-
Competitive Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain of the androgen receptor with a significantly higher affinity than endogenous androgens like dihydrotestosterone (DHT).[1][6] This competitive binding prevents the receptor from being activated by androgens.[6]
-
Inhibition of Nuclear Translocation: Upon activation, the androgen receptor typically translocates from the cytoplasm to the nucleus. Enzalutamide prevents this crucial step, thereby sequestering the receptor in the cytoplasm and inhibiting its function as a nuclear transcription factor.[5][6][7]
-
Impairment of DNA Binding and Coactivator Recruitment: For the androgen receptor to regulate gene expression, it must bind to specific DNA sequences known as androgen response elements (AREs) and recruit co-activator proteins.[1][6] Enzalutamide-bound AR is unable to effectively bind to DNA and recruit these necessary co-activators, thus blocking the transcription of genes that promote tumor growth and survival.[1][6]
Experimental Protocols: Quantification of Enzalutamide
This compound is instrumental in the accurate quantification of Enzalutamide and its metabolites in biological samples, typically through liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To determine the concentration of Enzalutamide and its active metabolite, N-desmethylenzalutamide, in human plasma.
Methodology: Protein Precipitation and LC-MS/MS Analysis
This method simplifies sample preparation and provides high-throughput analysis.
-
Sample Preparation:
-
Plasma samples are thawed.
-
To account for high concentrations of the analyte, plasma samples, calibrators, and quality controls are often diluted, for instance, ten-fold with a 20% albumin solution.[4][8]
-
This compound, as the internal standard, is added to all samples, calibrators, and controls.
-
Protein precipitation is achieved by adding a solvent like acetonitrile. This removes larger protein molecules that can interfere with the analysis.[3][4][8]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant, containing the analytes and the internal standard, is collected for injection into the LC-MS/MS system.[3]
-
-
Chromatographic Separation:
-
An aliquot of the supernatant is injected into a liquid chromatography system.
-
Separation is typically performed on a C18 reversed-phase column.[3]
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile) is used to separate Enzalutamide, N-desmethylenzalutamide, and this compound.[3]
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.[3]
-
Detection is performed using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example, a transition for Enzalutamide could be m/z 466.2 → 209.2.[9]
-
The ratio of the peak area of the analyte to the peak area of the internal standard (this compound) is used to calculate the concentration of the analyte in the sample by comparing it to a calibration curve.[10]
-
Conclusion
This compound is an indispensable tool for the precise and reliable quantification of Enzalutamide in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays allows for the robust characterization of the pharmacokinetic profile of Enzalutamide, aiding in dose optimization and the study of drug-drug interactions. A thorough understanding of Enzalutamide's mechanism of action, facilitated by such accurate analytical methods, is paramount for the ongoing development of advanced therapies for prostate cancer.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 7. urology-textbook.com [urology-textbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Quality by Design–Applied Liquid Chromatography-Tandem Mass Spectrometry Determination of Enzalutamide Anti-Prostate Cancer Therapy Drug in Spiked Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.eur.nl [pure.eur.nl]
Enzalutamide-d6: A Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) for Enzalutamide-d6, a deuterated analog of the potent androgen receptor inhibitor, Enzalutamide. This compound is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices.[1][2] This document outlines the key analytical data, experimental methodologies, and quality control workflows associated with ensuring the identity, purity, and stability of this compound for research and development purposes.
Quantitative Data Summary
A Certificate of Analysis for this compound typically presents a summary of its physical and chemical properties. The following tables consolidate the essential quantitative data that researchers and drug development professionals should expect to find.
Table 1: Physical and Chemical Properties
| Parameter | Specification |
| Chemical Name | 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-di(methyl-d3)-4-oxo-2-thioxo-1-imidazolidinyl]-2-fluoro-N-methyl-benzamide |
| Molecular Formula | C₂₁H₁₀D₆F₄N₄O₂S[3] |
| Molecular Weight | 470.47 g/mol [3] |
| CAS Number | 1443331-94-9[3] |
| Appearance | White to off-white solid[3] |
| Storage | 4°C, sealed storage, away from moisture and light[3] |
| Solubility | Soluble in DMSO and DMF[2] |
Table 2: Analytical Data
| Test | Method | Acceptance Criteria |
| Identity (Structure Confirmation) | LC-MS | Consistent with the structure of this compound[3] |
| Purity | HPLC/LC-MS | ≥98% |
| Isotopic Enrichment | Mass Spectrometry | ≥99% Deuterium incorporation[3] |
Experimental Protocols
The analytical data presented in a Certificate of Analysis are derived from rigorous experimental procedures. Below are detailed methodologies for the key experiments used to characterize this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity
This method is employed to confirm the chemical structure and assess the purity of this compound.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is utilized.[1][4]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used for separation.[1]
-
Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or ammonium acetate) and an organic solvent like acetonitrile or methanol.[5][6]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[5]
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.[7]
-
Injection Volume: A small volume, typically 2-10 µL, of the sample solution is injected.[1]
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+) is generally used.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. The transition monitored for this compound is typically m/z 471 → 215.[1]
-
Source Parameters: Parameters such as capillary voltage, cone voltage, desolvation temperature, and gas flow are optimized to achieve the best signal intensity.[1]
-
-
Data Analysis: The retention time of the major peak in the chromatogram should correspond to that of a reference standard of this compound. The mass spectrum of this peak should show the correct mass-to-charge ratio for the protonated molecule [M+H]⁺, confirming its identity. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
For routine purity analysis, a standalone HPLC with UV detection can be utilized.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: An Inertsil ODS-C18 column (e.g., 250 mm × 4.6 mm, 5µm) is a suitable choice.[5]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile, methanol, and water is often used. A common mobile phase composition is a 40:30:30 (v/v/v) mixture of acetonitrile, methanol, and water.[5]
-
Detection Wavelength: Detection is typically performed at the UV absorbance maximum of Enzalutamide, which is around 237 nm.[5][9]
-
-
Data Analysis: The purity of this compound is determined by calculating the area percentage of the principal peak in the chromatogram.
Mass Spectrometry for Isotopic Enrichment
To confirm the level of deuterium incorporation, mass spectrometry is the definitive method.
-
Instrumentation: A high-resolution mass spectrometer is preferred for accurate mass measurements.
-
Sample Introduction: The sample can be introduced via direct infusion or through an LC system.
-
Data Acquisition: The mass spectrometer is operated in full scan mode to observe the isotopic distribution of the molecular ion.
-
Data Analysis: The relative intensities of the peaks corresponding to the unlabeled Enzalutamide and the various deuterated isotopologues are measured. The isotopic enrichment is calculated based on the percentage of the d6 species relative to all other isotopic forms. A typical CoA will show a high percentage for the d6 isotopologue.[3]
Workflow and Signaling Pathway Diagrams
Visual representations of the Certificate of Analysis workflow and the mechanism of action of Enzalutamide provide a clearer understanding of the context and application of this critical analytical document.
Caption: General workflow for the generation and approval of a Certificate of Analysis.
Caption: Mechanism of action of Enzalutamide on the androgen receptor signaling pathway.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. jchps.com [jchps.com]
- 7. jpionline.org [jpionline.org]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. researchgate.net [researchgate.net]
Enzalutamide vs Enzalutamide-d6 physical properties
An In-depth Technical Guide to the Physical Properties of Enzalutamide vs. Enzalutamide-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of the core physical properties of Enzalutamide and its deuterated analog, this compound. The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Enzalutamide is a potent second-generation non-steroidal anti-androgen (NSAA) that targets the androgen receptor (AR) signaling pathway. It is a critical therapeutic agent in the treatment of metastatic castration-resistant prostate cancer (mCRPC). This compound is a deuterated version of Enzalutamide, where six hydrogen atoms on the two methyl groups of the imidazolidine ring have been replaced with deuterium. This isotopic substitution is primarily utilized in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification of Enzalutamide due to its nearly identical chemical properties but distinct mass. Understanding the physical properties of both compounds is essential for formulation development, analytical method validation, and interpreting experimental data.
Comparative Physical Properties
The following table summarizes the key physical and chemical properties of Enzalutamide and this compound. Deuteration results in a predictable increase in molecular weight but has a negligible effect on other macroscopic physical properties such as melting point, solubility, and pKa under standard conditions.
| Property | Enzalutamide | This compound |
| Appearance | White to off-white crystalline solid/powder[1][2][3] | Solid[4][5] |
| Molecular Formula | C₂₁H₁₆F₄N₄O₂S[2][6][7][8] | C₂₁H₁₀D₆F₄N₄O₂S[9][10] |
| Molecular Weight | 464.44 g/mol [2][6][7][11][12][13] | 470.47 g/mol [14][15] |
| Melting Point | 196 - 201 °C[1][6][16][] | No data available[4][5][18] |
| Water Solubility | Practically insoluble (~0.002 - 0.08 mg/mL)[1][2][3][11] | No data available |
| Organic Solvent Solubility | Soluble in DMSO (>25 mg/mL), DMF (~25 mg/mL); Freely soluble in acetonitrile; Slightly soluble in methanol[6][11][][19] | Soluble in Methanol[10] |
| pKa | No pKa between pH 3-11[11] | No data available (Expected to be identical to Enzalutamide) |
| LogP | 2.98 - 3.0[11][16] | 3.6 (Computed)[20] |
Enzalutamide's Mechanism of Action: Androgen Receptor Signaling Pathway
Enzalutamide exerts its therapeutic effect by comprehensively inhibiting the Androgen Receptor (AR) signaling pathway at multiple critical steps. This multi-faceted inhibition is key to its efficacy in castration-resistant prostate cancer, where the AR pathway often remains active despite low androgen levels.[21][22] The primary mechanisms are:
-
Competitive Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain of the AR with high affinity, directly competing with androgens like dihydrotestosterone (DHT) and preventing receptor activation.[23][24][25]
-
Inhibition of Nuclear Translocation: Upon activation, the AR typically translocates from the cytoplasm to the nucleus. Enzalutamide binding prevents this crucial step, sequestering the receptor in the cytoplasm.[21][23][25]
-
Impairment of DNA Binding and Transcription: Should any AR reach the nucleus, Enzalutamide impairs its ability to bind to Androgen Response Elements (AREs) on the DNA, thereby preventing the transcription of target genes that promote cell proliferation and survival.[21][24][25]
References
- 1. View of Pharmacological Review on Enzalutamide [ijpir.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 4. abmole.com [abmole.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Enzalutamide CAS#: 915087-33-1 [m.chemicalbook.com]
- 7. merckindex.rsc.org [merckindex.rsc.org]
- 8. parchem.com [parchem.com]
- 9. clearsynth.com [clearsynth.com]
- 10. Enzalutamide D6 - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Enzalutamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. Enzalutamide D6 | CAS No- 1443331-94-9 | Simson Pharma Limited [simsonpharma.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. Enzalutamide | C21H16F4N4O2S | CID 15951529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. kmpharma.in [kmpharma.in]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. This compound | C21H16F4N4O2S | CID 71603443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. go.drugbank.com [go.drugbank.com]
- 25. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
A Technical Guide to the Isotopic Purity of Enzalutamide-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the isotopic purity of Enzalutamide-d6, a deuterated analog of the potent androgen receptor inhibitor, Enzalutamide. The precise determination of isotopic purity is critical for its application as an internal standard in quantitative bioanalytical assays, ensuring the accuracy and reliability of pharmacokinetic and metabolic studies.
Introduction to this compound
Enzalutamide is a second-generation nonsteroidal antiandrogen used in the treatment of metastatic castration-resistant prostate cancer.[1][] It functions by targeting multiple stages of the androgen receptor (AR) signaling pathway, a key driver of prostate cancer cell growth.[3][4] this compound is a stable isotope-labeled version of Enzalutamide where six hydrogen atoms on the two methyl groups of the imidazolidine ring have been replaced with deuterium atoms.[5][6][7] This substitution results in a molecule that is chemically identical to Enzalutamide but has a higher molecular weight.
The primary application of this compound is as an internal standard for the quantification of Enzalutamide in biological samples using mass spectrometry (MS) based methods like Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9] The deuterated standard co-elutes with the unlabeled drug during chromatography but is distinguishable by its higher mass in the mass spectrometer. This allows for precise correction of variations in sample preparation and instrument response, leading to highly accurate quantification. Therefore, the isotopic purity of this compound is a paramount quality attribute.
Data Presentation: Physicochemical and Purity Specifications
The following table summarizes the key quantitative data for this compound, compiled from various suppliers and certificates of analysis.
| Parameter | Value | Reference(s) |
| CAS Number | 1443331-94-9 | [5][10] |
| Molecular Formula | C₂₁H₁₀D₆F₄N₄O₂S | [5][10] |
| Molecular Weight | 470.47 g/mol | [5][10] |
| Chemical Purity (LCMS) | ≥99.84% | [5] |
| Isotopic Enrichment | ≥99.88% | [5] |
| Isotopic Distribution | d6=99.68%, d4=0.22%, d3=0.10% | [5] |
| IUPAC Name | 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-bis(methyl-d3)-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide | [][7] |
| Appearance | White to off-white solid | [5][8] |
Experimental Protocols for Isotopic Purity Determination
The assessment of isotopic purity and structural integrity of deuterated compounds like this compound relies on a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[11]
Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS is the cornerstone technique for determining isotopic purity. The liquid chromatography component separates this compound from other potential impurities. The mass spectrometer then separates ions based on their mass-to-charge ratio (m/z). By comparing the signal intensity of the ion corresponding to this compound with the intensities of ions corresponding to partially deuterated or non-deuterated Enzalutamide, the isotopic enrichment can be calculated.
Detailed Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, DMF, or Ethanol).[8]
-
Perform serial dilutions to create working solutions at an appropriate concentration for LC-MS analysis (typically in the ng/mL to µg/mL range).
-
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column (e.g., C18) is typically used for small molecule analysis.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is employed to achieve separation.
-
Injection: Inject a small volume (e.g., 1-10 µL) of the prepared sample onto the column. The goal is to achieve chromatographic separation of the analyte from any non-isotopically labeled impurities.
-
-
Mass Spectrometric Analysis:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for this class of compounds.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) is required to resolve the isotopic peaks.
-
Data Acquisition: Acquire data in full scan mode over a relevant m/z range to detect the molecular ions of Enzalutamide (unlabeled) and this compound.
-
-
Data Analysis and Isotopic Purity Calculation:
-
Extract the ion chromatograms for the theoretical m/z values of Enzalutamide and this compound.
-
Integrate the peak areas for each isotopic species detected.
-
Calculate the isotopic purity (enrichment) using the following formula:
-
Isotopic Purity (%) = [Area(d6) / (Area(d0) + Area(d1) + ... + Area(d6))] x 100
-
-
A high percentage (typically >98%) indicates high isotopic purity.[]
-
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides information about the chemical structure of a molecule. For isotopic purity analysis, Proton NMR (¹H NMR) is particularly useful. The replacement of hydrogen with deuterium at a specific position in the molecule results in the disappearance of the corresponding proton signal in the ¹H NMR spectrum. By comparing the spectrum of this compound to that of unlabeled Enzalutamide, one can confirm the location of deuteration and estimate the degree of incorporation.
Detailed Methodology:
-
Sample Preparation:
-
Dissolve a sufficient amount of this compound (typically 5-10 mg) in a deuterated NMR solvent (e.g., DMSO-d₆, Chloroform-d). The choice of solvent should be one in which the analyte is fully soluble.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectrum.
-
Experiment: Acquire a standard ¹H NMR spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time, which should be optimized to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Compare the resulting ¹H NMR spectrum of this compound with a reference spectrum of unlabeled Enzalutamide.[12]
-
Confirm the absence or significant reduction of the proton signals corresponding to the two methyl groups on the imidazolidine ring.
-
Integration of the remaining proton signals against a known internal standard or residual solvent peak can provide a semi-quantitative measure of the completeness of deuteration. The structural integrity is confirmed if all other expected proton signals are present and have the correct chemical shifts and splitting patterns.
-
Visualizations: Signaling Pathways and Experimental Workflows
Enzalutamide Mechanism of Action
The following diagram illustrates the multi-targeted mechanism by which Enzalutamide inhibits the androgen receptor signaling pathway, a crucial process for the growth of prostate cancer cells.[4][13]
Caption: Mechanism of Enzalutamide action on the Androgen Receptor (AR) signaling pathway.
Experimental Workflow for Isotopic Purity Analysis
This workflow provides a logical sequence for the comprehensive analysis of this compound isotopic purity, integrating both LC-MS and NMR methodologies.
References
- 1. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. clearsynth.com [clearsynth.com]
- 7. veeprho.com [veeprho.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. hexonsynth.com [hexonsynth.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Enzalutamide(915087-33-1) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical diagnostics, and environmental monitoring, the pursuit of accuracy and precision is paramount. This in-depth technical guide explores the core principles, practical applications, and methodologies surrounding the use of deuterated internal standards. As the gold standard in mass spectrometry-based quantification, a thorough understanding of their synthesis, implementation, and validation is critical for generating robust and reliable data.
The Core Principle: Why Deuterated Internal Standards?
In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), variability can be introduced at multiple stages of the analytical workflow.[1] This includes inconsistencies in sample preparation, extraction losses, injection volume variations, and fluctuations in the mass spectrometer's ionization efficiency, often referred to as matrix effects.[1][2] An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[3]
The ideal internal standard co-elutes with the analyte and experiences the same variations during the analytical process.[3] By calculating the ratio of the analyte's response to the internal standard's response, these variations can be normalized, leading to significantly improved accuracy and precision.[1]
Deuterated internal standards are stable isotope-labeled (SIL) versions of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[4] Because their chemical and physical properties are nearly identical to the analyte, they are considered the most effective type of internal standard for compensating for analytical variability.[1][3]
Advantages of Deuterated Internal Standards
The use of deuterated internal standards offers several key advantages over other types of internal standards (e.g., structural analogs):
-
Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix, are a major challenge in LC-MS bioanalysis.[1] Since a deuterated internal standard has almost identical chromatographic behavior and ionization efficiency to the analyte, it is affected by the matrix in the same way, allowing for effective normalization.[1]
-
Correction for Extraction Variability: Losses during sample preparation steps like protein precipitation or liquid-liquid extraction can be a significant source of error. A deuterated internal standard, added before extraction, will be lost to the same extent as the analyte, ensuring that the analyte/IS ratio remains constant.
-
Mitigation of Instrument Variability: Fluctuations in instrument performance, such as injection volume inconsistencies and ion source instability, are corrected for by the use of a co-eluting deuterated internal standard.[5]
-
Improved Precision and Accuracy: The comprehensive correction for various sources of error results in significantly improved precision (lower relative standard deviation, %RSD) and accuracy (closer to the true value) of the quantitative results.[6]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and often recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[1]
Synthesis of Deuterated Internal Standards
The preparation of deuterated internal standards is a critical step in their application. The goal is to introduce deuterium atoms at positions that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[7] Common methods for synthesizing deuterated compounds include:
-
Hydrogen-Deuterium Exchange (H/D Exchange): This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O), often facilitated by a catalyst.[4][8][9] Acid-, base-, or metal-catalyzed (e.g., palladium, platinum, rhodium) H/D exchange reactions are commonly employed.[8][10]
-
Catalytic Deuteration: This technique introduces deuterium by the catalytic reduction of an unsaturated bond (e.g., a double or triple bond) using deuterium gas (D₂) and a metal catalyst.[11]
-
Reduction with Deuterated Reagents: Functional groups like esters, carboxylic acids, or amides can be reduced using deuterated reducing agents such as lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄) to introduce deuterium into the molecule.[10]
-
Synthesis from Deuterated Precursors: This approach involves a multi-step chemical synthesis starting from commercially available deuterated building blocks.[12] This method offers precise control over the location and number of deuterium atoms incorporated.
Experimental Protocols: A Practical Guide
The following sections provide an overview of a typical experimental workflow for the quantitative analysis of a drug in human plasma using a deuterated internal standard.
Sample Preparation
The goal of sample preparation is to remove interfering substances from the biological matrix and isolate the analyte and internal standard.[13] Two common techniques are protein precipitation and liquid-liquid extraction.
4.1.1. Protein Precipitation (PPT)
This is a rapid and straightforward method for removing the majority of proteins from plasma samples.[14][15][16]
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.[16]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[16]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4.1.2. Liquid-Liquid Extraction (LLE)
LLE is used to separate analytes from the sample matrix based on their differential solubility in two immiscible liquids, typically an aqueous phase and an organic solvent.[17]
Protocol:
-
To 200 µL of plasma sample in a glass tube, add 20 µL of the deuterated internal standard working solution.
-
Vortex briefly.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of tert-butyl methyl ether and diethyl ether).[3][18]
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.[19]
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS injection.[20]
LC-MS/MS Analysis
The extracted samples are then analyzed by liquid chromatography-tandem mass spectrometry. The following is an example of a method for the analysis of amlodipine and its deuterated internal standard, amlodipine-d4.[10][21][22]
4.2.1. Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 5 µm)[18] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid[18] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[18] |
| Flow Rate | 0.7 mL/min[18] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | Isocratic or gradient elution depending on the separation needs |
4.2.2. Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V[10] |
| Source Temperature | 300 °C[10] |
| MRM Transitions | |
| Amlodipine | Q1: 409.3 m/z -> Q3: 237.9 m/z[10] |
| Amlodipine-d4 | Q1: 413.3 m/z -> Q3: 237.9 m/z[10] |
Data Presentation: Quantitative Performance
The use of deuterated internal standards significantly enhances the performance of bioanalytical methods. The following tables summarize typical validation data.
Table 1: Intra-day and Inter-day Precision and Accuracy for the Quantification of Amlodipine in Human Plasma
| Analyte | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| Amlodipine | 0.5 (LLOQ) | 4.2 | -2.5 | 5.1 | -1.8 |
| 1.5 (LQC) | 3.1 | 1.2 | 4.0 | 0.5 | |
| 25 (MQC) | 2.5 | 0.8 | 3.2 | 1.1 | |
| 40 (HQC) | 2.1 | -1.5 | 2.8 | -0.9 |
Data compiled from representative values found in bioanalytical literature.
Table 2: Comparison of Method Performance With and Without a Deuterated Internal Standard for the Analysis of a Hypothetical Drug
| Parameter | Method with Deuterated IS | Method without Internal Standard |
| Precision (%RSD) at LQC | 3.5% | 12.8% |
| Accuracy (%Bias) at LQC | 2.1% | -8.5% |
| Precision (%RSD) at HQC | 2.8% | 10.2% |
| Accuracy (%Bias) at HQC | -1.7% | 6.3% |
| Linearity (r²) | >0.998 | >0.990 |
Illustrative data based on trends reported in comparative studies.
Method Validation
A bioanalytical method must be validated to ensure its reliability for its intended purpose. Regulatory bodies like the FDA and EMA provide detailed guidance on method validation. Key parameters to be evaluated include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured concentration to the true concentration.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly.
-
Calibration Curve: The relationship between the instrument response and the known concentrations of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Recovery: The extraction efficiency of the analytical method.
-
Matrix Effect: The effect of co-eluting substances on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Visualizing the Workflow and Concepts
The following diagrams, created using the DOT language, illustrate key aspects of using deuterated internal standards.
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Correction of matrix effects with a deuterated internal standard.
Conclusion
Deuterated internal standards are an indispensable tool in modern quantitative analysis, providing a robust solution to the challenges of analytical variability.[4] Their ability to mimic the behavior of the analyte throughout the entire analytical process, from sample preparation to detection, ensures the highest level of accuracy and precision.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding and proper implementation of deuterated internal standards are essential for generating high-quality, reliable, and defensible data that can withstand scientific and regulatory scrutiny.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. scispace.com [scispace.com]
- 7. Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The renaissance of H/D exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciex.com [sciex.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 15. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. opentrons.com [opentrons.com]
- 18. bionclinicals.com [bionclinicals.com]
- 19. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sciex.com [sciex.com]
The Role of Enzalutamide-d6 in Pharmacokinetic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of Enzalutamide-d6 in the pharmacokinetic analysis of enzalutamide, a potent androgen receptor inhibitor. This compound, a stable isotope-labeled analog of enzalutamide, is an indispensable tool in bioanalytical methodologies, ensuring the accuracy and reliability of quantitative assessments in complex biological matrices. This document details its application, the experimental protocols for its use, and the underlying principles of its function as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Introduction to Enzalutamide and the Need for Pharmacokinetic Monitoring
Enzalutamide is a second-generation nonsteroidal antiandrogen approved for the treatment of metastatic castration-resistant prostate cancer (mCRPC). It exerts its therapeutic effect by potently inhibiting multiple steps in the androgen receptor (AR) signaling pathway. Given its narrow therapeutic index and potential for drug-drug interactions, precise monitoring of enzalutamide and its active metabolite, N-desmethylenzalutamide, in patient plasma is crucial for optimizing dosing strategies and ensuring patient safety.[1] Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of enzalutamide.
The Critical Role of this compound as an Internal Standard
In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is paramount for accurate and precise quantification. The ideal IS should mimic the analyte of interest in terms of chemical properties, extraction recovery, and ionization efficiency, but be clearly distinguishable by the mass spectrometer. This compound, with six deuterium atoms replacing hydrogen atoms on the two methyl groups of the dimethylthiohydantoin moiety, serves as an excellent IS for enzalutamide.[2][3]
The key advantages of using this compound include:
-
Similar Physicochemical Properties: Its structure is nearly identical to enzalutamide, ensuring it behaves similarly during sample preparation and chromatographic separation.
-
Co-elution with Analyte: this compound co-elutes with enzalutamide, meaning they experience the same matrix effects during ionization, which are then corrected for in the final calculation.
-
Mass Differentiation: The six-dalton mass difference allows for distinct detection by the mass spectrometer, preventing interference with the analyte signal.[2]
Quantitative Data Summary
The use of this compound as an internal standard has been validated in numerous bioanalytical methods. The following tables summarize key quantitative parameters from a representative validated LC-MS/MS method for the determination of enzalutamide and its active metabolite in human plasma.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | Acquity BEH C18 (2.1 × 50 mm, 1.7 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Flow Rate | 0.5 mL/min[2] |
| Injection Volume | 2 µL[2] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |
| Capillary Voltage | 4.2 kV[2] |
| Desolvation Temperature | 500 °C[2] |
| Desolvation Gas Flow | 1000 L/hour[2] |
| Cone Voltage | 65 V[2] |
| Collision Energy (Enzalutamide) | 25 V[2] |
Table 2: Mass Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Enzalutamide | 465 | 209 | 2.5[2] |
| N-desmethylenzalutamide | 451 | 195 | 2.4[2] |
| This compound (IS) | 471 | 215 | 2.5 [2] |
Table 3: Method Validation Parameters
| Parameter | Enzalutamide | N-desmethylenzalutamide |
| Calibration Curve Range | 500–50,000 ng/mL[2] | 500–50,000 ng/mL[2] |
| Within-day Precision (%CV) | <8%[2] | <8%[2] |
| Between-day Precision (%CV) | <8%[2] | <8% |
| Accuracy | within 108%[2] | within 108%[2] |
| LLOQ Precision (%CV) | <10%[2] | <10%[2] |
| LLOQ Accuracy | within 116%[2] | within 116%[2] |
Detailed Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol details a common and efficient method for extracting enzalutamide and its metabolites from human plasma.
-
Aliquoting: In a microcentrifuge tube, pipette 50 µL of human plasma sample, calibration standard, or quality control sample.
-
Internal Standard Addition: Add 10 µL of the this compound internal standard working solution to each tube.
-
Protein Precipitation: Add 150 µL of methanol to each tube.[4]
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.[4]
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.[4]
LC-MS/MS Analysis
The following is a representative LC-MS/MS method for the simultaneous quantification of enzalutamide and N-desmethylenzalutamide using this compound as the internal standard.
-
LC System: An Acquity H-Class UPLC system or equivalent.[2]
-
Column: Acquity BEH C18 column (2.1 × 50 mm, 1.7 µm particle size).[2]
-
Mobile Phase Gradient:
-
MS System: A Xevo TQ-S Micro Tandem Mass Spectrometer or equivalent, operated in positive ion mode.[2]
-
Data Acquisition: Monitor the mass transitions specified in Table 2 using Multiple Reaction Monitoring (MRM) mode.
Visualizations
Enzalutamide's Mechanism of Action: Androgen Receptor Signaling Pathway Inhibition
Enzalutamide disrupts the androgen receptor signaling pathway at multiple points, leading to decreased prostate cancer cell proliferation and survival.[5][6][7]
Caption: Enzalutamide's multi-targeted inhibition of the androgen receptor signaling pathway.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the logical flow of a typical pharmacokinetic study utilizing this compound.
Caption: A typical workflow for the bioanalysis of enzalutamide using this compound.
Conclusion
This compound is a cornerstone for the accurate and reliable quantification of enzalutamide in pharmacokinetic studies. Its use as an internal standard in LC-MS/MS methodologies allows for the correction of matrix effects and variations in sample processing, leading to high-quality data essential for clinical and research applications. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and researchers in the field of drug development and therapeutic drug monitoring. The continued application of such robust bioanalytical methods will undoubtedly contribute to a deeper understanding of enzalutamide's pharmacology and the optimization of its therapeutic use.
References
- 1. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Acanthus Research [acanthusresearch.com]
- 4. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzalutamide-d6 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Enzalutamide-d6 as an internal standard in the bioanalysis of the potent androgen receptor inhibitor, enzalutamide. Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles of its application, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and provides a comprehensive overview of the analytical methodologies.
The Therapeutic Mechanism of Enzalutamide
Enzalutamide is a second-generation nonsteroidal anti-androgen agent that targets multiple stages of the androgen receptor (AR) signaling pathway, a critical driver in the progression of prostate cancer. Its mechanism of action involves three key inhibitory steps:
-
Inhibition of Androgen Binding: Enzalutamide competitively binds to the ligand-binding domain of the androgen receptor with a higher affinity than natural androgens like testosterone and dihydrotestosterone. This prevents the receptor from being activated.
-
Inhibition of Nuclear Translocation: Even if the androgen receptor becomes activated, enzalutamide hinders its translocation from the cytoplasm into the nucleus.
-
Impairment of DNA Binding: For any androgen receptors that do manage to enter the nucleus, enzalutamide interferes with their ability to bind to specific DNA sequences known as androgen response elements (AREs). This prevents the transcription of genes that are essential for prostate cancer cell growth and survival.
This multi-faceted approach effectively suppresses the signaling cascade that fuels the proliferation of prostate cancer cells.
The Role of this compound as an Internal Standard
In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard is crucial for achieving accurate and precise measurements. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the detector. This compound, a deuterated analog of enzalutamide, serves as an excellent internal standard for several reasons:
-
Co-elution: Due to its structural similarity to enzalutamide, this compound exhibits nearly identical chromatographic behavior, meaning it elutes at the same time as enzalutamide from the liquid chromatography column.
-
Similar Ionization Efficiency: Both enzalutamide and this compound have comparable ionization efficiencies in the mass spectrometer's ion source.
-
Mass Differentiation: The six deuterium atoms in this compound give it a higher mass than enzalutamide. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.
By adding a known concentration of this compound to each sample, any variations that occur during sample preparation (e.g., extraction efficiency), chromatography (e.g., injection volume), or ionization (e.g., matrix effects) will affect both the analyte and the internal standard to the same extent. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out these variations and leading to more robust and reliable results.
Quantitative Data from Validated Bioanalytical Methods
The following tables summarize key quantitative parameters from published and validated LC-MS/MS methods for the determination of enzalutamide in human plasma using this compound as an internal standard.
| Parameter | Method 1 [1][2] | Method 2 [3][4] | Method 3 [5][6][7] |
| Linearity Range (ng/mL) | 500 - 50,000 | 500 - 50,000 | 20 - 50,000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 500 | 500 | 20 |
| Upper Limit of Quantification (ULOQ) (ng/mL) | 50,000 | 50,000 | 50,000 |
| Intra-day Precision (%CV) | < 8% | < 5.1% | ≤ 7.24% |
| Inter-day Precision (%CV) | < 8% | < 5.1% | ≤ 7.24% |
| Intra-day Accuracy (%Bias) | Within ±8% | Within ±5.1% | -8.17% to 9.00% |
| Inter-day Accuracy (%Bias) | Within ±8% | Within ±5.1% | -8.17% to 9.00% |
Table 1: Comparison of Quantitative Parameters from Different Validated LC-MS/MS Methods.
Experimental Protocols for Bioanalysis
The following sections detail a typical experimental protocol for the quantification of enzalutamide in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting enzalutamide from plasma samples.[1][3][4]
-
Aliquoting: Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of this compound working solution (e.g., 50 µL of a 100 ng/mL solution) to each plasma sample.
-
Precipitation: Add a protein precipitating agent, typically acetonitrile (e.g., 200 µL), to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for a set period (e.g., 10 minutes) to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,500 x g) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant, which contains the enzalutamide and this compound, to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is typically achieved using a reverse-phase C18 column.[1]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Injection Volume: A small volume of the supernatant (e.g., 2-10 µL) is injected onto the column.
-
Gradient Elution: A gradient elution program is often used to separate enzalutamide from other matrix components. An example gradient is as follows:
-
0-2.5 min: 5% B
-
2.5-3.5 min: Linearly increase to 90% B
-
3.5-4.0 min: Hold at 90% B
-
4.0-4.5 min: Return to 5% B
-
4.5-5.0 min: Re-equilibrate at 5% B
-
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is commonly used for detection and quantification.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: The following are typical MRM transitions for enzalutamide and this compound:
-
Enzalutamide: Precursor ion (m/z) 465.1 → Product ion (m/z) 209.1
-
This compound: Precursor ion (m/z) 471.1 → Product ion (m/z) 215.1
-
-
Instrument Parameters: Instrument parameters such as declustering potential, collision energy, and cell exit potential should be optimized for maximum sensitivity for each analyte.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of enzalutamide in the androgen receptor signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for the bioanalysis of enzalutamide using this compound.
This comprehensive guide provides the foundational knowledge and detailed methodologies for the effective use of this compound as an internal standard in the bioanalysis of enzalutamide. By understanding its mechanism of action and adhering to validated protocols, researchers can ensure the generation of high-quality, reliable data in their drug development and clinical research endeavors.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. ovid.com [ovid.com]
- 6. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
A Technical Guide to the Solubility of Enzalutamide-d6 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the solubility characteristics of Enzalutamide-d6, a deuterated isotopologue of the potent androgen receptor inhibitor, Enzalutamide. Understanding the solubility of this compound in various organic solvents is critical for a wide range of applications, including analytical standard preparation, formulation development, and various in vitro and in vivo experimental setups. This document compiles available solubility data, outlines standard experimental protocols for solubility determination, and illustrates the relevant biological pathway and experimental workflows.
This compound: An Overview
This compound is a stable, isotopically labeled version of Enzalutamide, where six hydrogen atoms on the two methyl groups of the gem-dimethyl moiety have been replaced with deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantitative analyses of Enzalutamide in biological matrices. Chemically, the physicochemical properties of this compound, including its solubility, are expected to be highly similar to those of its non-deuterated counterpart, Enzalutamide.
Solubility of Enzalutamide in Organic Solvents
Quantitative solubility data for this compound is not extensively published. However, the solubility of Enzalutamide provides a very close approximation. The following table summarizes the available data for Enzalutamide.
| Solvent | Solubility (mg/mL) | Classification | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 | Very Soluble | [1] |
| 1-Methyl-2-pyrrolidinone | 530 | Freely Soluble | [2] |
| Dimethyl Formamide (DMF) | ~25 | Freely Soluble | [3] |
| Methanol | 49 | Soluble | [2] |
| Acetonitrile | - | Freely Soluble | [2] |
| Ethanol (Absolute) | 12 | Sparingly Soluble | [2] |
| Ethanol | ~0.5 | Sparingly Soluble | [3] |
| Water | 0.002 | Practically Insoluble | [2] |
Note: Solubility classifications are based on USP definitions. Data presented is for non-deuterated Enzalutamide, which serves as a strong proxy for this compound. One supplier notes that this compound is soluble in Methanol, though a quantitative value is not provided.[4]
Experimental Protocols for Solubility Determination
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[5][6] This method establishes the thermodynamic equilibrium between the dissolved and solid states of the substance.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
-
Preparation: Add an excess amount of the solid compound (e.g., this compound) to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.[5]
-
Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.[6][7] This typically requires 24 to 48 hours, during which the concentration of the dissolved solute stabilizes.[6]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:
-
Centrifugation: Spinning the sample at high speed to pellet the solid.
-
Filtration: Passing the solution through a filter (e.g., a 0.22 µm syringe filter) that is compatible with the solvent and does not adsorb the solute.
-
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the sample as necessary with a suitable solvent.
-
Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Back-calculate the original concentration in the saturated solution, taking into account any dilution factors. This value represents the equilibrium solubility.
Visualization of Key Pathways and Workflows
4.1. Signaling Pathway: Enzalutamide's Mechanism of Action
Enzalutamide is a potent inhibitor of the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer cell growth.[8][9] It acts at multiple steps to block the pathway's activation.[10][11][12]
Caption: Mechanism of action of Enzalutamide on the Androgen Receptor (AR) signaling pathway.
4.2. Experimental Workflow: Solubility Determination
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Caption: Standard experimental workflow for the shake-flask solubility determination method.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Enzalutamide D6 - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. solubility experimental methods.pptx [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. erc.bioscientifica.com [erc.bioscientifica.com]
- 12. urology-textbook.com [urology-textbook.com]
Navigating the Long-Term Viability of Enzalutamide-d6: A Technical Guide to Storage and Stability
For researchers, scientists, and professionals in drug development, ensuring the integrity of active pharmaceutical ingredients (APIs) is paramount. This in-depth technical guide provides a comprehensive overview of the long-term storage and stability of Enzalutamide-d6 powder, a deuterated analog of the potent androgen receptor inhibitor, Enzalutamide.
This compound is a critical tool in pharmacokinetic studies and as an internal standard in bioanalytical assays. Its stability directly impacts the accuracy and reliability of experimental results. This guide synthesizes available data on its storage, potential degradation pathways, and the analytical methodologies required for its assessment.
Recommended Storage and Handling
Proper storage is the first line of defense in maintaining the chemical integrity of this compound powder. The following conditions are recommended based on information from various suppliers and safety data sheets.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Powder | -20°C | Long-term (up to 3 years) | Keep in a tightly sealed container in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition.[1][2] |
| 2-8°C | Short-term | Suitable for routine use where long-term storage is not required.[3][4][5] | |
| 4°C | Up to 2 years | An alternative for intermediate-term storage.[2][6] | |
| In Solvent | -80°C | Up to 6 months | Recommended for solutions, such as in DMSO.[7] |
| -20°C | Up to 1 year | A viable, though less optimal, alternative for storing solutions.[6] |
Handling Precautions:
When handling this compound powder, it is crucial to avoid inhalation, and contact with skin and eyes. The use of personal protective equipment, including gloves, safety goggles, and a lab coat, is strongly advised. Handling should occur in a well-ventilated area or under a fume hood.[1][2]
Chemical Stability and Degradation Profile
This compound is generally stable under the recommended storage conditions.[1] However, like its non-deuterated counterpart, it is susceptible to degradation under certain stress conditions. Forced degradation studies on Enzalutamide provide valuable insights into the potential stability liabilities of its deuterated analog.
Table 2: Summary of Forced Degradation Studies on Enzalutamide
| Stress Condition | Observations | Percentage Degradation (if reported) |
| Acidic Hydrolysis | Significant degradation observed. | 3.10% (0.1 M HCl at 80°C for 4h)[8] |
| Alkaline Hydrolysis | Significant degradation observed. | 4.54% (0.01 M NaOH at 80°C for 4h)[8] |
| Oxidative | Sensitive to oxidation (peroxide). | Significant degradation observed.[9] |
| Thermal | Stable. | No degradation observed.[8] |
| Photolytic (UV/Sunlight) | Stable. | No degradation observed.[8] |
| Neutral (Water) | Stable. | No degradation observed.[8] |
The primary metabolic pathway for Enzalutamide involves N-demethylation to its active metabolite, N-desmethylenzalutamide (M2), which is then hydrolyzed to an inactive carboxylic acid metabolite (M1). Deuteration at the N-methyl group (as in this compound) is known to slow down this N-demethylation process due to the kinetic isotope effect. This suggests that this compound may exhibit greater metabolic stability compared to Enzalutamide.
A key degradation product identified from the hydrolysis of Enzalutamide is 4-amino-2-(trifluoromethyl)benzonitrile (Enzal-2A).[10][11] It is reasonable to infer that a similar hydrolysis-based degradation pathway exists for this compound under harsh acidic or basic conditions.
Visualizing Key Pathways and Workflows
To better understand the biological context and the analytical process for stability assessment, the following diagrams are provided.
Experimental Protocols for Stability Assessment
The following protocols are based on validated methods for Enzalutamide and its metabolites and are suitable for assessing the stability of this compound.
Protocol 1: Stability-Indicating RP-HPLC Method
This method is adapted from published procedures for the analysis of Enzalutamide.[5][12]
Table 3: RP-HPLC Method Parameters
| Parameter | Specification |
| Column | Inertsil ODS-C18 (250 mm x 4.6 mm, 5µm) or equivalent |
| Mobile Phase | Acetonitrile:Methanol:Water (40:30:30 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 237 nm |
| Column Temperature | Ambient (e.g., 25°C) |
| Injection Volume | 10-20 µL |
| Diluent | Mobile Phase |
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the diluent to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solution: Dilute the stock solution with the diluent to a suitable working concentration (e.g., 50 µg/mL).
-
Sample Solution: Accurately weigh the this compound powder that has been subjected to stability testing and dissolve it in the diluent to achieve a target concentration similar to the working standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and compare the peak areas to determine the purity and presence of any degradation products.
Protocol 2: LC-MS/MS Method for Higher Sensitivity and Specificity
This protocol is based on methods used for the bioanalysis of Enzalutamide and its metabolites, where this compound is often used as an internal standard.[6]
Table 4: LC-MS/MS Method Parameters
| Parameter | Specification |
| LC System | UPLC or HPLC system |
| Column | Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | A linear gradient appropriate for separating the parent compound from potential degradants. |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | m/z 471 → 215 (for this compound) |
Sample Preparation and Analysis:
-
Prepare stock and working solutions of the this compound stability sample in a suitable solvent (e.g., acetonitrile).
-
Further dilute the samples to fall within the calibrated range of the instrument.
-
Inject the prepared samples into the LC-MS/MS system.
-
Quantify the amount of intact this compound and identify any potential degradation products by monitoring for expected mass transitions.
Conclusion
The long-term stability of this compound powder is best maintained by storage at -20°C in a tightly sealed container, protected from light. While generally stable, it is susceptible to degradation under hydrolytic (acidic and basic) and oxidative stress. The provided experimental protocols for RP-HPLC and LC-MS/MS offer robust methods for monitoring the purity and stability of this compound over time. By adhering to these storage and handling guidelines and employing appropriate analytical techniques, researchers can ensure the integrity of this important compound in their scientific endeavors.
References
- 1. dovepress.com [dovepress.com]
- 2. jchps.com [jchps.com]
- 3. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bepls.com [bepls.com]
Enzalutamide-d6: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential safety and handling information for Enzalutamide-d6, a deuterated analog of the potent androgen receptor inhibitor Enzalutamide. This document is intended for use by trained personnel in a laboratory setting. The burden of safe use of this material rests entirely with the user.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] While specific toxicity data for the deuterated form is limited, the safety precautions for the parent compound, Enzalutamide, should be strictly followed. Enzalutamide is considered a cytotoxic agent, and therefore, this compound should be handled as such.
GHS Classification:
| Classification | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Acute aquatic toxicity | 1 | H400: Very toxic to aquatic life[1] |
| Chronic aquatic toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
GHS Label Elements:
| Pictogram | Signal Word |
| GHS07, GHS09 | Warning |
Physical and Chemical Properties
| Property | Value |
| Synonyms | 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-bis(methyl-d3)-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide |
| Molecular Formula | C21H10D6F4N4O2S[1][2] |
| Molecular Weight | 470.47 g/mol [1] |
| CAS Number | 1443331-94-9[1][2] |
| Appearance | No data available |
| Storage Conditions | Store at -20°C as a powder or -80°C in solvent. Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] |
Exposure Controls and Personal Protection
As a potent cytotoxic compound, exposure to this compound must be minimized through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
-
Ventilation: Use only in areas with appropriate exhaust ventilation, such as a certified chemical fume hood or a biological safety cabinet.[1][3]
-
Containment: For procedures with a high risk of aerosol generation, a glove box or isolator is recommended.
-
Safety Equipment: Ensure an accessible safety shower and eyewash station are available.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE | Specification |
| Eye Protection | Safety goggles with side-shields.[1] |
| Hand Protection | Protective gloves (e.g., double gloving with nitrile gloves).[1] |
| Skin and Body Protection | Impervious clothing, such as a disposable gown with closed cuffs.[1] |
| Respiratory Protection | A suitable respirator should be used when engineering controls are not sufficient to control airborne concentrations. |
Safe Handling and Experimental Protocols
General Handling Precautions
Experimental Workflow for Handling Potent Compounds
The following diagram outlines a general workflow for the safe handling of this compound in a research laboratory.
Protocol for Weighing and Reconstitution
-
Preparation: Don all required PPE before entering the designated handling area. Prepare the work surface within a chemical fume hood by covering it with a disposable absorbent pad.
-
Weighing: Use an analytical balance inside the fume hood. To minimize dust generation, carefully open the container. Use appropriate tools to transfer the powder to a tared weigh boat.
-
Reconstitution: Add the desired solvent to the vial containing the weighed this compound. Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.
-
Cleanup: Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent. Dispose of all contaminated materials as hazardous waste.
First Aid Measures
In case of exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove contact lenses, if present. Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers. Promptly call a physician.[1][3] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[1][3] |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Call a physician.[1][3] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1][3] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, absorb with an inert, non-combustible material (e.g., diatomite, universal binders). For solid spills, carefully cover with a damp absorbent paper to avoid raising dust.
-
Clean: Decontaminate the spill area with an appropriate solvent and cleaning agent.
-
Dispose: Collect all contaminated materials in a sealed container for disposal as hazardous waste.
Disposal Considerations
Dispose of contents and containers to an approved waste disposal plant.[1] Do not allow the product to enter drains, water courses, or the soil.[1] As this compound is a deuterated compound, specific institutional and local regulations for the disposal of such materials must be followed. Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures.
Hierarchy of Safety Controls
A systematic approach to safety involves implementing controls in a hierarchical order of effectiveness. The following diagram illustrates this principle as it applies to handling this compound.
-
Elimination/Substitution: While not always feasible in a research context, consider if a less hazardous alternative could be used.
-
Engineering Controls: These are physical changes to the workspace to isolate workers from the hazard, such as fume hoods and glove boxes.
-
Administrative Controls: These are changes to work practices, such as standard operating procedures (SOPs), training, and signage.
-
Personal Protective Equipment (PPE): This is the last line of defense and should be used in conjunction with other control measures.
Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: Stable under recommended storage conditions.[1]
-
Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.[1]
-
Hazardous Decomposition Products: Under fire conditions, may decompose and emit toxic fumes.[1]
This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for institutional safety protocols and professional judgment. Always consult your institution's EHS department for specific guidance.
References
Methodological & Application
Preparing Enzalutamide-d6 Stock and Working Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Enzalutamide-d6 stock and working solutions for use in various research and drug development applications, including its use as an internal standard in bioanalytical methods and for in vitro cell-based assays.
Introduction
Enzalutamide is a potent second-generation androgen receptor (AR) inhibitor used in the treatment of prostate cancer.[1] this compound, a deuterated analog of Enzalutamide, serves as an ideal internal standard for quantitative analysis by mass spectrometry due to its similar chemical and physical properties to the parent drug, with a distinct mass-to-charge ratio. This document outlines the procedures for preparing stable and accurate stock and working solutions of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₁H₁₀D₆F₄N₄O₂S |
| Molecular Weight | 470.47 g/mol |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥90% |
Table 2: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL |
| Dimethylformamide (DMF) | ≥ 25 mg/mL |
| Methanol | Soluble |
| Ethanol | ≥ 0.5 mg/mL |
| Acetonitrile | Soluble |
Table 3: Recommended Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Stability |
| Solid (Powder) | -20°C | ≥ 4 years |
| Stock Solution (in DMSO or ACN) | -40°C | At least 11 months |
| Working Solution (in Autosampler) | 2-8°C | At least 7 days |
| Aqueous Solution | Room Temperature | Not recommended for more than one day |
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL) for LC-MS Applications
This protocol describes the preparation of a 1 mg/mL stock solution of this compound, typically for use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), LC-MS grade or Acetonitrile (ACN), LC-MS grade
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Amber glass vials for storage
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder into a clean, dry volumetric flask of appropriate size (e.g., 1 mL for a 1 mg/mL solution).
-
Solvent Addition: Add a small amount of the chosen solvent (DMSO or ACN) to the flask to dissolve the powder.
-
Mixing: Gently swirl the flask or use a vortex mixer at a low speed to ensure complete dissolution of the solid.
-
Volume Adjustment: Once the solid is completely dissolved, add the solvent to the flask up to the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution into amber glass vials to protect it from light. Label the vials clearly with the compound name, concentration, solvent, and preparation date. Store the stock solution at -40°C for long-term stability.
Preparation of this compound Working Solutions for LC-MS Calibration Curve
This protocol outlines the serial dilution of the stock solution to prepare a series of working solutions for constructing a calibration curve.
Materials:
-
This compound stock solution (1 mg/mL)
-
Acetonitrile (ACN) or appropriate mobile phase
-
Pipettes and sterile, filtered pipette tips
-
Microcentrifuge tubes or autosampler vials
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution from the 1 mg/mL stock solution. For example, dilute the stock solution 1:10 with ACN to obtain a 100 µg/mL solution.
-
Serial Dilutions: Perform serial dilutions of the intermediate solution to obtain the desired concentrations for the calibration curve. For example, to prepare a 1 µg/mL working solution, dilute the 100 µg/mL solution 1:100 with ACN.
-
Final Concentrations: The final concentrations of the working solutions will depend on the expected concentration range of the analyte in the samples. A typical range might be from 1 ng/mL to 1000 ng/mL.
Preparation of this compound Stock and Working Solutions for In Vitro Cell-Based Assays
This protocol describes the preparation of this compound solutions for use in cell culture experiments. As this compound is structurally and functionally similar to Enzalutamide, the preparation methods are analogous.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). This minimizes the amount of DMSO added to the cell culture, as high concentrations of DMSO can be toxic to cells.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution with complete cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution in cell culture medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Treatment of Cells: Add the prepared working solutions to the cell cultures to achieve the desired final concentrations for the experiment. Studies have used Enzalutamide at concentrations ranging from 0.5 µM to 100 µM in various prostate cancer cell lines.[2][3]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Enzalutamide's mechanism of action on the Androgen Receptor signaling pathway.[4][5][6]
References
- 1. Quality by Design–Applied Liquid Chromatography-Tandem Mass Spectrometry Determination of Enzalutamide Anti-Prostate Cancer Therapy Drug in Spiked Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 6. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Enzalutamide in Human Plasma via Protein Precipitation Using Enzalutamide-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enzalutamide is a potent androgen receptor inhibitor used in the treatment of metastatic castration-resistant prostate cancer.[1][2] Accurate quantification of enzalutamide and its active metabolites in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note details a simple, rapid, and reliable protein precipitation method for the extraction of enzalutamide from human plasma samples prior to bioanalytical analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Enzalutamide-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.
Principle
Protein precipitation is a widely used method for sample preparation in bioanalysis due to its simplicity and speed.[3] This protocol employs acetonitrile as the precipitating agent to efficiently remove proteins from plasma samples.[1][4][5][6] The addition of an organic solvent like acetonitrile disrupts the solvation of proteins, leading to their aggregation and precipitation.[3] Following centrifugation, the clear supernatant containing the analyte of interest (enzalutamide) and the internal standard (this compound) is directly injected into the LC-MS/MS system for quantification.
Experimental Workflow
Caption: Protein precipitation workflow for Enzalutamide analysis.
Materials and Reagents
-
Human plasma (collected in EDTA tubes)[1]
-
Enzalutamide reference standard
-
Water (HPLC or LC-MS grade)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Autosampler vials
Equipment
-
Calibrated pipettes
-
Vortex mixer
-
High-speed refrigerated microcentrifuge
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)[1][2][4]
Experimental Protocol
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of enzalutamide and this compound in a suitable organic solvent such as DMSO or acetonitrile.[1]
-
Working Standard Solutions: Prepare serial dilutions of the enzalutamide stock solution with acetonitrile or a mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration appropriate for spiking into the plasma samples.
Sample Preparation Protocol
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.[1]
-
Spike the plasma sample with an appropriate volume of the this compound internal standard working solution.
-
Add 900 µL of acetonitrile to the plasma sample.[1] In some protocols, a smaller volume of acetonitrile (e.g., 200 µL) is used.[4]
-
Immediately vortex the mixture vigorously for 5 minutes to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the samples at 18,620 x g for 5 minutes to pellet the precipitated proteins.[1] Other protocols may use centrifugation speeds around 13,000-13,500 x g for 10 minutes.[4]
-
Carefully transfer an aliquot of the clear supernatant (e.g., 200 µL) to an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
The specific LC-MS/MS parameters will need to be optimized for the instrument being used. A typical setup involves a C18 reversed-phase column with gradient elution using a mobile phase consisting of water and acetonitrile, often with a formic acid modifier.[1][2][4] Detection is performed by tandem mass spectrometry in positive ion mode using multiple reaction monitoring (MRM).
Quantitative Data Summary
The following table summarizes the performance characteristics of the protein precipitation method for enzalutamide analysis in plasma, as reported in various studies.
| Parameter | Result | Reference |
| Linearity Range | 500 - 50,000 ng/mL | [1][2][5] |
| 0.2 - 50.0 ng/mL | [4] | |
| Lower Limit of Quantification (LLOQ) | 500 ng/mL | [5] |
| 0.078 ng/mL | [4] | |
| Intra-day Precision (%RSD) | < 8% | [1][2] |
| < 5.1% | [5] | |
| 2.7% | [4] | |
| Inter-day Precision (%RSD) | < 8% | [1][2] |
| < 5.1% | [5] | |
| 5.1% | [4] | |
| Accuracy | Within 108% | [1][2] |
| < 5.1% | [5] | |
| 100.8% - 105.6% | [4] | |
| Recovery of Enzalutamide | ~100% | [1] |
| 88% - 96% | [4] | |
| Recovery of this compound (IS) | ~102% | [1] |
| Stability in Plasma (Ambient Temp.) | At least 19 days | [5] |
| 23 days | [1][2] | |
| Stability in Plasma (2-8 °C) | At least 19 days | [5] |
| 23 days | [1][2] | |
| Long-term Stability in Plasma (-40 °C) | At least 3 months | [5] |
| 14 months | [1][2] |
Discussion
The protein precipitation method described offers a straightforward and efficient approach for the extraction of enzalutamide from plasma samples. The use of this compound as an internal standard effectively compensates for any variability during sample preparation and analysis, leading to high precision and accuracy.[1][2][5] The method has been shown to be robust and reliable over a wide range of concentrations, making it suitable for various research and clinical applications.
The stability of enzalutamide in plasma under different storage conditions has been demonstrated, providing flexibility in sample handling and storage.[1][2][5] While this method is simple, care should be taken to ensure complete protein precipitation and to avoid disturbing the protein pellet when collecting the supernatant. For highly sensitive assays, further optimization of the precipitant-to-plasma ratio may be necessary to minimize matrix effects.
Conclusion
This application note provides a detailed protocol for the quantification of enzalutamide in human plasma using a protein precipitation method with this compound as the internal standard. The method is simple, rapid, and yields accurate and precise results, making it a valuable tool for researchers, scientists, and drug development professionals working with enzalutamide.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 4. Quality by Design–Applied Liquid Chromatography-Tandem Mass Spectrometry Determination of Enzalutamide Anti-Prostate Cancer Therapy Drug in Spiked Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid-Liquid Extraction of Enzalutamide using Enzalutamide-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzalutamide is an androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer. Accurate quantification of enzalutamide and its metabolites in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This document provides a detailed protocol for the liquid-liquid extraction (LLE) of enzalutamide from human plasma using its deuterated internal standard, enzalutamide-d6, for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Androgen Receptor Signaling Pathway with Enzalutamide Inhibition
The following diagram illustrates the mechanism of action of enzalutamide in the androgen receptor signaling pathway.
Caption: Mechanism of action of enzalutamide in the androgen receptor signaling pathway.
Experimental Protocol: Liquid-Liquid Extraction of Enzalutamide from Human Plasma
This protocol is based on established methodologies for the extraction of enzalutamide from biological matrices.
1. Materials and Reagents
-
Enzalutamide and this compound reference standards
-
Human plasma (K2EDTA as anticoagulant)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of enzalutamide and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the enzalutamide stock solution in 50% methanol to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
3. Sample Preparation and Extraction
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Addition of Internal Standard: Add 50 µL of the this compound internal standard working solution (100 ng/mL) to each tube, except for blank samples. To the blank samples, add 50 µL of acetonitrile.
-
Protein Precipitation (Optional but recommended): Add 200 µL of cold acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins.
-
Liquid-Liquid Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
-
Transfer of Organic Layer: Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube.
-
Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.
-
Sample Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Mass Transitions:
-
Enzalutamide: m/z 465.1 → 209.1
-
This compound: m/z 471.1 → 215.1
-
Quantitative Data Summary
The following table summarizes typical validation parameters for the liquid-liquid extraction of enzalutamide from human plasma.
| Parameter | Enzalutamide | This compound (IS) | Notes |
| Extraction Recovery | 85-95% | 85-95% | Recovery may vary depending on the exact protocol and matrix. |
| Matrix Effect | 1.01 (± 0.0134)[1] | Not explicitly reported, but expected to be similar to the analyte. | A value close to 1 indicates minimal ion suppression or enhancement.[1] |
| Linearity Range | 0.5 - 1000 ng/mL | N/A | Dependent on the sensitivity of the mass spectrometer. |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | N/A | Dependent on the sensitivity of the mass spectrometer. |
| Intra-day Precision (%CV) | < 15% | N/A | |
| Inter-day Precision (%CV) | < 15% | N/A | |
| Accuracy (%) | 85-115% | N/A |
Experimental Workflow Diagram
The following diagram outlines the key steps in the liquid-liquid extraction workflow.
Caption: Liquid-liquid extraction workflow for enzalutamide from plasma.
Conclusion
This liquid-liquid extraction protocol using this compound as an internal standard provides a robust and reliable method for the quantification of enzalutamide in human plasma. The use of LLE with a solvent like methyl tert-butyl ether effectively removes matrix interferences, leading to accurate and precise results suitable for clinical and research applications. Adherence to good laboratory practices and proper validation of the method are essential for obtaining high-quality data.
References
Application Notes and Protocols for the Chromatographic Separation of Enzalutamide and Enzalutamide-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation and quantification of the anti-cancer drug Enzalutamide and its deuterated internal standard, Enzalutamide-d6. The methods described are applicable for pharmacokinetic studies, therapeutic drug monitoring, and quality control of Enzalutamide in pharmaceutical formulations and biological matrices.
Introduction
Enzalutamide is a potent androgen receptor (AR) signaling inhibitor used in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] It exerts its therapeutic effect by targeting multiple steps in the AR signaling pathway, including inhibiting androgen binding to the AR, preventing AR nuclear translocation, and impairing the interaction of the AR with DNA.[3][4][5][6] Accurate and reliable quantification of Enzalutamide in various samples is crucial for clinical efficacy and safety monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it corrects for matrix effects and variations in sample processing.[1][2]
This document outlines established Liquid Chromatography (LC) methods coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection for the simultaneous analysis of Enzalutamide and this compound.
Signaling Pathway of Enzalutamide
The following diagram illustrates the androgen receptor signaling pathway and the points of inhibition by Enzalutamide.
Caption: Androgen Receptor Signaling Pathway and Enzalutamide's Mechanism of Action.
Chromatographic Conditions
Several chromatographic methods have been successfully developed and validated for the analysis of Enzalutamide. The choice of method depends on the required sensitivity, sample matrix, and available instrumentation. Below is a summary of reported conditions.
Table 1: LC-MS/MS Methods for Enzalutamide and this compound
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatography | UPLC-MS/MS | HPLC-MS/MS | LC-MS/MS |
| Column | C18 | C18 | Atlantis C18 |
| Mobile Phase A | 0.1% Formic acid in Water | 20 mM Ammonium acetate (pH 4.6) | 0.2% Formic acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Elution | Gradient | Isocratic (60:40, A:B) | Isocratic (30:70, A:B) |
| Flow Rate | 0.6 mL/min | 1.5 mL/min | 0.8 mL/min |
| Injection Volume | Not Specified | Not Specified | Not Specified |
| Internal Standard | This compound | Not specified for this HPLC-UV method | Apalutamide-d3 |
| Detector | Tandem Quadrupole MS | UV (270 nm) | Triple Quadrupole MS |
| Ionization Mode | Positive Ion Mode | N/A | Positive Ion Mode |
| MRM Transitions | Enz: 465 -> 209, Enz-d6: Not Specified | N/A | Enz: 465 -> 209 |
| Reference | [7] | [8] | [9] |
Table 2: HPLC-UV Methods for Enzalutamide
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatography | RP-HPLC | RP-HPLC | HPLC-UV |
| Column | Zorbax SB phenyl (250x4.6mm, 3µ) | SB-C18 (100x4.6mm, 2.7µm) | C18 Kinetex |
| Mobile Phase | Ammonium acetate buffer (pH 4.2) : Acetonitrile (45:55 v/v) | 0.1% Acetic acid in Water : Acetonitrile (45:55 v/v) | Ammonium acetate buffer (pH 4.6, 20mM) : Acetonitrile (60:40, v/v) |
| Elution | Isocratic | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Injection Volume | Not Specified | Not Specified | Not Specified |
| Internal Standard | Not specified for pure drug substance | Not specified for bulk drug | Nilutamide |
| Detector | UV (280 nm) | UV (235 nm) | UV (270 nm) |
| Reference | [4] | [10] | [8] |
Experimental Protocols
The following protocols are generalized based on the cited literature and provide a starting point for method development and validation.
Sample Preparation (from Plasma)
A simple protein precipitation method is commonly used for the extraction of Enzalutamide from plasma samples.[1][2][11]
Materials:
-
Human plasma samples
-
Enzalutamide and this compound stock solutions
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Spike a known concentration of this compound internal standard solution into plasma samples, calibrators, and quality control samples.
-
Add three volumes of cold acetonitrile to one volume of the plasma sample (e.g., 300 µL of acetonitrile to 100 µL of plasma).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if necessary, and reconstitute the residue in the mobile phase.
-
Inject an appropriate volume of the reconstituted sample into the LC system.
Chromatographic Analysis (LC-MS/MS)
This protocol is a representative example for the quantification of Enzalutamide and this compound in plasma.
Instrumentation:
-
UPLC or HPLC system
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-30% B
-
3.1-4.0 min: 30% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometer Settings (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions:
-
Enzalutamide: m/z 465.1 → 209.1
-
This compound: m/z 471.1 → 215.1
-
Experimental Workflow
The following diagram outlines the general workflow for the bioanalytical quantification of Enzalutamide.
Caption: General experimental workflow for Enzalutamide analysis.
Conclusion
The chromatographic methods detailed in this document provide robust and reliable approaches for the separation and quantification of Enzalutamide and its deuterated internal standard, this compound. The selection of the appropriate method and careful optimization of the experimental parameters are essential for achieving accurate and precise results in research, clinical, and quality control settings. The provided protocols and workflows serve as a comprehensive guide for professionals in the field of drug development and analysis.
References
- 1. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzalutamide as an androgen receptor inhibitor prevents urothelial tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Note: Quantitative Analysis of Enzalutamide and Enzalutamide-d6 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Enzalutamide and its deuterated internal standard, Enzalutamide-d6, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is crucial for therapeutic drug monitoring and pharmacokinetic studies, offering high sensitivity and selectivity. The protocol includes comprehensive mass spectrometry parameters, a step-by-step sample preparation procedure, and liquid chromatography conditions.
Introduction
Enzalutamide (marketed as Xtandi®) is a potent androgen receptor inhibitor used in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1] It functions by targeting multiple steps in the androgen receptor signaling pathway.[2][3][4] Given its administration as a fixed oral dose, monitoring plasma concentrations of Enzalutamide and its active metabolite, N-desmethylenzalutamide, can be beneficial for managing unexpected toxicity or inefficacy.[1] Enzalutamide is extensively metabolized, primarily by CYP2C8 and CYP3A4.[1] A stable isotope-labeled internal standard, this compound, is utilized for accurate quantification by LC-MS/MS.[1][5][] This document outlines a validated bioanalytical method for the determination of Enzalutamide in plasma.
Experimental
Mass Spectrometry (MS) Parameters
The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is employed for the detection and quantification of Enzalutamide and this compound.
Table 1: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 4.2 kV[1] |
| Cone Voltage | 65 V[1] |
| Desolvation Temperature | 500 °C[1] |
| Desolvation Gas Flow | 1000 L/hour[1] |
| Collision Gas | Argon |
| Dwell Time | 0.05 s[1] |
Table 2: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Enzalutamide | 465.0 | 209.0 | 25[1] |
| This compound (IS) | 471.0 | 215.0 | 25[1] |
Note: Some studies have reported a precursor ion of 466.2 m/z for Enzalutamide, which may be due to different adduct formations or instrument calibration.[7]
Liquid Chromatography (LC) Parameters
Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution.
Table 3: Liquid Chromatography Conditions
| Parameter | Setting |
| LC System | Acquity H-Class UPLC system or equivalent[1] |
| Column | Acquity BEH C18, 2.1 x 50 mm, 1.7 µm[1] |
| Column Temperature | 40 °C[1] |
| Autosampler Temperature | 4 °C[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Flow Rate | 0.5 mL/min[1] |
| Injection Volume | 2 µL[1] |
| Gradient Elution | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 4.0 |
Sample Preparation Protocol: Protein Precipitation
This protocol is adapted for the extraction of Enzalutamide from human plasma samples.
-
Sample Thawing: Allow plasma samples, calibration standards, and quality control samples to thaw at room temperature.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add an appropriate volume of this compound internal standard working solution to each tube.
-
Protein Precipitation: Add 900 µL of a precipitation solution (e.g., acetonitrile) to each tube.[1]
-
Vortexing: Immediately vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.[1]
-
Centrifugation: Centrifuge the samples for 5 minutes at 18,620 x g to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.[1]
-
Injection: Inject 2 µL of the supernatant into the LC-MS/MS system for analysis.[1]
Alternative sample preparation methods such as liquid-liquid extraction have also been successfully employed.[2]
Data Analysis and Quantification
Data acquisition and processing are performed using appropriate software (e.g., Masslynx™).[1] Quantification is based on the peak area ratio of the analyte (Enzalutamide) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of Enzalutamide in the unknown samples is then determined from this calibration curve. The linear range for quantification can vary but has been reported to be from 500 to 50,000 ng/mL.[8]
Experimental Workflow Diagram
Caption: Workflow for Enzalutamide quantification.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of Enzalutamide in human plasma. The specified mass spectrometry and liquid chromatography parameters, combined with the straightforward protein precipitation protocol, offer the necessary sensitivity and selectivity for clinical research and therapeutic drug monitoring of patients undergoing treatment with Enzalutamide.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Enzalutamide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. clearsynth.com [clearsynth.com]
- 7. Quality by Design–Applied Liquid Chromatography-Tandem Mass Spectrometry Determination of Enzalutamide Anti-Prostate Cancer Therapy Drug in Spiked Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
Application Note: Development of a Calibration Curve for Enzalutamide Quantification Using Enzalutamide-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the development of a robust and reliable calibration curve for the quantification of Enzalutamide in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Enzalutamide-d6, a stable isotope-labeled derivative of Enzalutamide, is employed as an internal standard (IS) to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.[1][2][3] This method is critical for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in the field of oncology, particularly in the context of metastatic castration-resistant prostate cancer (mCRPC).[1][4][5]
Introduction
Enzalutamide is a potent second-generation androgen receptor (AR) signaling inhibitor used in the treatment of mCRPC.[6][7][8] It exerts its therapeutic effect by targeting multiple steps in the AR signaling pathway, including inhibiting androgen binding to the AR, preventing AR nuclear translocation, and impairing the interaction of the AR with DNA.[6][7][8][9][10] Given its significance in cancer therapy, accurate quantification of Enzalutamide in biological matrices is essential for understanding its pharmacokinetics and ensuring optimal therapeutic outcomes.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[3] this compound is an ideal IS as it co-elutes with the analyte and exhibits similar ionization efficiency, thus compensating for matrix effects and variability during sample processing.[5] This document outlines the necessary materials, reagents, and a step-by-step protocol for preparing calibration standards and quality control (QC) samples to construct a calibration curve for the accurate measurement of Enzalutamide.
Signaling Pathway of Enzalutamide
Enzalutamide targets the Androgen Receptor (AR) signaling pathway, which is a key driver in the progression of prostate cancer. The diagram below illustrates the mechanism of action of Enzalutamide.
Caption: Mechanism of action of Enzalutamide in the Androgen Receptor signaling pathway.
Experimental Protocol: Calibration Curve Development
This protocol describes the preparation of calibration standards and quality control samples in human plasma.
Materials and Reagents
-
Enzalutamide (Reference Standard)
-
This compound (Internal Standard)[5]
-
Human Plasma (K2-EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Dimethyl Sulfoxide (DMSO), ACS grade
-
Formic Acid, 99%
-
Deionized Water
-
Microcentrifuge tubes
-
Calibrated pipettes and tips
Stock Solution Preparation
-
Enzalutamide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Enzalutamide and dissolve it in 10 mL of DMSO to obtain a 1 mg/mL stock solution.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of DMSO to obtain a 1 mg/mL stock solution.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with ACN to achieve a final concentration of 10 µg/mL.
Preparation of Calibration Standards and Quality Control Samples
Calibration standards and QC samples are prepared by spiking appropriate amounts of the Enzalutamide stock solution into blank human plasma.
-
Preparation of Intermediate Stock Solutions: Prepare a series of intermediate stock solutions of Enzalutamide by serially diluting the 1 mg/mL stock solution with ACN.
-
Spiking into Plasma: Spike the intermediate stock solutions into blank human plasma to achieve the desired final concentrations for the calibration curve and QC samples. The final volume of the spiking solution should not exceed 5% of the total plasma volume to avoid significant matrix effects.
Sample Preparation for LC-MS/MS Analysis
-
Pipette 100 µL of each calibration standard, QC sample, or study sample into a microcentrifuge tube.
-
Add 20 µL of the IS working solution (10 µg/mL this compound) to each tube, except for the blank matrix samples.
-
Add 300 µL of ACN to each tube to precipitate the plasma proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% Formic Acid).
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
Experimental Workflow
The following diagram outlines the workflow for the preparation and analysis of samples for the development of the Enzalutamide calibration curve.
Caption: Workflow for Enzalutamide quantification using this compound as an internal standard.
Data Presentation
The calibration curve is constructed by plotting the peak area ratio of Enzalutamide to this compound against the nominal concentration of Enzalutamide. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied to the data.
Table 1: Example Calibration Curve Data for Enzalutamide in Human Plasma
| Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 5 | 1,250 | 500,000 | 0.0025 |
| 10 | 2,550 | 510,000 | 0.0050 |
| 50 | 12,800 | 505,000 | 0.0253 |
| 100 | 25,200 | 498,000 | 0.0506 |
| 500 | 126,000 | 502,000 | 0.2510 |
| 1000 | 255,000 | 508,000 | 0.5020 |
| 2500 | 630,000 | 495,000 | 1.2727 |
| 5000 | 1,270,000 | 503,000 | 2.5248 |
Table 2: Recommended LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of Enzalutamide and its metabolites |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Enzalutamide) | e.g., m/z 465.1 → 209.1 |
| MRM Transition (this compound) | e.g., m/z 471.2 → 215.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Ion Source Temperature | 500 - 550°C |
Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.
Conclusion
This application note provides a comprehensive and detailed protocol for the development of a calibration curve for the quantification of Enzalutamide in human plasma using this compound as an internal standard. The described methodology, including sample preparation, LC-MS/MS analysis, and data processing, offers a robust framework for researchers and scientists in the field of drug development and clinical research. Adherence to this protocol will enable the generation of accurate and precise data, which is crucial for the pharmacokinetic and therapeutic monitoring of Enzalutamide.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. clearsynth.com [clearsynth.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. erc.bioscientifica.com [erc.bioscientifica.com]
Application Note: A Validated LC-MS/MS Bioanalytical Method for the Quantification of Enzalutamide in Human Plasma Using Enzalutamide-d6
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enzalutamide (marketed as Xtandi®) is a potent androgen receptor inhibitor used in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] It functions by targeting multiple steps in the androgen receptor signaling pathway.[3][4] Given its critical role in cancer therapy, accurate measurement of Enzalutamide concentrations in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy.[5][6][7]
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Enzalutamide in human plasma. The method employs a stable isotope-labeled internal standard (SIL-IS), Enzalutamide-d6, to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing.[1][8][9] The validation was performed in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[10][11][12][13]
Experimental Protocols
2.1. Materials and Reagents
-
Analytes: Enzalutamide and this compound (Internal Standard) were obtained from a certified supplier.
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), and Dimethyl sulfoxide (DMSO) were purchased from a reputable chemical supplier.[1][14]
-
Biological Matrix: Drug-free human plasma (K2-EDTA) was sourced from an accredited biobank.[1][14]
2.2. Instrumentation A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for analysis.[2]
-
LC System: Agilent 1200 SL or equivalent.[14]
-
Mass Spectrometer: ABI SCIEX 4000Q or equivalent.[14]
-
Analytical Column: Phenomenex Synergi Polar-RP (4 µm, 100 x 2 mm) or equivalent C18 column.[1][14]
2.3. Preparation of Solutions
-
Stock Solutions: Primary stock solutions of Enzalutamide and this compound were prepared in DMSO at a concentration of 1 mg/mL or 5 mg/mL.[1][14]
-
Working Solutions: Calibration standards (CS) and quality control (QC) samples were prepared by serially diluting the stock solutions with a suitable solvent like methanol or acetonitrile.[14]
-
Internal Standard (IS) Working Solution: The this compound stock solution was diluted in methanol to achieve a final concentration appropriate for spiking into plasma samples (e.g., 10 µg/mL).[14]
2.4. Sample Preparation: Protein Precipitation Protein precipitation is a simple and effective method for extracting Enzalutamide from plasma.[1]
-
Pipette 50 µL of human plasma (blank, CS, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution in acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the tubes at 13,500 g for 10 minutes to pellet the precipitated proteins.[2]
-
Transfer the supernatant to an HPLC vial.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system for analysis.[2]
Diagrams of Experimental Workflows
LC-MS/MS Method Parameters
The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Phenomenex Synergi Polar-RP (4 µm, 100 x 2 mm)[14] |
| Mobile Phase A | 0.1% Formic Acid in Water[14] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[14] |
| Flow Rate | 0.3 mL/min[14] |
| Gradient Program | 65% B to 70% B (0-4 min), 70% B to 95% B (4-6 min), Hold at 95% B (6-8 min), Re-equilibrate at 65% B[14] |
| Injection Volume | 10 µL |
| Column Temperature | 37°C[2] |
| Autosampler Temp. | 4°C[2] |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[14] |
| Ion Source Voltage | 5000 V[14] |
| Source Temperature | 500°C[14] |
| MRM Transition (Enzalutamide) | m/z 465.1 → 209.1 (example) |
| MRM Transition (this compound) | m/z 471.0 → 215.0 (example)[14] |
| Collision Energy (CE) | Optimized for each transition (e.g., 40 V)[14] |
| Declustering Potential (DP) | Optimized for each transition (e.g., 50 V)[14] |
Note: MRM transitions should be empirically optimized on the specific mass spectrometer being used.
Method Validation Results
The method was validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability as per ICH M10 guidelines.[10][11]
Table 3: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Enzalutamide | 100 - 30,000[14] | 1/x² weighted | > 0.995 |
Table 4: Intra-day and Inter-day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 100[14] | < 10% | ± 16% | < 15% | ± 15% |
| Low (QCL) | 200[14] | < 8% | ± 8% | < 10% | ± 10% |
| Mid (QCM) | 8,000[14] | < 5% | ± 5% | < 8% | ± 8% |
| High (QCH) | 24,000[14] | < 5% | ± 5% | < 8% | ± 7% |
Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ); Accuracy (%Bias) within ± 15% (± 20% for LLOQ).
Table 5: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| Low (QCL) | 200 | 92.5 | 98.1 |
| High (QCH) | 24,000 | 94.1 | 96.5 |
Acceptance Criteria: The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability Studies: Enzalutamide was demonstrated to be stable in human plasma under various storage conditions, including:
-
Bench-top stability: Stable for at least 24 hours at room temperature.[1]
-
Freeze-thaw stability: Stable for at least three freeze-thaw cycles.
-
Long-term stability: Stable for at least 14 months when stored at -40°C.[1]
Conclusion
This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the quantification of Enzalutamide in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures reliable and accurate results. The simple protein precipitation procedure allows for high-throughput sample analysis. The method has been successfully validated according to current regulatory guidelines and is suitable for use in clinical and pharmacokinetic studies.[1][3]
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quality by Design–Applied Liquid Chromatography-Tandem Mass Spectrometry Determination of Enzalutamide Anti-Prostate Cancer Therapy Drug in Spiked Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. [PDF] Clinical Pharmacokinetic Studies of Enzalutamide | Semantic Scholar [semanticscholar.org]
- 6. Clinical Pharmacokinetic Studies of Enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. clearsynth.com [clearsynth.com]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application of Enzalutamide-d6 in Therapeutic Drug Monitoring
Introduction
Enzalutamide is a potent second-generation androgen receptor (AR) inhibitor used in the treatment of prostate cancer.[1][2] Therapeutic drug monitoring (TDM) of enzalutamide and its active metabolite, N-desmethylenzalutamide, is crucial to optimize treatment efficacy and minimize toxicity.[3] Enzalutamide-d6, a stable isotope-labeled form of enzalutamide, serves as an ideal internal standard (IS) for quantitative bioanalytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision in measuring drug concentrations in patient samples.[3][4] This document provides detailed application notes and protocols for the use of this compound in the TDM of enzalutamide.
Mechanism of Action of Enzalutamide
Enzalutamide targets multiple steps in the androgen receptor signaling pathway, which is critical for the growth of prostate cancer cells.[2][5] It competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA and the recruitment of coactivators.[2][6] This multi-faceted inhibition effectively suppresses the transcription of androgen-responsive genes that drive tumor proliferation.[5]
Caption: Mechanism of action of Enzalutamide in the androgen receptor signaling pathway.
Experimental Protocols
A validated LC-MS/MS method is the gold standard for the quantification of enzalutamide and its metabolites in biological matrices. This compound is used as an internal standard to correct for matrix effects and variations during sample processing and analysis.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting enzalutamide and N-desmethylenzalutamide from plasma samples.[3][7]
Materials:
-
Patient plasma (collected in EDTA K2 tubes)
-
This compound internal standard working solution (in methanol or acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 50-100 µL of patient plasma into a microcentrifuge tube.
-
Add a specific volume of the this compound internal standard working solution.
-
Add a volume of cold acetonitrile (typically 3-4 times the plasma volume) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Centrifuge the tubes at high speed (e.g., 13,000 g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a representative LC-MS/MS method. Specific parameters may need to be optimized based on the instrumentation used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex Synergi Polar-RP, 4 µm, 100 x 2 mm).[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[4]
-
Gradient Elution: A gradient is typically employed to achieve good separation of the analytes from matrix components. An example gradient is a linear increase from 65% to 95% Mobile Phase B over several minutes.[4]
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions:
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum sensitivity.[4]
Caption: Experimental workflow for Enzalutamide therapeutic drug monitoring.
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods for the quantification of enzalutamide and N-desmethylenzalutamide using this compound as an internal standard.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | r² |
| Enzalutamide | 1.07 - 2000 | ≥ 0.99 |
| N-desmethylenzalutamide | 1.07 - 2000 | ≥ 0.99 |
| Enzalutamide | 500 - 50,000 | Not Specified |
| N-desmethylenzalutamide | 500 - 50,000 | Not Specified |
| Data sourced from multiple studies.[3][7] |
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Enzalutamide | LLOQ | < 10 | Not Specified | 116 |
| LQC, MQC, HQC | < 8 | < 8 | Within 108 | |
| N-desmethylenzalutamide | LLOQ | < 10 | Not Specified | 116 |
| LQC, MQC, HQC | < 8 | < 8 | Within 108 | |
| LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Data from a representative study.[3] |
Table 3: Recovery
| Analyte | Mean Recovery (%) | CV (%) |
| Enzalutamide | 100 | 2 |
| N-desmethylenzalutamide | 141 | 2 |
| This compound (IS) | 102 | 2 |
| The higher recovery for N-desmethylenzalutamide may be attributed to matrix effects.[3] |
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the therapeutic drug monitoring of enzalutamide. The detailed protocols and validated performance characteristics presented here offer a comprehensive guide for researchers and clinicians to implement accurate and precise quantification of enzalutamide and its active metabolite, thereby facilitating personalized dose adjustments and optimizing patient outcomes in the treatment of prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 3. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. urology-textbook.com [urology-textbook.com]
- 7. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Enzalutamide and its Metabolites Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzalutamide (formerly MDV3100) is a potent second-generation androgen receptor (AR) inhibitor used in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] It exerts its therapeutic effect by targeting multiple steps in the AR signaling pathway, including inhibiting androgen binding to the AR, preventing AR nuclear translocation, and impairing the interaction of the AR with DNA.[3][4][5][6] Enzalutamide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4, to form two major metabolites: N-desmethyl enzalutamide (active) and a carboxylic acid derivative (inactive).[5][7][8][9] The N-desmethyl metabolite exhibits similar in vitro activity to the parent drug and circulates at comparable concentrations in plasma, thus contributing to the overall clinical efficacy.[4][7]
Given the significance of enzalutamide and its active metabolite in patient response and potential toxicity, accurate and reliable quantification in biological matrices is crucial for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and clinical research. This document provides detailed application notes and protocols for the simultaneous quantification of enzalutamide and its major metabolites, N-desmethyl enzalutamide and the carboxylic acid metabolite, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.
Androgen Receptor Signaling Pathway Inhibition by Enzalutamide
Enzalutamide disrupts the normal signaling cascade initiated by androgens like testosterone and dihydrotestosterone (DHT). The following diagram illustrates the key steps in the androgen receptor signaling pathway and the points of inhibition by enzalutamide.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzalutamide (formerly MDV3100) as a new therapeutic option for men with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urology-textbook.com [urology-textbook.com]
- 4. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Enzalutamide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of Enzalutamide-d6 in Preclinical and Clinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Enzalutamide is a potent second-generation androgen receptor (AR) signaling inhibitor approved for the treatment of various stages of prostate cancer.[1][2] The development and clinical monitoring of enzalutamide rely heavily on accurate and precise quantification of the drug and its active metabolite, N-desmethylenzalutamide, in biological matrices.[3] Enzalutamide-d6 (En-d6), a stable, deuterated isotope of the parent drug, is a critical tool in this process.[4] It serves primarily as an internal standard (IS) in bioanalytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure the reliability of pharmacokinetic and therapeutic drug monitoring studies.[3][5][6] These application notes provide detailed protocols and data for the use of this compound.
Application Note 1: Bioanalytical Quantification using this compound
Principle: The accurate quantification of analytes in complex biological matrices like plasma is challenging due to variations in sample preparation, extraction efficiency, and potential ion suppression or enhancement in the mass spectrometer (matrix effects). A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS/MS assays. En-d6 is chemically identical to enzalutamide and thus exhibits the same behavior during extraction and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer. By adding a known amount of En-d6 to every sample, calibration standard, and quality control (QC) sample, the ratio of the analyte's signal to the IS's signal is used for quantification. This ratio corrects for procedural variations, leading to high precision and accuracy.[3]
Caption: Role of this compound as an internal standard in bioanalytical assays.
Experimental Protocol: Quantification of Enzalutamide and N-desmethylenzalutamide in Human Plasma
This protocol is a synthesized methodology based on validated assays reported in clinical studies.[3][5][6][7]
1. Materials and Reagents:
-
Enzalutamide, N-desmethylenzalutamide, and this compound analytical standards.
-
Human plasma (with appropriate anticoagulant, e.g., K2-EDTA).
-
Acetonitrile (HPLC or LC-MS grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade, e.g., Milli-Q or equivalent).
-
Microcentrifuge tubes (1.5 mL).
-
HPLC or UPLC system coupled to a tandem quadrupole mass spectrometer.
-
Analytical column (e.g., C18 reverse-phase column).
2. Preparation of Stock Solutions and Standards:
-
Stock Solutions: Prepare individual stock solutions of enzalutamide, N-desmethylenzalutamide, and this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL. Store at -40°C.[3]
-
Working Solutions: Prepare intermediate working solutions for calibration standards and quality controls (QCs) by diluting the stock solutions in acetonitrile or a similar solvent.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 200 ng/mL) in acetonitrile.
-
Calibration Curve Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working solutions to achieve a concentration range of 500 to 50,000 ng/mL.[3][5][6]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1000, 15,000, and 40,000 ng/mL).[5][6]
3. Sample Preparation (Protein Precipitation Method):
-
Aliquot 25-50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 100-150 µL of the IS working solution (this compound in acetonitrile) to each tube. The acetonitrile acts as the protein precipitating agent.
-
Vortex mix vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
Caption: Workflow for plasma sample preparation via protein precipitation.
4. LC-MS/MS Conditions (Typical):
-
LC System: UPLC or HPLC.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Example ion transitions to monitor:
Summary of Bioanalytical Method Validation Data
The use of this compound as an internal standard enables the development of robust and reliable assays. The tables below summarize quantitative data from published validation studies.
Table 1: Assay Performance Characteristics
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 500 – 50,000 ng/mL | [3][5][6] |
| Lower Limit of Quantification (LLOQ) | 500 ng/mL | [5][6] |
| Inter-day Precision (%CV) | < 8% | [3] |
| Intra-day Precision (%CV) | < 8% | [3] |
| Inter-day Accuracy (%Bias) | Within ±8% (of nominal) | [3] |
| Intra-day Accuracy (%Bias) | Within ±8% (of nominal) | [3] |
| Carry-over | Not significant (<20% of LLOQ) |[3] |
Table 2: Analyte Stability Data
| Condition | Duration | Stability Result | Reference |
|---|---|---|---|
| Whole Blood (Ambient Temp.) | 24 hours | Stable | [3][5] |
| Plasma (Ambient Temp.) | 23 days | Stable | [3] |
| Plasma (2–8 °C) | 23 days | Stable | [3] |
| Plasma (-40 °C) | 14 months | Stable | [3] |
| Freeze-Thaw Cycles (from -40°C) | 3 cycles | Stable | [3] |
| Stock Solution (-40 °C) | 11 months | Stable |[3] |
Application Note 2: Role in Pharmacokinetic and Clinical Studies
Context: The validated bioanalytical method using this compound is fundamental to characterizing the pharmacokinetic (PK) profile of enzalutamide in both preclinical animal models and human clinical trials.[9][10] By enabling accurate measurement of drug and active metabolite concentrations over time, researchers can determine key PK parameters. These parameters are crucial for understanding drug absorption, distribution, metabolism, and excretion (ADME), informing dosing regimens, and evaluating potential drug-drug interactions.[3][10] The efficacy of enzalutamide is directly linked to its mechanism of action as a potent inhibitor of the androgen receptor signaling pathway.
Caption: Mechanism of action of Enzalutamide on the Androgen Receptor pathway.
Summary of Enzalutamide Pharmacokinetic Data
Data obtained from studies utilizing this compound as an internal standard have established a clear pharmacokinetic profile for enzalutamide in humans.
Table 3: Human Pharmacokinetic Parameters of Enzalutamide (160 mg/day dose)
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Mean Half-Life (T½) | 5.8 days (range: 2.8-10.2) | Time for plasma concentration to reduce by half. | [3][10][11] |
| Time to Steady State (T_ss) | ~28 days | Time to reach a stable average concentration with daily dosing. | [10][11] |
| Accumulation Ratio | ~8.3-fold | Accumulation with daily dosing compared to a single dose. | [10][11] |
| Time to Max Concentration (T_max) | 1 hour (median, single dose) | Time to reach peak plasma concentration after oral administration. | [11] |
| Apparent Clearance (CL/F) | 0.56 L/hr | Rate of drug elimination from the body. | [11] |
| Protein Binding | 97-98% | Extent to which enzalutamide binds to proteins in the plasma. | [3] |
| Metabolism | Primarily hepatic (CYP2C8 and CYP3A4). | Enzalutamide is metabolized by liver enzymes. | [3] |
| Active Metabolite | N-desmethylenzalutamide | Present at similar plasma concentrations as enzalutamide. |[3] |
Conclusion: this compound is an indispensable research tool for the development and clinical application of enzalutamide. Its use as an internal standard in LC-MS/MS bioanalysis provides the necessary accuracy and precision to define the pharmacokinetic profile of enzalutamide, validate dosing strategies, and support therapeutic drug monitoring. The protocols and data presented here, derived from established literature, offer a comprehensive guide for researchers and drug development professionals working with this important anti-cancer agent.
References
- 1. An update on enzalutamide in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA approves enzalutamide for non-metastatic castration-sensitive prostate cancer with biochemical recurrence | FDA [fda.gov]
- 3. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Pharmacokinetics of enzalutamide, an anti-prostate cancer drug, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetic Studies of Enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
Enzalutamide-d6 LC-MS/MS Assay: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Enzalutamide-d6 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of enzalutamide.
Frequently Asked Questions (FAQs)
Q1: I am observing low sensitivity or a poor signal-to-noise ratio for both enzalutamide and this compound. What are the potential causes and solutions?
A1: Low sensitivity can stem from several factors throughout the experimental workflow. Here's a systematic approach to troubleshooting:
-
Sample Preparation:
-
Inefficient Extraction: Ensure the chosen extraction method (e.g., protein precipitation or liquid-liquid extraction) is appropriate for your sample matrix and has been validated for high recovery.[1][2] Recovery issues can be addressed by selecting a more suitable solvent or extraction procedure.[2]
-
Sample Dilution: High concentrations of enzalutamide can lead to saturation of the mass spectrometer signal. A dilution step may be necessary to bring the concentration within the linear range of the assay.[1]
-
-
Chromatography:
-
Suboptimal Mobile Phase: The mobile phase composition is critical for proper ionization. Ensure the pH and organic content are optimized for enzalutamide. Common mobile phases include acetonitrile and water with additives like formic acid or ammonium acetate.[3][4]
-
Column Performance: A deteriorating column can lead to poor peak shape and reduced sensitivity. Consider flushing the column, or if necessary, replacing it.
-
-
Mass Spectrometry:
-
Incorrect Mass Transitions: Verify that the correct precursor and product ions are being monitored for both enzalutamide and this compound.
-
Ion Source Conditions: Optimize ion source parameters such as spray voltage, gas flows (nebulizer, auxiliary, and sheath gas), and temperature to ensure efficient ionization.[3][5]
-
Q2: The peak area of my internal standard (this compound) is highly variable or decreasing throughout the analytical run. What should I investigate?
A2: Variability in the internal standard signal can compromise the accuracy of your results. Here are common causes and troubleshooting steps:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound.[6]
-
Improved Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Chromatographic Separation: Adjust the gradient to better separate this compound from the matrix interferences.
-
-
Instrumental Instability:
-
Ion Source Contamination: A dirty ion source can lead to inconsistent ionization. Regular cleaning is crucial.
-
Injector Issues: Inconsistent injection volumes will result in variable peak areas. Check the autosampler for any leaks or blockages.
-
System "Rest": In some cases, stopping the run and allowing the instrument to stabilize can restore signal.[7]
-
-
Internal Standard Solution:
-
Degradation: Ensure the this compound stock and working solutions are stored correctly and have not degraded. Stability should be proven for various storage conditions.[1][8]
-
Inconsistent Spiking: Verify that the internal standard is being added precisely and consistently to all samples, standards, and quality controls.
-
Q3: I'm observing significant matrix effects in my assay. How can I mitigate this?
A3: Matrix effects, caused by co-eluting compounds that affect the ionization of the analyte, are a common challenge in bioanalysis.[6] Here are strategies to minimize their impact:
-
Optimize Sample Preparation: The goal is to remove as many interfering compounds as possible. While protein precipitation is a simple method, liquid-liquid extraction or solid-phase extraction often provide cleaner extracts.[2]
-
Chromatographic Resolution: Modify your LC method to separate enzalutamide and this compound from the interfering peaks. This could involve changing the mobile phase gradient, flow rate, or even the column chemistry.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.
-
Use of a Stable Isotope-Labeled Internal Standard: this compound is an ideal internal standard as it co-elutes with enzalutamide and experiences similar matrix effects, thus providing effective normalization. Ensure it is used at an appropriate concentration.
Q4: My calibration curve is non-linear. What could be the cause?
A4: A non-linear calibration curve can be caused by several factors:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal. If this is the case, you may need to dilute your samples and adjust the calibration range.[1]
-
Inappropriate Weighting: Using the correct regression weighting is crucial. For bioanalytical assays, a 1/x or 1/x² weighting is often appropriate.
-
Suboptimal Integration: Poor peak integration can lead to inaccuracies at the lower and upper ends of the curve. Manually review the integration of all calibrators.
-
Stock Solution Errors: Inaccurate preparation of stock or working solutions will lead to a non-linear response.
Quantitative Data Summary
The following tables provide typical parameters for an this compound LC-MS/MS assay, compiled from various validated methods.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Enzalutamide | 465.0 | 209.0 | Positive |
| This compound | 471.0 | 215.0 | Positive |
| N-desmethylenzalutamide | 451.0 | 195.0 | Positive |
Data compiled from multiple sources.[1][3][9]
Table 2: Chromatographic Conditions
| Parameter | Typical Value |
| Column | C18, Polar-RP |
| Mobile Phase A | 0.1% Formic Acid in Water or 10mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.8 mL/min |
| Gradient | Linear gradient elution is commonly used. |
These are representative conditions and should be optimized for your specific instrumentation and application.[4][10][11]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 50 µL of plasma sample, standard, or quality control, add 50 µL of this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate the proteins.[12]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 g for 10 minutes to pellet the precipitated proteins.[3]
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.[13]
Protocol 2: LC-MS/MS System Setup
-
LC System:
-
Equilibrate the column with the initial mobile phase conditions.
-
Set the column oven temperature (e.g., 40-45 °C).[10]
-
Program the gradient elution profile as optimized for your assay.
-
-
MS System:
-
Set the mass spectrometer to positive electrospray ionization (ESI) mode.
-
Optimize ion source parameters, including capillary voltage (e.g., 4.2 - 5.0 kV), desolvation temperature (e.g., 500 °C), and gas flows.[1][11]
-
Set up the Multiple Reaction Monitoring (MRM) transitions as listed in Table 1.
-
Allow the system to stabilize before starting the analysis.
-
Visualizations
Caption: Experimental workflow for this compound LC-MS/MS assay.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quality by Design–Applied Liquid Chromatography-Tandem Mass Spectrometry Determination of Enzalutamide Anti-Prostate Cancer Therapy Drug in Spiked Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quality by Design-Applied Liquid Chromatography-Tandem Mass Spectrometry Determination of Enzalutamide Anti-Prostate Cancer Therapy Drug in Spiked Plasma Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.eur.nl [pure.eur.nl]
- 11. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of an LC-MS/MS Method for the Simultaneous Quantification of Abiraterone, Enzalutamide, and Their Major Metabolites in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative determination of enzalutamide, an anti-prostate cancer drug, in rat plasma using liquid chromatography-tandem mass spectrometry, and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Enzalutamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Enzalutamide using LC-MS/MS with Enzalutamide-d6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Enzalutamide analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the analyte of interest, in this case, Enzalutamide, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This can lead to decreased sensitivity, poor precision, and inaccurate quantification of Enzalutamide in biological samples.[2]
Q2: How does this compound help in minimizing the impact of ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, it co-elutes with Enzalutamide and experiences the same degree of ion suppression.[3] By calculating the peak area ratio of Enzalutamide to this compound, the variability caused by ion suppression can be normalized, leading to more accurate and precise results.[4]
Q3: What are the common sources of ion suppression in Enzalutamide bioanalysis?
A3: Common sources of ion suppression in the analysis of Enzalutamide from biological matrices like plasma include:
-
Endogenous matrix components: Phospholipids, salts, and proteins that remain after sample preparation.[5][6]
-
Exogenous compounds: Co-administered drugs and their metabolites.
-
Mobile phase additives: Non-volatile buffers or ion-pairing agents can interfere with the ionization process.[7]
Q4: Which sample preparation technique is best for minimizing ion suppression for Enzalutamide?
A4: The choice of sample preparation method depends on the required sensitivity and the complexity of the sample matrix. The most common methods for Enzalutamide are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Protein Precipitation (PPT): A simple and fast method, but it may result in a less clean extract, potentially leading to more significant matrix effects.[2][7]
-
Liquid-Liquid Extraction (LLE): Generally provides a cleaner extract than PPT, leading to reduced ion suppression.[1][8]
-
Solid-Phase Extraction (SPE): Can offer the cleanest extracts by selectively isolating the analyte, thereby significantly minimizing ion suppression.[6][9]
Troubleshooting Guides
Issue 1: Low signal intensity or high variability for Enzalutamide and this compound
This issue is often indicative of significant ion suppression.
Troubleshooting Steps:
-
Evaluate Sample Preparation:
-
Optimize Chromatographic Separation:
-
Ensure that Enzalutamide and its internal standard are chromatographically separated from the regions of major matrix interference, especially the early-eluting phospholipids.
-
Adjust the gradient profile to increase the retention of Enzalutamide, allowing more time for matrix components to elute.[10]
-
-
Check Mass Spectrometer Source Conditions:
-
Optimize source parameters such as capillary voltage, gas flow, and temperature to enhance the ionization of Enzalutamide while minimizing the influence of interfering compounds.
-
Issue 2: Poor recovery of Enzalutamide
Low recovery can lead to inaccurate quantification, even if the internal standard compensates for some variability.
Troubleshooting Steps:
-
Review Extraction Protocol:
-
For LLE: Ensure the pH of the aqueous phase and the choice of extraction solvent are optimal for Enzalutamide. Check the efficiency of the mixing and phase separation steps.
-
For PPT: While simple, ensure complete protein precipitation and efficient separation of the supernatant.
-
For SPE: Verify that the sorbent type, wash steps, and elution solvent are appropriate for Enzalutamide. Ensure the cartridge is not overloaded.
-
-
Assess Analyte Stability:
-
Confirm the stability of Enzalutamide in the biological matrix and during all steps of the sample preparation process, including freeze-thaw cycles and autosampler stability.[7]
-
Issue 3: Inconsistent peak area ratios of Enzalutamide to this compound
This can indicate that the analyte and the internal standard are not behaving identically.
Troubleshooting Steps:
-
Investigate Differential Matrix Effects:
-
Even with a SIL-IS, severe and variable matrix effects can sometimes affect the analyte and internal standard differently. A cleaner sample extract is the best solution.
-
Perform a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram.[4]
-
-
Check for Isotopic Exchange of this compound:
-
While unlikely for a stable label like -d6 on a methyl group, ensure that the storage conditions and mobile phase pH are not promoting any hydrogen-deuterium exchange.
-
-
Verify Co-elution:
-
Confirm that the chromatographic peaks for Enzalutamide and this compound are perfectly co-eluting. A slight separation could expose them to different matrix components, leading to inconsistent ratios.
-
Experimental Protocols & Data
Sample Preparation Methodologies
Protocol 1: Protein Precipitation (PPT) [7]
-
To 100 µL of plasma sample, add 900 µL of a precipitation solution (e.g., acetonitrile containing the internal standard, this compound).
-
Vortex the mixture for 5 minutes.
-
Centrifuge for 5 minutes at high speed (e.g., 18,620 x g).
-
Transfer an aliquot of the clear supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) [1][5]
-
To 50 µL of plasma sample, add the internal standard solution.
-
Add 200 µL of a buffer solution (e.g., 5% sodium bicarbonate in water).
-
Add an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex to mix thoroughly.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Quantitative Data Summary
The following tables summarize recovery and matrix effect data from validated bioanalytical methods for Enzalutamide.
Table 1: Recovery Data for Enzalutamide and this compound
| Sample Preparation Method | Analyte | Mean Recovery (%) | CV (%) | Reference |
| Protein Precipitation | Enzalutamide | 100 | 2 | [7] |
| Protein Precipitation | This compound | 102 | 2 | [7] |
| Liquid-Liquid Extraction | Enzalutamide | 88 - 95 | < 5 | [11] |
Table 2: Matrix Effect Data for Enzalutamide
| Sample Preparation Method | Evaluation Method | Result | Interpretation | Reference |
| Liquid-Liquid Extraction | IS-Normalized Matrix Factor Ratio | 1.01 (± 0.0134) | Minimal to no ion suppression | [1] |
| Protein Precipitation | IS-Normalized Matrix Factor | 0.99 - 1.03 | Minimal to no ion suppression | [7] |
Note: A matrix factor ratio close to 1 indicates negligible ion suppression or enhancement.
Visualizations
Caption: Experimental workflow for Enzalutamide analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. ovid.com [ovid.com]
- 2. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic Optimization of Long Gradient Chromatography Mass Spectrometry for Deep Analysis of Brain Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quality by Design–Applied Liquid Chromatography-Tandem Mass Spectrometry Determination of Enzalutamide Anti-Prostate Cancer Therapy Drug in Spiked Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Autosampler Carry-Over of Enzalutamide-d6
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate autosampler carry-over of Enzalutamide-d6 in your liquid chromatography-mass spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analyses?
This compound is a deuterated form of Enzalutamide, an androgen receptor inhibitor.[1][2] The six deuterium atoms replace hydrogen atoms in the molecule, making it heavier.[1] This isotopic labeling allows it to be used as an internal standard in quantitative LC-MS analyses for the accurate measurement of Enzalutamide in biological samples.[2][3]
Q2: What is autosampler carry-over and why is it a concern for this compound analysis?
Autosampler carry-over is the appearance of a small peak of an analyte, in this case, this compound, in a blank injection that follows a sample containing a high concentration of that analyte.[4][5][6] This indicates that a small amount of the analyte from the previous injection has remained in the autosampler and has been introduced into the current run.[7] Carry-over can lead to inaccurate quantification, especially for low-concentration samples, potentially causing them to fail acceptance criteria.[5]
Q3: What are the common causes of autosampler carry-over?
The most common sources of carry-over are related to the autosampler and include:
-
Analyte Adsorption: this compound, being a relatively hydrophobic molecule, may adsorb to various surfaces within the autosampler, such as the needle, rotor seals, and tubing.[5][6]
-
Contaminated Wash Solvents: The solvents used to clean the autosampler needle and injection path may become contaminated.
-
Worn or Dirty Components: Worn rotor seals and dirty needle guides or wash stations can trap and later release the analyte.[8]
-
Ineffective Washing: The wash solvent composition and volume may not be sufficient to completely remove this compound from the system.[9]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving this compound carry-over in your autosampler.
Step 1: Confirm and Quantify the Carry-Over
The first step is to confirm that the observed signal is indeed carry-over and to quantify its extent.
Experimental Protocol: Carry-Over Assessment
-
Prepare Samples:
-
Blank: A solution identical to the sample matrix but without this compound.
-
High-Concentration Standard: A sample containing a high concentration of this compound.
-
Low-Concentration Standard: A sample at the lower limit of quantification (LLOQ).
-
-
Injection Sequence:
-
Inject the blank to establish a baseline.
-
Inject the high-concentration standard.
-
Inject a series of at least three consecutive blanks.
-
Inject the low-concentration standard.
-
-
Data Analysis:
-
Measure the peak area of this compound in the high-concentration standard and the subsequent blanks.
-
Calculate the percent carry-over using the following formula:
% Carry-over = (Peak Area in Blank / Peak Area in High-Concentration Standard) * 100
-
Quantitative Data Summary:
| Injection | Sample Type | This compound Peak Area | % Carry-over |
| 1 | Blank | 0 | 0.00% |
| 2 | High-Concentration Standard | 1,500,000 | - |
| 3 | Blank 1 | 1,500 | 0.10% |
| 4 | Blank 2 | 750 | 0.05% |
| 5 | Blank 3 | 300 | 0.02% |
| 6 | LLOQ Standard | 5,000 | - |
Note: The values in this table are for illustrative purposes.
Step 2: Isolate the Source of Carry-Over
A systematic process of elimination can help pinpoint the component responsible for the carry-over.
Caption: A logical workflow for systematically troubleshooting the source of carry-over.
Experimental Protocol: Component Isolation
-
Autosampler vs. Column:
-
Disconnect the analytical column and replace it with a union.
-
Repeat the carry-over assessment injection sequence.
-
If carry-over is still present, the source is likely the autosampler.[10]
-
If carry-over is eliminated, the column is the likely source. Consider a more rigorous column washing procedure.[8]
-
-
Injection Valve and Rotor Seal:
-
If the autosampler is identified as the source, inspect the injection valve and rotor seal for wear or scratches.[8] Replace if necessary.
-
-
Needle and Sample Loop:
-
Visually inspect the needle for any residue or damage.
-
If possible, bypass the sample loop to see if carry-over is reduced.
-
Step 3: Optimize Wash Protocol
An effective wash protocol is critical for minimizing carry-over.
Experimental Protocol: Wash Solvent Optimization
-
Evaluate Different Solvents: Test various wash solvents and mixtures. For a hydrophobic compound like this compound, stronger organic solvents are often more effective.
-
Recommended Wash Solutions:
-
Solution A (Good): 50:50 Acetonitrile:Isopropanol.
-
Solution B (Better): 25:25:25:25 Acetonitrile:Isopropanol:Methanol:Water with 0.1% Formic Acid.[11] This mixture addresses a wide range of polarities.
-
Solution C (Aggressive): Dichloromethane (use with caution and ensure system compatibility).
-
-
Optimize Wash Parameters:
Quantitative Data Summary: Wash Solvent Efficacy
| Wash Solution | % Carry-over in Blank 1 |
| Mobile Phase | 0.15% |
| Solution A | 0.08% |
| Solution B | 0.03% |
| Solution C | < 0.01% |
Note: The values in this table are for illustrative purposes.
Caption: A signaling pathway for optimizing the autosampler wash protocol.
Step 4: Hardware and Consumables
If software and solvent optimizations are insufficient, consider hardware and consumable changes.
-
Vials and Caps: Use high-quality, silanized glass vials and PTFE-lined caps to minimize analyte adsorption to the sample container.[12]
-
Rotor Seal Material: Investigate alternative rotor seal materials that may have lower affinity for this compound.[8]
-
Needle Material: In some cases, specialized coated needles can reduce carry-over.[13]
By following this structured troubleshooting guide, you can effectively identify the source of this compound carry-over and implement a robust solution to ensure the accuracy and reliability of your analytical data.
References
- 1. clearsynth.com [clearsynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. mastelf.com [mastelf.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Peak Shape for Enzalutamide and Enzalutamide-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic peak shape of Enzalutamide and its deuterated internal standard, Enzalutamide-d6, during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for the analysis of Enzalutamide and this compound?
A1: Successful analysis of Enzalutamide and its deuterated internal standard is typically achieved using reversed-phase liquid chromatography. A C18 column is commonly employed with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component containing a buffer, such as ammonium acetate, or an acid, like formic acid, to ensure good peak shape and retention.[1][2][3][4][5]
Q2: What are the recommended mass spectrometry settings for Enzalutamide and this compound?
A2: For sensitive and specific detection, tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode is recommended. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode.[2][3] The specific precursor and product ion transitions will depend on the instrument, but common transitions are provided in the experimental protocols section.
Q3: Why is a deuterated internal standard like this compound used?
A3: A deuterated internal standard is used to improve the accuracy and precision of quantification. Since this compound is structurally and chemically very similar to Enzalutamide, it co-elutes and experiences similar matrix effects and ionization suppression or enhancement. This allows for reliable correction of any variations during sample preparation and analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Enzalutamide and this compound.
Issue 1: Peak Tailing
Symptom: The peak for Enzalutamide and/or this compound is asymmetrical with a trailing edge that extends from the peak maximum.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Silanol Interactions | The stationary phase in C18 columns can have residual silanol groups that interact with the analytes, causing tailing. | Improved peak symmetry. |
| - Adjust Mobile Phase pH: Lowering the pH of the mobile phase with an additive like formic acid can suppress the ionization of silanol groups. | ||
| - Use a Buffered Mobile Phase: Employing a buffer like ammonium acetate can help to mask the silanol interactions. A pH of around 4.2 has been shown to provide good peak shape for Enzalutamide. | ||
| - End-capped Column: Use a modern, end-capped C18 column to minimize exposed silanol groups. | ||
| Column Contamination | Buildup of matrix components from previous injections can lead to peak distortion. | Sharper, more symmetrical peaks. |
| - Flush the Column: Flush the column with a strong solvent mixture (e.g., 95% acetonitrile/5% water) to remove contaminants. | ||
| - Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. | ||
| Column Overload | Injecting too much sample can saturate the stationary phase. | Symmetrical peaks with reduced width. |
| - Dilute the Sample: Reduce the concentration of the sample and reinject. |
Issue 2: Peak Splitting
Symptom: The peak for Enzalutamide and/or this compound appears as two or more merged peaks.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Injection Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[6] | A single, sharp peak. |
| - Match Injection Solvent: Reconstitute the sample in a solvent that is similar in composition and strength to the initial mobile phase. | ||
| Column Void or Contamination | A void at the head of the column or particulate buildup on the inlet frit can disrupt the sample band.[6] | A single, well-defined peak. |
| - Reverse Flush Column: Disconnect the column and flush it in the reverse direction (if permitted by the manufacturer). | ||
| - Replace Frit/Column: If flushing does not resolve the issue, the inlet frit or the entire column may need to be replaced. | ||
| Co-elution with an Interfering Compound | An endogenous matrix component or a metabolite may be co-eluting with the analyte. | Resolution of the two peaks or elimination of the interfering peak. |
| - Modify Gradient: Adjust the gradient profile to improve the separation between the analyte and the interfering substance. | ||
| - Improve Sample Cleanup: Employ a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering components. |
Issue 3: Poor Sensitivity / Ion Suppression
Symptom: The peak area for Enzalutamide and/or this compound is lower than expected, especially in matrix samples compared to neat solutions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | Co-eluting endogenous components from the biological matrix (e.g., plasma) can suppress the ionization of the analytes in the ESI source. | Increased signal intensity and improved reproducibility. |
| - Improve Chromatographic Separation: Modify the LC gradient to separate the analytes from the majority of the matrix components. | ||
| - Enhance Sample Preparation: Use a more effective sample cleanup technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove phospholipids and other interfering substances. Protein precipitation is a simpler but potentially less clean method.[2] | ||
| - Dilute the Sample: Diluting the sample can reduce the concentration of matrix components relative to the analyte. | ||
| Inappropriate MS Source Conditions | Suboptimal ESI source parameters can lead to inefficient ionization. | Increased analyte signal. |
| - Optimize Source Parameters: Tune the mass spectrometer for Enzalutamide by infusing a standard solution and optimizing parameters such as spray voltage, gas flows, and temperature. |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard, this compound.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following table summarizes typical starting parameters for an LC-MS/MS method for Enzalutamide and this compound. These may require optimization for your specific instrumentation.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analytes, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transitions | Enzalutamide: 465.1 -> 209.1this compound: 471.1 -> 215.1 |
| Spray Voltage | ~3.5 - 4.5 kV |
| Source Temperature | ~500 - 600 °C |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the bioanalysis of Enzalutamide and this compound.
Caption: Bioanalytical workflow for Enzalutamide and this compound.
Troubleshooting Logic for Peak Tailing
This diagram outlines a logical approach to troubleshooting peak tailing issues.
Caption: Decision tree for troubleshooting peak tailing.
References
- 1. Quality by Design–Applied Liquid Chromatography-Tandem Mass Spectrometry Determination of Enzalutamide Anti-Prostate Cancer Therapy Drug in Spiked Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of enzalutamide, an anti-prostate cancer drug, in rat plasma using liquid chromatography-tandem mass spectrometry, and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
improving sensitivity for Enzalutamide quantification
Welcome to the technical support center for Enzalutamide quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for Enzalutamide quantification in biological matrices?
A1: The most prevalent and sensitive method for the quantification of Enzalutamide and its active metabolite, N-desmethylenzalutamide, in biological matrices such as plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, allowing for accurate measurement of low concentrations of the analytes.
Q2: What are the critical parameters to optimize for a sensitive Enzalutamide LC-MS/MS assay?
A2: To achieve high sensitivity, optimization of several parameters is crucial. These include:
-
Sample Preparation: Efficient extraction of Enzalutamide from the matrix while minimizing interferences is key. Protein precipitation and liquid-liquid extraction are common methods.
-
Chromatographic Separation: A well-optimized chromatographic method using a suitable column (e.g., C18) and mobile phase gradient is necessary to separate Enzalutamide from matrix components and ensure good peak shape.
-
Mass Spectrometry Conditions: Proper selection of precursor and product ions for Multiple Reaction Monitoring (MRM), as well as optimization of ion source parameters (e.g., spray voltage, gas flows, and temperature), is critical for maximizing signal intensity.
Q3: Why is the choice of internal standard (IS) important?
A3: A suitable internal standard is crucial for accurate and precise quantification as it compensates for variability during sample preparation and analysis. An ideal IS for Enzalutamide is a stable isotope-labeled version of the analyte, such as D6-enzalutamide, which has nearly identical chemical and physical properties to Enzalutamide.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Enzalutamide quantification experiments.
Issue 1: Low Sensitivity / Poor Signal Intensity
Symptoms:
-
Low signal-to-noise ratio for the analyte peak.
-
Difficulty in achieving the desired Lower Limit of Quantification (LLOQ).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ionization | Optimize mass spectrometer source parameters. For Enzalutamide, positive electrospray ionization (ESI) is typically used. Adjust spray voltage, sheath gas, and auxiliary gas pressures to maximize the signal.[1] |
| Inefficient Extraction | Evaluate and optimize your sample preparation method. Compare protein precipitation with liquid-liquid extraction to see which yields better recovery and cleaner samples. |
| Matrix Effects | Matrix components can suppress the ionization of Enzalutamide. To mitigate this, improve chromatographic separation to separate the analyte from co-eluting matrix components. A thorough sample cleanup is also beneficial. |
| Incorrect Mobile Phase | Ensure the mobile phase composition and pH are optimal for Enzalutamide ionization and retention. Mobile phases containing a small percentage of formic acid are commonly used to enhance protonation in positive ESI mode.[1] |
| Column Degradation | Poor peak shape and reduced signal can result from a degraded LC column. Replace the column if performance does not improve after flushing. |
Issue 2: High Signal Variability / Poor Precision
Symptoms:
-
High coefficient of variation (%CV) for replicate injections.
-
Inconsistent results between samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol for all samples, including standards, quality controls, and unknown samples. |
| Unsuitable Internal Standard | Verify that the internal standard is appropriate and added consistently to all samples. A stable isotope-labeled internal standard is highly recommended. |
| Autosampler Issues | Check the autosampler for any issues with injection volume precision. Ensure the injection needle is not clogged and the syringe is functioning correctly. |
| LC System Instability | Fluctuations in pump pressure or temperature can lead to variable retention times and peak areas. Ensure the LC system is stable and properly maintained. |
Issue 3: Signal Saturation at High Concentrations
Symptoms:
-
Non-linear calibration curve at higher concentrations.
-
Flattened peak tops for high-concentration samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Detector Saturation | High concentrations of Enzalutamide can saturate the mass spectrometer detector.[2] |
| Dilute the samples to bring the concentration within the linear range of the calibration curve.[2] | |
| One approach is to introduce a dilution step with a human albumin solution for calibrators, quality controls, and patient samples to prevent signal saturation.[2] |
Quantitative Data Summary
The following tables summarize the performance of different validated LC-MS/MS methods for Enzalutamide quantification.
Table 1: Linearity and Sensitivity of Various Enzalutamide Quantification Methods
| Method Reference | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Matrix |
| van Nuland et al. (2018) | 500 - 50,000 | 500 | Human Plasma |
| Sankar et al. (2017) | 0.2 - 50 | 0.078 | Spiked Human Plasma |
| Bennett et al. (2014) | 20 - 50,000 | 20 | Human Plasma |
| Unadkat et al. (2017) | 100 - 30,000 | 100 | Human Plasma |
Table 2: Precision and Accuracy Data from a Validated LC-MS/MS Method
| Analyte | QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| Enzalutamide | LLOQ | 500 | <10 | <8 | 108 - 116 |
| Low | 1500 | <8 | <8 | 92 - 108 | |
| Medium | 15,000 | <8 | <8 | 92 - 108 | |
| High | 40,000 | <8 | <8 | 92 - 108 | |
| N-desmethylenzalutamide | LLOQ | 500 | <10 | <8 | 108 - 116 |
| Low | 1500 | <8 | <8 | 92 - 108 | |
| Medium | 15,000 | <8 | <8 | 92 - 108 | |
| High | 40,000 | <8 | <8 | 92 - 108 | |
| Data adapted from van Nuland et al. (2018) |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline for preparing plasma samples for Enzalutamide quantification.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control sample.
-
Internal Standard Addition: Add 15 µL of the internal standard working solution (e.g., D6-enzalutamide in methanol) to each tube.
-
Precipitation: Add 150 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Dilution: Add 100 µL of water (LC-MS grade) to the supernatant in the autosampler vial.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Conditions
These are typical starting conditions that may require further optimization for your specific instrumentation.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-30% B
-
3.1-4.0 min: 30% B
-
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Enzalutamide: m/z 465.1 → 209.1
-
N-desmethylenzalutamide: m/z 451.1 → 195.1
-
D6-enzalutamide (IS): m/z 471.1 → 215.1
-
Visualizations
Enzalutamide Signaling Pathway
Enzalutamide is an androgen receptor (AR) signaling inhibitor. It acts at multiple steps in the AR signaling pathway to block the effects of androgens, which are crucial for the growth of prostate cancer cells.[3][4][5]
Caption: Mechanism of action of Enzalutamide in the androgen receptor signaling pathway.
Experimental Workflow for Enzalutamide Quantification
The following diagram illustrates a typical workflow for the quantification of Enzalutamide in plasma samples using LC-MS/MS.
Caption: A typical experimental workflow for quantifying Enzalutamide.
References
- 1. Quality by Design–Applied Liquid Chromatography-Tandem Mass Spectrometry Determination of Enzalutamide Anti-Prostate Cancer Therapy Drug in Spiked Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enzalutamide-d6 Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor recovery of Enzalutamide-d6 during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of enzalutamide, an androgen receptor inhibitor. It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Stable isotope-labeled internal standards like this compound are considered ideal because they have nearly identical chemical and physical properties to the analyte (enzalutamide).[1] This ensures that the IS behaves similarly to the analyte during sample preparation, extraction, and analysis, which helps to correct for variability and improve the accuracy and precision of the quantification.[1]
Q2: What is considered a "good" recovery for this compound?
While the ideal recovery is 100%, in practice, a consistent and reproducible recovery is more critical than achieving a high absolute value. A study utilizing protein precipitation for the extraction of enzalutamide and its metabolites from human plasma reported a mean recovery of 102% (with a coefficient of variation of 2%) for this compound.[2] Recoveries in the range of 80-120% are generally considered acceptable, provided they are consistent across all samples.
Q3: Can the position of the deuterium labels on this compound affect its stability and recovery?
Yes, the position of isotopic labels can sometimes influence the stability of a deuterated internal standard. If the deuterium atoms are located on a part of the molecule that is susceptible to chemical or enzymatic exchange, it could lead to a loss of the label and inaccurate quantification. While specific studies on the stability of different this compound labeling patterns were not found, it is a crucial factor to consider, especially if you observe inconsistent internal standard response.
Troubleshooting Guide: Poor Recovery of this compound
Low or inconsistent recovery of this compound can stem from various factors throughout the analytical workflow. This guide provides a systematic approach to identifying and resolving the root cause of the issue.
Problem Area 1: Sample Preparation and Extraction
The most common source of poor recovery lies in the sample preparation and extraction steps.
Question: I am experiencing low recovery of this compound after protein precipitation. What could be the cause?
Answer:
Poor recovery after protein precipitation can be due to several factors:
-
Incomplete Protein Precipitation: If proteins are not fully precipitated, this compound may remain bound to them, leading to its loss when the precipitated proteins are removed.
-
Co-precipitation of the Analyte: The internal standard might get trapped within the precipitated protein pellet.
-
Suboptimal Precipitating Agent or Ratio: The choice of organic solvent and its ratio to the plasma sample are critical for efficient protein removal.
Troubleshooting Steps:
-
Optimize the Precipitating Agent: Acetonitrile is a commonly used and effective precipitating agent for enzalutamide analysis.[3] Other organic solvents like methanol or acetone can also be tested.
-
Adjust the Solvent-to-Plasma Ratio: A 2:1 ratio of precipitant to plasma has been shown to be effective for protein removal.[4] Experiment with different ratios (e.g., 3:1, 4:1) to see if recovery improves.
-
Ensure Thorough Vortexing and Centrifugation: Proper mixing ensures complete interaction between the solvent and the sample, while adequate centrifugation is necessary to pellet the precipitated proteins firmly.
-
Check for Analyte Adsorption: Enzalutamide is a hydrophobic compound and may adsorb to the walls of plastic tubes. Using low-adsorption polypropylene tubes can help mitigate this issue.
Question: My this compound recovery is poor when using Solid Phase Extraction (SPE). How can I troubleshoot this?
Answer:
Poor recovery in SPE can occur at various stages of the process.
Troubleshooting Steps:
-
Verify Sorbent Selection: Ensure the SPE sorbent chemistry is appropriate for enzalutamide. A reverse-phase C18 sorbent is a common choice for retaining hydrophobic compounds like enzalutamide.
-
Optimize Conditioning and Equilibration: Inadequate conditioning or equilibration of the SPE cartridge can lead to poor retention of the analyte. Ensure the sorbent is properly wetted.
-
Check for Breakthrough during Loading: If the sample is loaded too quickly or the loading solvent is too strong, this compound may not be retained by the sorbent and will be lost. Collect the flow-through during the loading step and analyze it for the presence of the internal standard.
-
Evaluate the Wash Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte of interest. Analyze the wash eluate to check for any loss of this compound.
-
Optimize the Elution Solvent: The elution solvent may not be strong enough to desorb this compound completely from the sorbent. Try increasing the organic solvent concentration in the elution mixture or using a stronger solvent.
Problem Area 2: Matrix Effects
Matrix effects occur when co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement.
Question: How do I know if matrix effects are causing poor this compound recovery?
Answer:
Matrix effects can be identified by comparing the response of this compound in a neat solution to its response when spiked into an extracted blank matrix. A significant difference in the signal intensity indicates the presence of matrix effects.
Troubleshooting Steps:
-
Improve Sample Cleanup: More rigorous sample preparation techniques, such as liquid-liquid extraction (LLE) or a more selective SPE protocol, can help remove interfering matrix components.
-
Optimize Chromatography: Modifying the LC gradient to better separate this compound from co-eluting matrix components can mitigate ion suppression.
-
Dilute the Sample: Diluting the sample extract can sometimes reduce the concentration of interfering components to a level where they no longer significantly impact ionization.
Problem Area 3: LC-MS/MS System Issues
Problems with the analytical instrument itself can also lead to apparent low recovery.
Question: Could my LC-MS/MS system be the cause of the low signal for this compound?
Answer:
Yes, instrument-related issues can manifest as poor recovery.
Troubleshooting Steps:
-
Check for Contamination: A contaminated ion source or mass spectrometer can lead to signal suppression for all analytes. Regular cleaning and maintenance are crucial.
-
Verify Instrument Parameters: Ensure that the mass spectrometer is tuned correctly and that the MRM (Multiple Reaction Monitoring) transitions and collision energies for this compound are optimized for maximum sensitivity.
-
Assess Autosampler Performance: Inconsistent injection volumes can lead to variable recovery. Perform a series of injections of a standard solution to check for reproducibility.
Quantitative Data Summary
The following table summarizes recovery data for this compound from a published bioanalytical method.
| Extraction Method | Analyte | Matrix | Mean Recovery (%) | Coefficient of Variation (CV) (%) | Reference |
| Protein Precipitation | This compound | Human Plasma | 102 | 2 | [2] |
Experimental Protocols
Protein Precipitation Method for Enzalutamide and this compound from Human Plasma
This protocol is adapted from a validated bioanalytical method.[2][5]
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (low-adsorption)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Spike with the appropriate volume of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis of Enzalutamide and this compound
This is a representative LC-MS/MS method based on published literature.[2][6]
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
-
Gradient:
-
0-2.5 min: 5% B
-
2.5-3.5 min: Ramp to 90% B
-
3.5-4.0 min: Return to 5% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Enzalutamide: m/z 465 → 209
-
This compound: m/z 471 → 215 (Note: The exact transition for this compound may vary depending on the labeling pattern)
-
Visualizations
Enzalutamide Mechanism of Action
The following diagram illustrates the signaling pathway of the androgen receptor and the mechanism of action of enzalutamide. Enzalutamide competitively inhibits the binding of androgens to the androgen receptor (AR), prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA.[7][8][9][10][11]
Caption: Mechanism of action of Enzalutamide in the androgen receptor signaling pathway.
Troubleshooting Workflow for Poor this compound Recovery
This workflow provides a logical sequence of steps to diagnose the cause of poor internal standard recovery.
Caption: A systematic workflow for troubleshooting poor this compound recovery.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. specartridge.com [specartridge.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hawach.com [hawach.com]
- 6. Enhanced Stability and Improved Oral Absorption of Enzalutamide with Self-Nanoemulsifying Drug Delivery System [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. scispace.com [scispace.com]
- 11. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Analysis of Enzalutamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enzalutamide and its deuterated internal standard, Enzalutamide-d6.
Frequently Asked Questions (FAQs)
Q1: My Enzalutamide and this compound peaks are not perfectly co-eluting. What could be the cause?
A1: While stable isotope-labeled internal standards like this compound are designed to co-elute with the analyte, slight chromatographic shifts can occur. This phenomenon, known as the deuterium isotope effect, can cause the deuterated compound to elute slightly earlier than the non-deuterated analyte.[1] The magnitude of this shift is typically small but can be influenced by chromatographic conditions. If the shift is significant and affects integration, consider the following:
-
Mobile Phase Composition: Subtle changes in the mobile phase, such as the organic modifier, pH, or additive concentration, can influence the interaction of both analytes with the stationary phase.
-
Column Temperature: Temperature fluctuations can affect retention times and the degree of separation. Ensure your column oven is maintaining a stable and consistent temperature.
-
Gradient Profile: If using a gradient, the steepness of the gradient can impact the resolution of closely eluting compounds.
Q2: I am observing poor peak shape (e.g., fronting, tailing, or splitting) for Enzalutamide and this compound. What are the potential causes?
A2: Poor peak shape can arise from several factors, not necessarily related to co-elution. Here are some common causes:
-
Column Overload: Injecting too much sample can lead to peak fronting. Consider diluting your sample.
-
Column Contamination or Degradation: Buildup of matrix components on the column can lead to peak tailing and splitting. Implement a robust column washing procedure after each batch. If the problem persists, the column may need to be replaced.
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve your sample in the initial mobile phase.
-
Extra-Column Volume: Excessive tubing length or dead volume in the system can contribute to band broadening and peak tailing.
Q3: I am experiencing signal suppression or enhancement for Enzalutamide in the presence of the matrix. How can I mitigate this?
A3: Matrix effects, where components in the biological sample interfere with the ionization of the analyte, are a common challenge in LC-MS/MS analysis. Here are some strategies to address this:
-
Optimize Sample Preparation: A more rigorous sample clean-up method, such as solid-phase extraction (SPE) instead of simple protein precipitation, can remove many interfering matrix components.
-
Chromatographic Separation: Adjusting the chromatographic method to separate Enzalutamide from the matrix components causing the suppression or enhancement is a key strategy. This may involve changing the column, mobile phase, or gradient profile.
-
Use a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with Enzalutamide and experiences similar matrix effects, thus providing accurate quantification.[2][3][4][5]
Q4: What are the typical mass transitions for Enzalutamide and this compound in MS/MS analysis?
A4: The commonly used multiple reaction monitoring (MRM) transitions for Enzalutamide and its deuterated internal standard are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Enzalutamide | 465.2 | 209.2 |
| This compound | 471.2 | 215.1 |
Note: These values may vary slightly depending on the instrument and source conditions.
Troubleshooting Guides
Issue 1: Poor Resolution of Enzalutamide from Interfering Peaks
This guide provides a systematic approach to resolving Enzalutamide from other components in the sample matrix.
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting poor peak resolution.
Detailed Methodologies
1. Mobile Phase Modification:
-
Protocol:
-
Prepare a series of mobile phases with varying organic-to-aqueous ratios (e.g., 5% increments of acetonitrile or methanol).
-
If using a buffer or additive like formic acid, prepare mobile phases with slightly different concentrations (e.g., 0.05%, 0.1%, 0.2% formic acid).[2][6]
-
Inject a standard solution of Enzalutamide and a blank matrix sample with each mobile phase composition and evaluate the resolution from interfering peaks.
-
-
Expected Outcome: Improved separation of Enzalutamide from matrix components.
2. Gradient Optimization:
-
Protocol:
-
If using a gradient, decrease the rate of change of the organic solvent concentration over time (i.e., make the gradient shallower).
-
Introduce an isocratic hold at a specific mobile phase composition before or after the elution of Enzalutamide to allow more time for the separation of closely eluting peaks.
-
-
Expected Outcome: Enhanced resolution between Enzalutamide and any closely eluting interferences.
3. Column Selection:
-
Protocol:
-
If resolution is still not satisfactory, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18).
-
Alternatively, a column with a smaller particle size (e.g., sub-2 µm) can provide higher efficiency and better resolution.[2]
-
-
Expected Outcome: A significant change in selectivity and improved resolution.
Issue 2: Inconsistent Retention Times for Enzalutamide and this compound
This guide addresses the problem of shifting retention times, which can lead to inaccurate quantification.
Troubleshooting Workflow
Caption: A workflow for troubleshooting inconsistent retention times.
Detailed Methodologies
1. System Check:
-
Protocol:
-
Monitor the pump pressure during a run. Fluctuations can indicate a leak or a bubble in the system.
-
Visually inspect all fittings and connections for any signs of leaks.
-
Ensure that all solvent lines are properly primed and free of air bubbles.
-
-
Expected Outcome: A stable and reproducible chromatographic system.
2. Method Parameter Verification:
-
Protocol:
-
Double-check the preparation of the mobile phases to ensure the correct composition.
-
Verify that the column oven is set to and maintaining the correct temperature.
-
If using a gradient, confirm that the gradient program is entered correctly in the instrument software.
-
-
Expected Outcome: Consistent and predictable retention times.
3. Column Equilibration:
-
Protocol:
-
Before injecting the first sample in a batch, ensure the column is adequately equilibrated with the initial mobile phase conditions.
-
If retention time drift is observed throughout a run, increase the equilibration time between injections.
-
-
Expected Outcome: Stable retention times for all injections in a sequence.
Enzalutamide Signaling Pathway
Enzalutamide is an androgen receptor (AR) inhibitor.[7] It acts by competitively inhibiting the binding of androgens to the AR, preventing AR nuclear translocation, and impairing the binding of the AR to DNA.[7] This ultimately disrupts the transcription of AR target genes that are critical for prostate cancer cell growth and survival.
Caption: The mechanism of action of Enzalutamide in the androgen receptor signaling pathway.
Summary of LC-MS/MS Method Parameters for Enzalutamide Analysis
The following table summarizes typical parameters from validated bioanalytical methods for the quantification of Enzalutamide.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)[2] | Phenomenex Synergi Polar-RP[6] | Atlantis dC18 (4.6 x 50 mm, 3.0 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] | 0.1% Formic Acid in Water[6] | Water with 0.2% Formic Acid[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] | 0.1% Formic Acid in Methanol[6] | Acetonitrile with 0.2% Formic Acid[8] |
| Elution Mode | Gradient[2] | Gradient[6] | Gradient[8] |
| Flow Rate | 0.5 mL/min[2] | Not Specified | 0.4 mL/min[8] |
| Internal Standard | This compound[2][3][4][5] | This compound[6] | Abiraterone-d4[8] |
| Ionization Mode | ESI Positive[2] | ESI Positive[6] | ESI Positive[8] |
| LLOQ | 500 ng/mL[3][5] | 100 ng/mL[6] | Not Specified |
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality by Design–Applied Liquid Chromatography-Tandem Mass Spectrometry Determination of Enzalutamide Anti-Prostate Cancer Therapy Drug in Spiked Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.eur.nl [pure.eur.nl]
Technical Support Center: Enzalutamide-d6 in Bioanalytical Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Enzalutamide-d6 as an internal standard in quantitative bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
This compound is a deuterated form of Enzalutamide, a potent androgen receptor (AR) signaling inhibitor.[][2][3] In quantitative bioanalysis, specifically in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, this compound serves as a stable isotope-labeled internal standard (SIL-IS).[4] It is added to samples at a known concentration to correct for variability during sample preparation, chromatography, and detection, thereby improving the accuracy and precision of the quantification of Enzalutamide and its active metabolite, N-desmethylenzalutamide.[5][6]
Q2: How can the purity of this compound affect my assay results?
The purity of your this compound internal standard is critical for accurate and reliable results.[5] Two main types of impurities can have a significant impact:
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Unlabeled Enzalutamide: The presence of non-deuterated Enzalutamide in your this compound stock can lead to a falsely elevated response for the analyte, resulting in an overestimation of the Enzalutamide concentration in your samples.[7]
-
Incomplete Deuteration: If the this compound is not fully deuterated, the presence of partially labeled molecules (e.g., d1 to d5) can potentially interfere with the analyte's signal, affecting the accuracy of the assay.[8]
Q3: What are the acceptance criteria for this compound purity?
Regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation, provide acceptance criteria for the cross-interference between the internal standard and the analyte.[5] These are crucial for ensuring the quality of your this compound.
| Parameter | Acceptance Criteria | Potential Impact if Criteria Not Met |
| Contribution of IS to Analyte Signal | The response of the analyte in a blank sample spiked with the internal standard should be ≤ 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ). | Inaccurate measurement of low concentration samples. |
| Contribution of Analyte to IS Signal | The response of the internal standard in a blank sample spiked with the analyte at the Upper Limit of Quantification (ULOQ) should be ≤ 5% of the response of the internal standard in the working concentration. | Inaccurate quantification at high analyte concentrations. |
| Isotopic Purity | Ideally, the proportion of unlabeled molecule should be less than 2%.[9] | Increased Lower Limit of Quantification (LLOQ) and reduced dynamic range of the assay.[8] |
Q4: Can this compound affect the chromatography of Enzalutamide?
Yes, in some cases, deuterated internal standards can exhibit slightly different chromatographic behavior compared to the non-deuterated analyte. This is known as the "isotope effect."[10] A shift in retention time, even a minor one, between Enzalutamide and this compound can lead to differential matrix effects, where the two compounds are affected differently by interfering substances in the sample matrix.[11][12] This can compromise the ability of the internal standard to accurately correct for variations and can lead to inaccurate results.[10]
Troubleshooting Guide
This guide addresses common issues encountered during assays using this compound and provides systematic steps for resolution.
Issue 1: Inaccurate or Imprecise Results
Symptoms:
-
Quality control (QC) samples consistently failing acceptance criteria.
-
High variability between replicate measurements.
-
Poor linearity of the calibration curve.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Impure this compound | 1. Verify Purity: Request the Certificate of Analysis (CoA) from the supplier to check the isotopic and chemical purity.[13] 2. Perform Cross-Interference Check: Analyze a blank sample spiked only with this compound to assess its contribution to the Enzalutamide signal. The response should be less than 20% of the LLOQ response. 3. Evaluate Analyte Contribution to IS: Analyze a blank sample spiked with the highest concentration of Enzalutamide to check for any contribution to the this compound signal. The response should be less than 5% of the IS response. 4. Source a New Lot: If purity is questionable, obtain a new, high-purity lot of this compound. |
| Chromatographic Shift | 1. Overlay Chromatograms: Compare the retention times of Enzalutamide and this compound. They should co-elute. 2. Optimize Chromatography: If a shift is observed, adjust the mobile phase composition or gradient to achieve co-elution.[12] |
| Matrix Effects | 1. Assess Matrix Factor: Analyze samples from at least six different sources of the biological matrix to evaluate the consistency of the analyte-to-IS response ratio. 2. Improve Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.[14] |
Issue 2: Abnormal Internal Standard Response
Symptoms:
-
Inconsistent or highly variable this compound peak areas across a run.
-
IS response outside of the established acceptance range (e.g., ± 50% of the mean response of the calibration standards and QCs).
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Sample Preparation Error | 1. Review Pipetting: Ensure accurate and consistent addition of the IS solution to all samples. 2. Check for Incomplete Extraction: Optimize the extraction procedure to ensure consistent recovery of the IS. |
| Ion Suppression/Enhancement | 1. Post-Column Infusion: Infuse a constant concentration of this compound post-column while injecting an extracted blank sample to identify regions of ion suppression or enhancement. 2. Modify Chromatography: Adjust the chromatographic method to separate Enzalutamide and this compound from the regions of ion suppression. |
| Instrument Instability | 1. Check System Suitability: Run system suitability tests to ensure the LC-MS/MS system is performing optimally. 2. Clean the Ion Source: A dirty ion source can lead to inconsistent ionization. |
Experimental Protocols
Protocol 1: Evaluation of this compound Cross-Interference
Objective: To determine the contribution of the this compound internal standard to the analyte (Enzalutamide) signal and vice-versa.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
Enzalutamide reference standard
-
This compound internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a blank sample: Process a sample of the blank biological matrix without adding the analyte or internal standard.
-
Prepare an IS-only sample: Spike a blank matrix sample with the working concentration of this compound.
-
Prepare an LLOQ sample: Spike a blank matrix sample with Enzalutamide at the Lower Limit of Quantification (LLOQ) and the working concentration of this compound.
-
Prepare a ULOQ sample: Spike a blank matrix sample with Enzalutamide at the Upper Limit of Quantification (ULOQ) and the working concentration of this compound.
-
Analyze the samples using the validated LC-MS/MS method.
-
Data Analysis:
-
In the IS-only sample, the peak area in the analyte's mass transition should be less than 20% of the analyte peak area in the LLOQ sample.
-
In the ULOQ sample, the peak area in the internal standard's mass transition should be less than 5% of the internal standard peak area in the LLOQ sample.
-
Protocol 2: Typical LC-MS/MS Method for Enzalutamide Quantification
This is a generalized protocol based on published methods.[4][15] Optimization will be required for specific instrumentation and matrices.
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 50 µL of this compound internal standard solution (in acetonitrile).
-
Vortex for 30 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: A linear gradient appropriate to separate Enzalutamide and its metabolites from matrix components.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Enzalutamide: m/z 465 → 209[15]
-
This compound: m/z 471 → 215
-
Visualizations
Caption: Mechanism of action of Enzalutamide on the Androgen Receptor (AR) signaling pathway.
Caption: General experimental workflow for the quantification of Enzalutamide using this compound.
Caption: A logical workflow for troubleshooting inaccurate assay results related to this compound.
References
- 2. veeprho.com [veeprho.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. scispace.com [scispace.com]
- 7. tandfonline.com [tandfonline.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. waters.com [waters.com]
- 11. myadlm.org [myadlm.org]
- 12. researchgate.net [researchgate.net]
- 13. Enzalutamide D6 | CAS No- 1443331-94-9 | Simson Pharma Limited [simsonpharma.com]
- 14. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enzalutamide-d6 Stability in Processed Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Enzalutamide-d6 in processed samples.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -40°C for up to 11 months.[1][2] For short-term storage, -20°C for up to one month is acceptable.[2] Always ensure the solution is in a tightly sealed container to prevent evaporation and away from light.[2]
Q2: How stable is this compound in processed plasma samples stored in an autosampler?
A2: Studies have demonstrated that Enzalutamide and its metabolites are stable in processed plasma samples for up to 7 days when stored in an autosampler at 2–8°C, with deviations of no more than 11%.[1] Another study confirmed stability for at least 30 hours under similar conditions.[3]
Q3: What is the long-term stability of this compound in frozen plasma?
A3: Enzalutamide and its active metabolite, N-desmethylenzalutamide, have been shown to be stable in human plasma for at least 14 months when stored at -40°C.[1]
Q4: Can I leave whole blood samples containing Enzalutamide at room temperature before processing?
A4: Yes, Enzalutamide and N-desmethylenzalutamide are stable in whole blood for up to 24 hours at ambient temperature.[1] This provides a practical window for sample collection and handling before centrifugation to separate plasma.
Q5: How many freeze-thaw cycles can my plasma samples undergo without affecting the integrity of this compound?
A5: At least three freeze-thaw cycles have been shown to not cause any significant degradation of Enzalutamide and its active metabolite in plasma samples.[1]
Q6: Are there any known issues with using deuterated internal standards like this compound?
A6: While stable isotope-labeled internal standards are generally preferred, deuterated standards can sometimes present challenges. These may include chromatographic retention time shifts compared to the unlabeled analyte and, in rare cases, back-exchange of deuterium atoms for hydrogen, which could impact quantification.[4][5][6] Careful method development and validation are crucial to mitigate these potential issues.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of processed samples containing this compound.
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape or Tailing for this compound | 1. Suboptimal chromatographic conditions: The mobile phase composition or gradient may not be ideal. 2. Column degradation: The analytical column may be nearing the end of its lifespan. 3. Sample matrix effects: Residual matrix components from the processed sample may be interfering with the chromatography. | 1. Optimize mobile phase: Adjust the organic solvent ratio, pH, or gradient slope. 2. Replace column: Install a new column of the same type. 3. Improve sample cleanup: Consider a more rigorous extraction method, such as solid-phase extraction (SPE), if protein precipitation is insufficient. |
| Inconsistent Internal Standard Response | 1. Inaccurate pipetting: Errors in adding the internal standard solution to the samples. 2. Degradation of this compound: The internal standard may have degraded in the stock solution or in the processed sample. 3. Ion suppression or enhancement: Matrix effects can alter the ionization efficiency of the internal standard in the mass spectrometer. | 1. Verify pipette calibration: Ensure all pipettes are properly calibrated. Use a consistent technique for adding the internal standard. 2. Check stock solution: Prepare a fresh stock solution of this compound and re-analyze the samples. Review storage conditions. 3. Evaluate matrix effects: Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement. Adjust the sample dilution or improve the cleanup method if necessary. |
| Retention Time Shift Between Enzalutamide and this compound | 1. Isotope effect: The presence of deuterium can sometimes lead to slight differences in retention time compared to the non-labeled compound.[5] 2. Column temperature fluctuations: Inconsistent column heating can affect retention times. | 1. Confirm co-elution: Ensure that the integration windows for both the analyte and the internal standard are appropriate to account for any slight shift. This is generally acceptable as long as the shift is consistent. 2. Ensure stable column temperature: Use a column oven and allow sufficient time for temperature equilibration. |
| Loss of Deuterium Label (Back-Exchange) | 1. Harsh sample processing conditions: Extreme pH or temperature during sample preparation can potentially lead to the exchange of deuterium atoms with hydrogen from the solvent.[6] | 1. Use milder conditions: Avoid strongly acidic or basic conditions during extraction if possible. Store reconstituted samples in an appropriate solvent like acetonitrile.[6] |
Data Presentation
Table 1: Summary of Enzalutamide and this compound Stability Data
| Matrix/Solution | Analyte(s) | Storage Condition | Duration | Finding | Reference |
| Stock Solution | This compound, Enzalutamide, N-desmethylenzalutamide | -40°C | 11 months | Stable | [1] |
| Stock Solution | This compound | -80°C | 6 months | Stable | [2] |
| Stock Solution | This compound | -20°C | 1 month | Stable | [2] |
| Whole Blood | Enzalutamide, N-desmethylenzalutamide | Ambient Temperature | 24 hours | Stable | [1] |
| Plasma | Enzalutamide, N-desmethylenzalutamide | Ambient Temperature | 23 days | Stable | [1] |
| Plasma | Enzalutamide, N-desmethylenzalutamide | 2-8°C | 23 days | Stable | [1] |
| Plasma | Enzalutamide, N-desmethylenzalutamide | -40°C | 14 months | Stable | [1] |
| Processed Plasma (Autosampler) | Enzalutamide, N-desmethylenzalutamide | 2-8°C | 7 days | Stable (Deviation <11%) | [1] |
| Freeze-Thaw Cycles | Enzalutamide, N-desmethylenzalutamide | N/A | 3 cycles | No degradation | [1] |
Experimental Protocols
1. Plasma Sample Preparation using Protein Precipitation
This protocol describes a common method for extracting Enzalutamide and its internal standard from human plasma.
-
Objective: To precipitate plasma proteins and extract the analytes of interest for LC-MS/MS analysis.
-
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Acetonitrile (ACN), HPLC grade
-
Vortex mixer
-
Centrifuge (capable of 4°C and >10,000 x g)
-
96-well plates or microcentrifuge tubes
-
-
Procedure:
-
Allow plasma samples to thaw completely at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
The samples are now ready for injection into the LC-MS/MS system.
-
2. Freeze-Thaw Stability Assessment
-
Objective: To determine the stability of Enzalutamide and this compound in plasma after repeated freeze-thaw cycles.
-
Procedure:
-
Use quality control (QC) plasma samples at low, medium, and high concentrations of the analytes.
-
Freeze the QC samples at -40°C or -80°C for at least 12 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for a total of three cycles.
-
After the third cycle, process the samples using the protein precipitation protocol described above.
-
Analyze the samples by LC-MS/MS and compare the concentrations to those of freshly prepared QC samples that have not undergone freeze-thaw cycles. The deviation should be within acceptable limits (typically ±15%).
-
Visualizations
Caption: A typical experimental workflow for the analysis of this compound in plasma samples.
Caption: A troubleshooting decision tree for diagnosing issues with this compound signal.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quality by Design–Applied Liquid Chromatography-Tandem Mass Spectrometry Determination of Enzalutamide Anti-Prostate Cancer Therapy Drug in Spiked Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
optimizing sample extraction for different biological matrices
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals optimize sample extraction from various biological matrices. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low analyte recovery during solid-phase extraction (SPE)?
A1: Low recovery in SPE can stem from several factors:
-
Sorbent Choice/Polarity Mismatch: The sorbent's retention mechanism may not be appropriate for your analyte's chemical properties. For instance, using a reversed-phase cartridge for a highly polar analyte or a polar sorbent for a nonpolar analyte can lead to poor retention and subsequent loss.[1]
-
Insufficient Eluent Strength or Incorrect pH: The elution solvent may not be strong enough to desorb the analyte from the sorbent. For ionizable analytes, the pH of the elution solvent must be adjusted to neutralize the analyte, thus reducing its interaction with the sorbent.[1]
-
Inadequate Elution Volume: The volume of the elution solvent may be insufficient to completely elute the analyte from the cartridge.[1]
-
High Sample Viscosity: Viscous samples can lead to poor flow through the SPE cartridge and incomplete interaction with the sorbent.
-
Cartridge Overload: Exceeding the binding capacity of the SPE sorbent will cause the analyte to pass through without being retained.[2]
Q2: How can I prevent emulsion formation during liquid-liquid extraction (LLE)?
A2: Emulsion formation is a frequent issue in LLE, often occurring with samples high in lipids or proteins.[3][4] Here are some strategies to prevent or break emulsions:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize the formation of an emulsion.[3]
-
Addition of Salt: Adding a saturated sodium chloride solution (brine) can help break emulsions by increasing the ionic strength of the aqueous phase, which forces the separation of the layers.[3]
-
Centrifugation: Centrifuging the mixture can help to separate the layers more effectively.
-
Solvent Choice: Consider using a different organic solvent that is less prone to forming emulsions with your sample matrix.
Q3: My protein yield is low after cell lysis. What are the possible reasons and solutions?
A3: Low protein yield from cell lysis can be attributed to several factors:
-
Inefficient Lysis Method: The chosen lysis method (e.g., sonication, detergents) may not be optimal for your cell type.
-
Incorrect Lysis Buffer Composition: The buffer may lack the necessary components, such as the correct type and concentration of detergents or salts, to efficiently lyse the cells and solubilize the proteins.[5] For nonionic detergents, a concentration in the 1.0% range is often recommended.[5]
-
Insufficient Lysis Reagent Volume: The volume of the lysis buffer may be inadequate for the number of cells being processed.[6]
-
Protease Activity: Endogenous proteases released during lysis can degrade your target protein. Always add protease inhibitors to your lysis buffer and keep samples on ice.[7][8]
-
Incomplete Solubilization: The target protein may be insoluble in the chosen lysis buffer, potentially forming inclusion bodies in bacterial expression systems.[7]
Q4: What are the critical pre-analytical variables to control when working with blood-derived samples (plasma, serum)?
A4: Pre-analytical variables can significantly impact the quality and integrity of your samples. Key factors to control include:
-
Anticoagulant Choice: The type of anticoagulant used (e.g., EDTA, citrate) can affect downstream analyses.[9][10]
-
Sample Handling and Transport: Delays in processing, exposure to improper temperatures, and excessive agitation can lead to hemolysis and protein degradation.[11][12][13] Plasma samples should ideally be stored at -80°C and not at -20°C, as they do not completely freeze at the latter temperature.[12]
-
Centrifugation Conditions: The speed, temperature, and duration of centrifugation for plasma and serum separation are crucial to effectively remove cellular components without causing cell lysis.[14]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to protein degradation and should be avoided.[13][14]
Q5: How can I improve the quality of nucleic acid extracted from tissue samples?
A5: To enhance the quality of nucleic acids from tissues, consider the following:
-
Efficient Homogenization: Incomplete homogenization is a primary cause of low yield.[15] Ensure the tissue is thoroughly disrupted. For tough tissues, pulverization in liquid nitrogen before homogenization can be effective.
-
Prevent Nuclease Activity: Use nuclease-free reagents and consumables. Adding RNase inhibitors (for RNA extraction) or chelating agents like EDTA (to inhibit DNases) is critical.
-
Proper Storage: Store tissues at -80°C or in a stabilizing solution like RNAlater to preserve nucleic acid integrity.
-
Remove Inhibitors: Tissues can contain inhibitors of downstream enzymatic reactions (e.g., PCR). Ensure your extraction protocol includes steps to remove these, such as thorough washing. For plant samples with high polysaccharide and polyphenol content, additives like cetyltrimethylammonium bromide (CTAB) can aid in removing inhibitors.[16]
Troubleshooting Guides
Guide 1: Troubleshooting Solid-Phase Extraction (SPE)
| Problem | Possible Cause | Solution |
| Low Analyte Recovery | Sorbent polarity does not match analyte polarity. | Select a sorbent with the appropriate chemistry (e.g., reversed-phase for nonpolar analytes, normal-phase for polar analytes, ion-exchange for charged analytes).[1] |
| Elution solvent is too weak. | Increase the organic strength of the elution solvent or use a stronger solvent.[1] | |
| Insufficient elution solvent volume. | Increase the volume of the elution solvent in increments to ensure complete elution.[1] | |
| Sample flow rate is too high during loading. | Decrease the flow rate to allow for sufficient interaction between the analyte and the sorbent.[17] | |
| Poor Reproducibility | Inconsistent sample pre-treatment. | Standardize the sample preparation method to ensure consistency across all samples.[2] |
| Cartridge bed dried out before sample loading. | Re-condition and re-equilibrate the cartridge to ensure the sorbent is fully wetted before loading the sample.[1] | |
| Inconsistent elution volumes. | Use a precise method for dispensing the elution solvent. | |
| Dirty Extracts | Wash solvent is too weak. | Increase the strength of the wash solvent to remove more interferences, but not so strong that it elutes the analyte.[2][18] |
| Inappropriate sorbent selectivity. | Choose a more selective sorbent to better retain the analyte while allowing interferences to pass through. |
Guide 2: Troubleshooting Protein Precipitation
| Problem | Possible Cause | Solution |
| Incomplete Protein Precipitation | Insufficient volume of precipitating solvent. | Use an adequate volume of organic solvent, typically 3-5 times the sample volume.[19] |
| Inefficient mixing of sample and solvent. | Ensure thorough mixing by vortexing or pipette mixing.[19] For whole blood, adding the crashing solvent to the sample provides better homogeneity.[19] | |
| Choice of precipitating solvent. | Acetonitrile is generally more efficient for protein precipitation than methanol.[19] However, for metabolomics studies, methanol is often preferred due to better metabolite recovery and reproducibility.[20] | |
| Analyte Co-precipitation | Analyte is strongly bound to proteins. | Consider a protein precipitation method that also disrupts protein-analyte binding, or use an alternative extraction method like SPE.[18] |
| Pellet is difficult to resuspend | Over-drying of the protein pellet. | Do not over-dry the pellet after removing the supernatant. |
| Inappropriate resuspension buffer. | Use a resuspension buffer that is effective at solubilizing your protein of interest. |
Experimental Protocols
Protocol 1: General Protein Extraction from Mammalian Cells
-
Cell Harvesting:
-
For adherent cells, wash with ice-cold PBS, then detach using a cell scraper in the presence of lysis buffer.
-
For suspension cells, centrifuge the culture at 500 x g for 5 minutes to pellet the cells. Discard the supernatant and wash the pellet with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8]
-
Incubate the mixture on ice for 30 minutes with intermittent vortexing.
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[8]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration using a suitable method, such as a Bradford or BCA assay.
-
-
Storage:
-
Store the protein lysate at -80°C for long-term use.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
-
Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., a C18 reversed-phase cartridge) by passing 1-2 column volumes of methanol through it.
-
-
Cartridge Equilibration:
-
Equilibrate the cartridge by passing 1-2 column volumes of water or an appropriate buffer through it. Do not let the cartridge dry out.[1]
-
-
Sample Loading:
-
Pre-treat the plasma sample as required (e.g., dilution, pH adjustment).
-
Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
-
Elution:
-
Elute the analyte of interest with a small volume of a strong solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Visualizations
Caption: Troubleshooting workflow for low analyte recovery in Solid-Phase Extraction.
Caption: General experimental workflow for protein extraction from mammalian cells.
References
- 1. welch-us.com [welch-us.com]
- 2. silicycle.com [silicycle.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 5. goldbio.com [goldbio.com]
- 6. cOmplete™ Lysis-M Protocol & Troubleshooting [sigmaaldrich.com]
- 7. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 11. The Effect of Preanalytical Variables on Plasma Samples Stored in Biobanks [thermofisher.com]
- 12. Overcoming Challenges in Plasma Sample Prep | Lab Manager [labmanager.com]
- 13. Challenges in translating plasma proteomics from bench to bedside: update from the NHLBI Clinical Proteomics Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The impact of preanalytical variables on the analysis of cell-free DNA from blood and urine samples [frontiersin.org]
- 15. nextadvance.com [nextadvance.com]
- 16. biocompare.com [biocompare.com]
- 17. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. agilent.com [agilent.com]
- 20. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent internal standard response
Troubleshooting Inconsistent Internal Standard Response
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving issues related to inconsistent internal standard (IS) response in chromatographic assays, such as LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is it crucial in bioanalysis?
An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all calibration standards, quality controls (QCs), and study samples before extraction.[1][2] Its primary role is to compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[3][4][5] An ideal IS corrects for variations in sample extraction recovery, injection volume, matrix effects, and instrument fluctuations.[6]
Q2: What are the main types of internal standards?
There are two primary types of internal standards:
-
Stable Isotope-Labeled (SIL) IS: This is the preferred type, as it is structurally identical to the analyte but contains heavy atoms (e.g., ²H, ¹³C, ¹⁵N).[3] Because its chemical and physical properties are nearly identical to the analyte, it provides the best compensation for variability.[3]
-
Structural Analog IS: This is a molecule that is structurally similar but not identical to the analyte.[3] Analogs are often used when a SIL IS is not available due to cost or synthesis time. It's crucial to validate that the analog effectively tracks the analyte's behavior.
Q3: What are the common causes of inconsistent IS response?
Excessive variability in the IS response can stem from several sources, which can be broadly categorized as either sporadic (affecting a few samples) or systematic (affecting a whole group of samples).[3][7] Key causes include:
-
Human Errors: Inconsistent pipetting, incorrect IS spiking, or errors during sample dilution or extraction.[1]
-
Matrix Effects: Components in the biological sample (e.g., salts, lipids, metabolites) that suppress or enhance the ionization of the analyte and IS in the mass spectrometer.[4][8] This is a very common cause of variability.
-
Instrument Issues: Problems with the injector, pump, detector, or mass spectrometer source can lead to inconsistent responses.[4][6] This can manifest as a gradual drift in the signal over an analytical run.[1]
-
Sample Preparation Inconsistencies: Inefficient or inconsistent extraction recovery between samples.[6] Thorough mixing during extraction is critical.
-
IS Stability Issues: Degradation of the IS in the sample matrix or stock solution due to factors like improper pH, temperature, or light exposure.[6][9]
-
Ionization Competition: When the analyte and IS compete for ionization in the MS source, high concentrations of the analyte can suppress the IS signal.[6]
Q4: When is IS variability a significant concern for data accuracy?
According to FDA guidance, IS response variability may impact data accuracy when the range of IS responses for the study samples is substantially different from the range observed for the calibration standards and QCs in the same run.[1] However, if the IS correctly tracks the analyte's behavior, even with some variability, the accuracy of the final concentration measurement may not be compromised.[6]
Troubleshooting Guides
Guide 1: Initial Assessment of IS Variability
The first step is to characterize the nature of the inconsistency. Plot the IS peak area for all samples in the analytical run to identify patterns.
| Observation | Potential Cause | Next Step |
| Sporadic Flyers (One or two samples show drastically different IS response) | Human error (e.g., missed IS spike, pipetting error), injection error.[7] | Re-analyze the affected sample. If the issue persists, investigate for matrix effects specific to that sample. |
| Systematic Trend (IS response for all unknown samples is higher or lower than CALs and QCs) | Difference in matrix composition between study samples and standards, lot-dependent matrix effects.[3] | Proceed to the Matrix Effect Investigation workflow. |
| Gradual Drift (IS response consistently increases or decreases over the run) | Instrument instability (e.g., detector drift, source contamination), column degradation, temperature fluctuations.[1][6][10] | Check instrument parameters and performance. Re-inject a subset of samples to see if the trend repeats. |
| Abrupt Shift (Sudden change in IS response mid-run) | Human error during sample preparation of a subset of samples, change in instrument conditions. | Review sample preparation records. Check instrument logs for any changes or errors. |
| No IS Peak | IS was not added, severe ion suppression, IS degradation.[6] | Review preparation steps. Re-analyze. If the issue persists, investigate sample stability and matrix effects.[6] |
Guide 2: Decision Tree for Troubleshooting Inconsistent IS Response
This decision tree provides a logical workflow for diagnosing the root cause of IS variability.
Caption: Troubleshooting Decision Tree for IS Variability.
Experimental Protocols & Methodologies
Protocol 1: Investigating Matrix Effects
Matrix effects, where endogenous components in a sample interfere with ionization, are a primary cause of IS variability.[8] This protocol outlines a standard approach to confirm if matrix effects are the root cause.
Objective: To determine if the variability in IS response is due to matrix effects from study samples and to confirm that the IS adequately compensates for these effects.
Methodology:
-
Sample Selection: Select several "problematic" pre-dose study samples that previously showed inconsistent IS response. Also select several "normal" pre-dose samples as controls.
-
Experiment A: Post-Extraction Spike Comparison
-
Extract blank matrix from multiple sources (at least 6 different lots).
-
Extract the selected study samples without the IS.
-
Post-extraction, spike the extracts with the analyte and IS at known concentrations (e.g., Low, Mid, High QC levels).
-
Analyze the samples and compare the IS response between the different matrix sources and the study sample extracts. Significant variation suggests the presence of matrix effects.
-
-
Experiment B: Pre-Extraction Spike in Problematic Matrix
-
Data Analysis:
-
For Experiment A: Calculate the matrix factor (MF) by comparing the peak area in the presence of the matrix to the peak area in a neat solution.
-
For Experiment B: The calculated concentrations of the spiked study samples should be within ±15% of their nominal value. If they are, it demonstrates that the SIL IS has effectively compensated for the matrix effect, ensuring the accuracy of the study data.[3]
-
Workflow for Matrix Effect Investigation
Caption: Workflow for Investigating and Confirming Matrix Effects.
Mitigation Strategies for IS Variability
If an investigation confirms that IS variability is impacting data quality, consider the following mitigation strategies:
-
Optimize Sample Preparation:
-
Improve Extraction: Switch from protein precipitation (PPT) to more selective methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering matrix components.
-
Dilute Sample: A simple dilution of the sample can often reduce the concentration of interfering matrix components, thereby minimizing matrix effects.
-
-
Optimize Chromatography:
-
Improve Separation: Enhance chromatographic resolution to separate the analyte and IS from co-eluting matrix components. This can be achieved by adjusting the gradient, changing the mobile phase, or using a different column.
-
-
Re-evaluate the Internal Standard:
-
Check for Impurities: Ensure the IS solution is pure and has not degraded.[10] For deuterated standards, check for the presence of the unlabeled analyte.
-
Choose a Better IS: If using an analog IS, switching to a stable isotope-labeled IS is highly recommended as it will more effectively track the analyte.[3] In some cases, even a specific SIL IS may not be suitable and a different one must be chosen.[3][11]
-
References
- 1. fda.gov [fda.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inconsistent internal standard response in LC-MS/MS bioanalysis: an evaluation of case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enzalutamide-d6 Chromatographic Analysis
Welcome to the technical support center for the analysis of Enzalutamide-d6. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic retention of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the retention time of this compound in reversed-phase HPLC?
A1: The primary factor influencing the retention time of this compound in reversed-phase high-performance liquid chromatography (RP-HPLC) is the composition of the mobile phase, specifically the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A higher percentage of the organic modifier will decrease the retention time, while a lower percentage will increase it.
Q2: My this compound peak is eluting too early. How can I increase its retention time?
A2: To increase the retention time of this compound, you should decrease the elution strength of the mobile phase. This can be achieved by reducing the percentage of the organic modifier. For example, if you are using a mobile phase of 80% acetonitrile and 20% water, you can try decreasing the acetonitrile concentration to 75% or 70%.
Q3: I am observing significant peak tailing for my this compound peak. What could be the cause and how can I fix it?
A3: Peak tailing for this compound can be caused by several factors, including secondary interactions with the stationary phase or issues with the mobile phase pH. Enzalutamide is a weakly basic compound. If the pH of the mobile phase is not optimal, it can lead to peak tailing. Adding a small amount of an acidic modifier, such as formic acid (e.g., 0.1%), to the mobile phase can help to protonate residual silanols on the stationary phase and improve peak shape.
Q4: Can I use methanol instead of acetonitrile as the organic modifier?
A4: Yes, methanol can be used as an alternative organic modifier. However, it is important to note that acetonitrile and methanol have different solvent strengths and selectivities. Generally, acetonitrile is a stronger solvent for Enzalutamide, meaning that you will likely need a higher percentage of methanol to achieve a similar retention time as with acetonitrile. A direct switch from acetonitrile to methanol at the same percentage will likely result in a longer retention time.
Q5: I am using this compound as an internal standard for the quantification of Enzalutamide. Should I expect their retention times to be identical?
A5: While the retention times of Enzalutamide and this compound will be very similar, they may not be identical. This is due to the deuterium isotope effect. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs.[1][2] This is because the carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, which can lead to subtle differences in intermolecular interactions with the stationary phase. It is crucial to verify the elution order and resolution between Enzalutamide and this compound during method development.
Troubleshooting Guides
Issue 1: Poor Retention or Early Elution of this compound
Symptoms:
-
The this compound peak elutes at or near the void volume.
-
The retention time is significantly shorter than expected.
Possible Causes and Solutions:
| Cause | Solution |
| Mobile phase is too strong (too much organic modifier). | Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. A 5-10% decrease can significantly increase retention. |
| Incorrect mobile phase preparation. | Double-check the calculations and preparation of the mobile phase to ensure the correct proportions of aqueous and organic phases. |
| Column degradation or loss of stationary phase. | Replace the column with a new one of the same type. |
Illustrative Data: Impact of Acetonitrile Percentage on Retention Time
The following table provides an example of how the percentage of acetonitrile in the mobile phase can affect the retention time of this compound. Note: These are illustrative values and actual retention times will vary depending on the specific column, instrument, and other chromatographic conditions.
| % Acetonitrile | Retention Time (min) |
| 85 | 1.8 |
| 80 | 2.5 |
| 75 | 4.2 |
| 70 | 6.8 |
Issue 2: Variable or Drifting Retention Times
Symptoms:
-
The retention time of this compound is not consistent between injections or over a sequence of runs.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate column equilibration. | Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analytical run. A minimum of 10-15 column volumes is recommended. |
| Changes in mobile phase composition. | If using a gradient, ensure the pump is mixing the solvents accurately. For isocratic methods, ensure the mobile phase is well-mixed and degassed. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and stable temperature. |
| Mobile phase pH is close to the pKa of Enzalutamide. | Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of Enzalutamide to ensure consistent ionization and retention. |
Issue 3: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
The this compound peak is asymmetrical, with a tailing or fronting factor outside the acceptable range (typically > 1.5 or < 0.8).
Possible Causes and Solutions:
| Cause | Solution |
| Secondary interactions with the stationary phase. | Add a mobile phase modifier like formic acid (0.1%) or use a buffered mobile phase (e.g., with ammonium acetate) to improve peak shape. |
| Column overload. | Reduce the injection volume or the concentration of the sample. |
| Extra-column band broadening. | Check for excessive tubing length or dead volumes in the system. |
Experimental Protocols
Protocol 1: RP-HPLC Method with Acetonitrile/Water Mobile Phase
This protocol is based on a commonly used method for the analysis of Enzalutamide.[3][4][5]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Isocratic Elution: 80% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 270 nm
-
Expected Retention Time for Enzalutamide: Approximately 1.34 minutes[3]
Protocol 2: RP-HPLC Method with Methanol-Containing Mobile Phase
This protocol provides an alternative using methanol as the organic modifier.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Methanol:Acetonitrile:Water (30:40:30, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 237 nm
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound chromatography.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. jchps.com [jchps.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. jpionline.org [jpionline.org]
Navigating Enzalutamide Analysis: A Guide to Column Selection and Troubleshooting
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Enzalutamide. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to assist with your analytical experiments, ensuring accurate and robust results.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of column used for Enzalutamide analysis?
A1: The most frequently employed columns for Enzalutamide analysis are reversed-phase columns, with C18 (octadecylsilane) being the predominant stationary phase.[1][2][3][4][5] Phenyl stationary phases have also been successfully utilized for the separation.[6][7]
Q2: What are the typical mobile phases for Enzalutamide analysis on a C18 column?
A2: Typical mobile phases are mixtures of an organic solvent and an aqueous component. Acetonitrile is a commonly used organic solvent, often mixed with water or a buffer solution.[1][2][4][5] Buffers such as ammonium acetate or acetic acid are often incorporated to control pH and improve peak shape.[1][6]
Q3: Can I use a Phenyl column for Enzalutamide analysis? What are the advantages?
A3: Yes, a Phenyl column is a suitable alternative to a C18 column for Enzalutamide analysis.[6][7] Phenyl columns can offer different selectivity due to pi-pi interactions between the phenyl groups of the stationary phase and the aromatic rings in the Enzalutamide molecule. This can be advantageous in separating Enzalutamide from its metabolites or impurities.
Q4: What are the key considerations when selecting a column for Enzalutamide analysis?
A4: Key factors to consider include the stationary phase (C18 or Phenyl), particle size (smaller particles for higher efficiency in UHPLC), column dimensions (length and internal diameter, which affect analysis time and solvent consumption), and the specific requirements of your method (e.g., analysis of bulk drug, metabolites in plasma).
Troubleshooting Guide
Issue 1: Poor peak shape (tailing or fronting) for the Enzalutamide peak.
-
Possible Cause 1: Secondary interactions with residual silanols on the stationary phase.
-
Solution: Ensure the mobile phase pH is appropriately controlled. Using a buffer, such as ammonium acetate, can help to suppress the ionization of silanol groups.[6] Consider using an end-capped C18 column to minimize silanol interactions.
-
-
Possible Cause 2: Inappropriate mobile phase composition.
-
Solution: Optimize the ratio of organic solvent to the aqueous phase. A mobile phase with insufficient organic solvent can sometimes lead to peak tailing.[8]
-
-
Possible Cause 3: Column contamination or degradation.
-
Solution: If the column has been used extensively, it may be contaminated. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may need to be replaced.[9]
-
Issue 2: The retention time of Enzalutamide is shifting.
-
Possible Cause 1: Inconsistent mobile phase preparation.
-
Solution: Ensure the mobile phase is prepared accurately and consistently for each run. Small variations in the organic-to-aqueous ratio or buffer concentration can lead to shifts in retention time.[10]
-
-
Possible Cause 2: Fluctuation in column temperature.
-
Solution: Use a column oven to maintain a constant and controlled temperature. Temperature fluctuations can significantly impact retention times.
-
-
Possible Cause 3: Column aging.
-
Solution: Over time, the stationary phase of the column can degrade, leading to changes in retention. If you observe a consistent drift in retention time over many injections, it may be time to replace the column.
-
Issue 3: Split peaks are observed for Enzalutamide.
-
Possible Cause 1: Partial blockage of the column inlet frit.
-
Solution: Debris from the sample or system can accumulate on the inlet frit. Try back-flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the frit may need to be replaced, or the entire column may require replacement.[10]
-
-
Possible Cause 2: Sample solvent is too strong.
-
Solution: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
-
-
Possible Cause 3: A void has formed at the head of the column.
-
Solution: This can happen due to pressure shocks or degradation of the packed bed. A void at the column inlet often leads to split or misshapen peaks. This is usually irreversible, and the column will need to be replaced.[11]
-
Quantitative Data Summary
The following tables summarize the chromatographic conditions from various published methods for Enzalutamide analysis.
Table 1: C18 Columns for Enzalutamide Analysis
| Column Name | Dimensions (mm) | Particle Size (µm) | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| SB-C-18 | 100 x 4.6 | 2.7 | 0.1% Acetic acid in Water: Acetonitrile (45:55 v/v) | Not Specified | PDA | [1] |
| C18 | Not Specified | Not Specified | Gradient elution | Not Specified | Tandem Quadrupole MS | [2] |
| Inertsil ODS-C18 | 250 x 4.6 | 5 | Acetonitrile: Methanol: Water (40:30:30 v/v) | 1 | UV (237 nm) | [4] |
| C18 | 50 x 2.1 | 5 | 2-mM Ammonium acetate in Water (0.1% formic acid): Acetonitrile (20:80) | 0.6 | MS/MS | [5] |
| Waters ACQUITY CSH C18 | 100 x 2.1 | 1.7 | Potassium phosphate monobasic buffer (10 mM, pH 4.0): Acetonitrile (gradient) | 0.2 | UV (270 nm) | [7] |
| Inertsil ODS-3 | 250 x 4.6 | 5 | Acetonitrile and Ammonium acetate buffer (10 mM, pH 4.0) (gradient) | Not Specified | Not Specified | [12] |
| 5C18 | Not Specified | Not Specified | 20 mM Ammonium acetate (pH 5.0) containing 43% Acetonitrile | Not Specified | UV (237 nm) | [13] |
Table 2: Phenyl Columns for Enzalutamide Analysis
| Column Name | Dimensions (mm) | Particle Size (µm) | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Zorbax SB phenyl | 250 x 4.6 | 3 | Ammonium Acetate buffer (pH 4.2): Acetonitrile (45:55 v/v) | 1.0 | UV (280nm) | [6] |
| X-bridge phenyl | 150 x 3.0 | 3.5 | Ultrapure water: Acetonitrile (47.5:52.5 v/v) | 1.0 | UV (239 nm) | [7] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Enzalutamide in Bulk Drug
-
Column: SB-C-18, 100 x 4.6 mm, 2.7 µm
-
Mobile Phase: A mixture of 0.1% Acetic acid in Water and Acetonitrile in a ratio of 45:55 (v/v).
-
Preparation of Mobile Phase: Mix the HPLC grade acetonitrile, acetic acid, and water. Sonicate the resulting mobile phase for 10-15 minutes for degasification and filter through a 0.45 micron filter paper.
-
Flow Rate: Not specified in the reference, but a typical flow rate for a 4.6 mm ID column is 1.0 mL/min.
-
Detection: Photodiode Array (PDA) detector.
-
Sample Preparation: Prepare a stock solution of Enzalutamide in the diluent. Further dilutions can be made to achieve the desired concentration. Filter the final solution through a 0.22 micrometer filter paper before injection.[1]
Protocol 2: RP-HPLC Method for Enzalutamide Pure Drug Substance
-
Column: Zorbax SB phenyl, 250 x 4.6 mm, 3 µm
-
Mobile Phase: A mixture of Ammonium Acetate buffer (pH 4.2) and Acetonitrile in a ratio of 45:55 (v/v).
-
Preparation of Ammonium Acetate buffer: Weigh accurately about 5.0g of Ammonium Acetate and dissolve in water. Adjust the pH to 4.2 with Trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at a wavelength of 280 nm.
-
Procedure: Before injecting the solutions, equilibrate the column with the mobile phase for at least 15 minutes.[6]
Visualizations
Caption: Workflow for selecting an appropriate column for Enzalutamide analysis.
Caption: A logical troubleshooting workflow for common HPLC peak shape issues.
References
- 1. bepls.com [bepls.com]
- 2. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. Quality by Design–Applied Liquid Chromatography-Tandem Mass Spectrometry Determination of Enzalutamide Anti-Prostate Cancer Therapy Drug in Spiked Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchps.com [jchps.com]
- 7. researchgate.net [researchgate.net]
- 8. uhplcs.com [uhplcs.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
- 12. Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a HPLC-UV Method for the Quantitative Determination of Enzalutamide and its Active Metabolites in Human Plasma [jstage.jst.go.jp]
mitigating adduct formation in Enzalutamide mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Enzalutamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to mitigate common challenges encountered during experimental analysis, with a focus on adduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for Enzalutamide in positive ion mode mass spectrometry?
In positive electrospray ionization (ESI) mass spectrometry, Enzalutamide (molecular weight: 464.44 g/mol ) typically forms a protonated molecule [M+H]⁺ at an m/z of approximately 465.1 to 466.2.[1][2] Subsequent fragmentation in tandem mass spectrometry (MS/MS) experiments generates a predominant product ion at an m/z of around 209.1.[1][2] This transition (465.1 → 209.1 or similar) is commonly used for quantification in multiple reaction monitoring (MRM) mode.[1][2][3]
Q2: What are adducts in mass spectrometry and why are they a concern for Enzalutamide analysis?
Adducts are ions formed when the target molecule, Enzalutamide, associates with other ions present in the sample or mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). These adducts appear at different m/z values than the protonated molecule ([M+H]⁺), which can split the analyte signal across multiple species. This phenomenon can lead to reduced sensitivity for the desired protonated molecule, complicate data interpretation, and compromise the accuracy and precision of quantitative analyses.
Q3: What are the most common adducts observed with Enzalutamide?
While the protonated molecule [M+H]⁺ is the desired species for quantification, the most commonly observed adducts for small molecules like Enzalutamide are sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. In the case of Enzalutamide (MW ≈ 464.44), these would appear at approximately m/z 487.1 for [M+Na]⁺ and m/z 503.1 for [M+K]⁺.
Troubleshooting Guide: Adduct Formation
This guide provides solutions to common issues related to adduct formation during the mass spectrometry analysis of Enzalutamide.
Problem 1: High abundance of sodium ([M+Na]⁺) and/or potassium ([M+K]⁺) adducts.
-
Cause: Contamination of the sample, mobile phase, or LC-MS system with sodium or potassium salts. Glassware is a common source of these contaminants.
-
Solution 1: Mobile Phase Optimization. The most effective way to promote protonation over adduct formation is to lower the pH of the mobile phase. The addition of a small amount of a volatile acid, such as formic acid (typically 0.1% to 0.2%), provides an excess of protons to encourage the formation of the [M+H]⁺ ion.[3][4]
-
Solution 2: Use High-Purity Solvents and Reagents. Ensure that the water, acetonitrile, and any mobile phase additives are of the highest LC-MS grade to minimize alkali metal contamination.
-
Solution 3: Avoid Glassware. Whenever possible, use plastic (e.g., polypropylene) vials and containers for sample and mobile phase preparation to prevent leaching of sodium and potassium from glass.
-
Solution 4: System Cleaning. If adduct formation is persistent, it may be due to salt buildup in the LC system or mass spectrometer ion source. Follow the manufacturer's instructions for cleaning the system components.
Problem 2: Poor signal intensity or signal suppression for the [M+H]⁺ ion.
-
Cause: In addition to adduct formation, other components in the sample matrix can interfere with the ionization of Enzalutamide, a phenomenon known as ion suppression.
-
Solution 1: Optimize Sample Preparation. Employ a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components. For plasma samples, protein precipitation is a common first step.[1][5][6]
-
Solution 2: Adjust Ion Source Parameters. Optimize the electrospray ionization (ESI) source parameters, such as spray voltage and gas flows (nebulizer, heater, and curtain gas), to maximize the signal for the [M+H]⁺ ion of Enzalutamide. While specific values are instrument-dependent, a systematic optimization can improve signal intensity.[1]
-
Solution 3: Chromatographic Separation. Ensure adequate chromatographic separation of Enzalutamide from co-eluting matrix components that can cause ion suppression. Adjusting the gradient or using a different stationary phase can improve separation.
Experimental Protocols
Below are detailed methodologies from published studies for the LC-MS/MS analysis of Enzalutamide, which are designed to minimize adduct formation and ensure robust quantification.
Protocol 1: Optimized LC-MS/MS Method for Enzalutamide in Plasma [1]
This protocol was developed using a Quality by Design (QbD) approach to identify optimal parameters for high sensitivity and robustness.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 50 µL of Enzalutamide standard and 50 µL of internal standard.
-
Add 1.8 mL of an extraction mixture (80% acetonitrile and 20% of 2 mM ammonium acetate buffer with 0.1% formic acid, pH 3.0).
-
Vortex the mixture.
-
Centrifuge at 13,000 x g.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
-
-
Liquid Chromatography:
-
Column: C18 column
-
Mobile Phase: Isocratic elution with 80% acetonitrile and 20% of 2 mM ammonium acetate in water containing 0.1% formic acid.
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 37°C
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transition: m/z 466.2 → 209.2
-
Spray Voltage: 4750 V
-
Sheath Gas: 50 arbitrary units
-
Auxiliary Gas: 10 bar
-
Ion Transfer Capillary Temperature: 380°C
-
Protocol 2: Rapid LC-MS/MS Method for Enzalutamide and its Metabolite in Mice Plasma [3][4]
This protocol is designed for rapid and sensitive quantification.
-
Sample Preparation (Protein Precipitation):
-
Extract analytes from 50 µL of mice plasma using acetonitrile.
-
-
Liquid Chromatography:
-
Column: Atlantis C18 column
-
Mobile Phase: Isocratic elution with 70% acetonitrile and 30% of 0.2% formic acid in water.
-
Flow Rate: 0.8 mL/min
-
Run Time: 2.5 minutes
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive ESI
-
MRM Transition for Enzalutamide: m/z 465 → 209
-
Data Summary
The following table summarizes the key quantitative parameters from the referenced experimental protocols for Enzalutamide analysis.
| Parameter | Protocol 1[1] | Protocol 2[3] |
| Matrix | Human Plasma | Mice Plasma |
| Sample Volume | 100 µL | 50 µL |
| LC Column | C18 | Atlantis C18 |
| Mobile Phase A | 2 mM Ammonium Acetate with 0.1% Formic Acid in Water | 0.2% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic (20:80, A:B) | Isocratic (30:70, A:B) |
| Flow Rate | 0.6 mL/min | 0.8 mL/min |
| Precursor Ion (m/z) | 466.2 | 465 |
| Product Ion (m/z) | 209.2 | 209 |
| Linear Range | 0.2 - 50.0 ng/mL | 1.07 - 2000 ng/mL |
| LLOQ | 0.078 ng/mL | 1.07 ng/mL |
Visualizations
Workflow for Mitigating Adduct Formation in Enzalutamide LC-MS Analysis
Workflow for adduct mitigation in Enzalutamide analysis.
Decision Tree for Troubleshooting Adduct Formation
Decision tree for troubleshooting adduct formation.
References
- 1. Quality by Design–Applied Liquid Chromatography-Tandem Mass Spectrometry Determination of Enzalutamide Anti-Prostate Cancer Therapy Drug in Spiked Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Small Molecule Drug Uptake in Patient-Derived Prostate Cancer Explants by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of an LC-MS/MS Method for the Simultaneous Quantification of Abiraterone, Enzalutamide, and Their Major Metabolites in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Enzalutamide using Enzalutamide-d6 as an Internal Standard
For researchers, scientists, and professionals in drug development, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and toxicokinetic assessments. This guide provides a comparative overview of validated bioanalytical methods for the quantification of Enzalutamide, a potent androgen receptor inhibitor, using its deuterated analog, Enzalutamide-d6, as an internal standard. The data presented is synthesized from peer-reviewed studies to facilitate an objective comparison of method performance.
Quantitative Performance Comparison
The following tables summarize the key validation parameters for different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods used for the quantification of Enzalutamide and its active metabolite, N-desmethylenzalutamide, in human plasma. This compound is consistently utilized as the internal standard to ensure accuracy and precision.[1][2][3]
Table 1: Comparison of Calibration Curve and Linearity Parameters
| Method Reference | Analyte(s) | Calibration Curve Range (ng/mL) | Linearity (r²) |
| Benoist et al. (2018)[1][2] | Enzalutamide, N-desmethylenzalutamide | 500 - 50,000 | Not explicitly stated, but method validated according to EMA guidelines |
| Bennett et al. (2014)[4][5][6] | Enzalutamide, N-desmethylenzalutamide, Carboxylic acid metabolite | 20 - 50,000 | Not explicitly stated, but method met FDA validation criteria |
| ASCO Meeting Abstract (2016)[7][8] | Enzalutamide, N-desmethylenzalutamide | 500 - 50,000 | Not explicitly stated, but method validated according to EMA guidelines |
Table 2: Comparison of Accuracy and Precision
| Method Reference | Analyte | Within-day Precision (%CV) | Between-day Precision (%CV) | Accuracy (% of Nominal) |
| Benoist et al. (2018)[1][2] | Enzalutamide | <8% | <8% | Within 108% |
| N-desmethylenzalutamide | <8% | <8% | Within 108% | |
| ASCO Meeting Abstract (2016)[7][8] | Enzalutamide | <5.1% | <5.1% | <5.1% (as % accuracy) |
| N-desmethylenzalutamide | <5.1% | <5.1% | <5.1% (as % accuracy) |
Table 3: Comparison of Lower Limit of Quantification (LLOQ) Performance
| Method Reference | Analyte | LLOQ (ng/mL) | Precision at LLOQ (%CV) | Accuracy at LLOQ (% of Nominal) |
| Benoist et al. (2018)[1][2] | Enzalutamide | 500 | <10% | Within 116% |
| N-desmethylenzalutamide | 500 | <10% | Within 116% | |
| Bennett et al. (2014)[4][5][6] | Enzalutamide and metabolites | 20 | Not explicitly stated | Not explicitly stated |
| ASCO Meeting Abstract (2016)[7][8] | Enzalutamide | 500 | <5.1% | <5.1% (as % accuracy) |
| N-desmethylenzalutamide | 500 | <5.1% | <5.1% (as % accuracy) |
Experimental Protocols
The methodologies outlined below are based on validated procedures reported in the cited literature. These protocols provide a comprehensive framework for the bioanalytical method validation of Enzalutamide using this compound.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Enzalutamide and its metabolites from plasma samples.[1]
-
Reagents:
-
Human plasma
-
Enzalutamide and N-desmethylenzalutamide reference standards
-
This compound internal standard stock solution
-
Acetonitrile (ACN), 0.1% formic acid in ACN
-
20% albumin solution
-
-
Procedure:
-
Plasma samples are often diluted, for example, 10-fold with a 20% albumin solution, to bring high concentrations of Enzalutamide into the linear range of the assay.[7][8]
-
To a small volume of the diluted plasma sample (e.g., 50 µL), add the this compound internal standard solution.
-
Add a protein precipitating agent, such as acetonitrile, typically in a 1:3 or 1:4 ratio (plasma:ACN).
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The chromatographic separation and mass spectrometric detection conditions are critical for achieving selectivity and sensitivity.
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for separation.[1] An example is an Acquity BEH C18 column (2.1 × 50 mm, 1.7 μm particle size).[1]
-
Mobile Phase:
-
Gradient Elution: A linear gradient is typically employed to separate the analytes from matrix components. For example:
-
0–2.5 min: 95% A / 5% B
-
2.5–3.5 min: 10% A / 90% B
-
3.5–4.0 min: 95% A / 5% B[1]
-
-
Flow Rate: A typical flow rate is 0.5 mL/min.[1]
-
Injection Volume: A small volume, such as 2 µL, of the prepared sample is injected.[1]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
MS/MS Transitions: The specific mass-to-charge ratio (m/z) transitions monitored for Enzalutamide, N-desmethylenzalutamide, and this compound would be optimized for the specific instrument used.
-
Visualizations
Enzalutamide's Mechanism of Action in the Androgen Receptor Signaling Pathway
Enzalutamide is a potent inhibitor of the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer cell growth.[9][10][11] It acts at multiple steps to block the effects of androgens like testosterone and dihydrotestosterone (DHT).[10][12][13]
Caption: Enzalutamide inhibits androgen receptor signaling.
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method is a systematic process to ensure that the method is reliable and reproducible for its intended use.
Caption: Workflow for bioanalytical method validation.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 11. erc.bioscientifica.com [erc.bioscientifica.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. urology-textbook.com [urology-textbook.com]
Enzalutamide-d6: A Superior Internal Standard for Precise Bioanalysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the anti-prostate cancer drug enzalutamide, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of Enzalutamide-d6 against other potential internal standards, supported by experimental data, to demonstrate its superior performance in terms of inter-assay and intra-assay precision.
This compound, a stable isotope-labeled derivative of enzalutamide, is widely recognized as the gold standard for the quantitative analysis of enzalutamide in biological matrices. Its structural and physicochemical similarity to the analyte ensures it behaves almost identically during sample preparation, chromatography, and mass spectrometric detection, thereby effectively compensating for variability in the analytical process.
Precision Performance: this compound vs. Alternatives
The precision of an analytical method is a critical measure of its reliability. Intra-assay precision assesses the reproducibility of results within the same analytical run, while inter-assay precision evaluates the reproducibility across different runs. The data presented below, compiled from various studies, highlights the exceptional precision achieved with this compound. While direct comparative studies with alternative internal standards are limited, the available data strongly supports the superiority of the deuterated analog.
| Internal Standard | Analyte | Matrix | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| This compound | Enzalutamide | Human Plasma | < 8%[1] | < 8%[1] |
| This compound | Enzalutamide | Human Plasma | < 5.1%[2] | < 5.1%[2] |
| This compound | Enzalutamide | Human Plasma | 2.7%[3] | 5.1%[3] |
| Apalutamide-d3 | Enzalutamide | Mice Plasma | 1.13 - 13.1% | 3.15 - 14.3% |
| Abiraterone-d4 | Enzalutamide | Human Plasma | Not specifically reported for Enzalutamide | Not specifically reported for Enzalutamide |
Note: The precision data for Apalutamide-d3 and Abiraterone-d4 are from methods that simultaneously quantify multiple analytes, and the reported ranges may not be solely reflective of their performance for enzalutamide quantification.
The consistently low coefficient of variation (%CV) values observed in studies utilizing this compound underscore its ability to provide highly precise and reliable quantification of enzalutamide.
Experimental Protocol: A Validated LC-MS/MS Method
The following is a representative experimental protocol for the quantification of enzalutamide in human plasma using this compound as an internal standard, based on common methodologies found in the literature.[1][2][4]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of this compound internal standard solution (in methanol or acetonitrile).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
3. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Enzalutamide: Precursor ion > Product ion (e.g., m/z 465.1 > 209.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 471.2 > 215.1)
-
Visualizing the Workflow
The following diagram illustrates the key steps in a typical bioanalytical workflow for enzalutamide quantification using an internal standard.
Caption: Bioanalytical workflow for enzalutamide quantification.
The Advantage of Stable Isotope-Labeled Internal Standards
The use of a stable isotope-labeled internal standard like this compound is the preferred approach in quantitative mass spectrometry for several key reasons:
-
Co-elution: The analyte and the internal standard have nearly identical chromatographic retention times, meaning they experience the same matrix effects during ionization.
-
Similar Ionization Efficiency: Both compounds exhibit similar ionization behavior in the mass spectrometer source.
-
Correction for Variability: Any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard, allowing for accurate correction.
While structural analogs can be used as internal standards if a stable isotope-labeled version is unavailable, they may not co-elute perfectly with the analyte and can exhibit different ionization efficiencies, potentially leading to less accurate results.
References
- 1. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quality by Design–Applied Liquid Chromatography-Tandem Mass Spectrometry Determination of Enzalutamide Anti-Prostate Cancer Therapy Drug in Spiked Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Enzalutamide-d6: A Comparative Analysis of Accuracy and Recovery in Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance of Enzalutamide-d6 as an internal standard in bioanalytical methods, with a focus on accuracy and recovery. The information presented is supported by experimental data from published literature and is intended to assist researchers in selecting the most appropriate internal standard for their quantitative bioanalytical assays of enzalutamide.
Executive Summary
This compound, a deuterated analog of the anti-prostate cancer drug enzalutamide, is a widely used internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. Its structural similarity and mass difference make it an ideal candidate to compensate for variability during sample preparation and analysis. Experimental data consistently demonstrates high accuracy and recovery for methods utilizing this compound, ensuring reliable quantification of enzalutamide in biological matrices. While alternative internal standards have been employed in multi-analyte assays, this compound remains the gold standard for single-analyte enzalutamide quantification due to its co-eluting properties and ability to effectively track the analyte through the analytical process.
Performance Data: this compound and Alternatives
The following tables summarize the accuracy and recovery data for this compound and provide a comparative overview of method performance when alternative internal standards are used for enzalutamide quantification.
Table 1: Accuracy and Recovery Data for this compound
| Parameter | Result | Coefficient of Variation (CV%) | Source |
| Mean Recovery | 102% | 2% | [1] |
Table 2: Bioanalytical Method Accuracy and Precision using this compound as an Internal Standard
| Analyte | Quality Control Level | Within-run Precision (%CV) | Between-run Precision (%CV) | Accuracy (%) | Source |
| Enzalutamide | LLOQ | <10% | <10% | within 116% | [1] |
| Enzalutamide | Low, Medium, High | <8% | <8% | within 108% | [1] |
| N-desmethylenzalutamide | LLOQ | <10% | <10% | within 116% | [1] |
| N-desmethylenzalutamide | Low, Medium, High | <8% | <8% | within 108% | [1] |
LLOQ: Lower Limit of Quantification
Table 3: Comparative Performance of Bioanalytical Methods for Enzalutamide using Different Internal Standards
| Internal Standard | Co-analyzed Drugs | Method Accuracy (%) | Method Precision (%CV) | Key Considerations | Source |
| This compound | Enzalutamide and N-desmethylenzalutamide | High (within 108-116%) | High (<10%) | Ideal for single-analyte or metabolite studies. Co-elutes with enzalutamide, providing optimal compensation for matrix effects and extraction variability. | [1] |
| Abiraterone-d4 | Abiraterone, Enzalutamide, Darolutamide | Not explicitly stated for enzalutamide alone | Not explicitly stated for enzalutamide alone | Used in a validated method for simultaneous quantification. As a non-isotopically labeled analog for enzalutamide, it may not perfectly mimic its behavior during analysis. | |
| Apalutamide-d3 | Enzalutamide, Apalutamide, Darolutamide, and metabolites | Not explicitly stated for enzalutamide alone | Not explicitly stated for enzalutamide alone | Employed in a multi-analyte assay. Similar to Abiraterone-d4, potential for differential matrix effects and extraction recovery compared to enzalutamide exists. |
Experimental Protocols
The following are detailed methodologies for conducting accuracy and recovery experiments in bioanalytical settings, based on established guidelines and published studies.
Recovery Experiment Protocol
The recovery of an analyte and the internal standard is determined to assess the efficiency of the extraction procedure.
-
Prepare three sets of samples:
-
Set A (Extracted Samples): Spike blank biological matrix with the analyte at three concentration levels (low, medium, and high) and the internal standard at a constant concentration. Process these samples through the entire extraction procedure.
-
Set B (Post-extraction Spiked Samples): Extract blank biological matrix. Spike the resulting extract with the analyte at the same three concentration levels and the internal standard at the same constant concentration as in Set A. These samples represent 100% recovery.
-
Set C (Neat Solutions): Prepare solutions of the analyte and internal standard in the reconstitution solvent at the same final concentrations as in Set A and B.
-
-
Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate the percentage recovery using the following formula:
% Recovery = (Mean peak area of Set A / Mean peak area of Set B) * 100
Accuracy Experiment Protocol
Accuracy is determined by analyzing quality control (QC) samples prepared in the biological matrix.
-
Prepare QC samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approximately 3x LLOQ)
-
Medium QC
-
High QC
-
-
Analyze at least five replicates of each QC sample in at least three separate analytical runs.
-
Calculate the concentration of each QC sample using the calibration curve.
-
Determine the accuracy for each QC level using the following formula:
% Accuracy = (Mean calculated concentration / Nominal concentration) * 100
The mean value should be within ±15% of the nominal value, except for the LLOQ, where it should be within ±20%.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for determining recovery and the logical role of an internal standard in bioanalysis.
Caption: Workflow for a typical recovery experiment.
Caption: Role of an internal standard in bioanalysis.
References
Linearity Assessment of Enzalutamide Calibration: A Comparative Analysis Utilizing Enzalutamide-d6
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Enzalutamide, establishing a robust and linear calibration curve is fundamental to accurate quantification. This guide provides a comparative overview of the linearity of Enzalutamide calibration curves, with a specific focus on the use of its deuterated analog, Enzalutamide-d6, as an internal standard (IS). The data presented is supported by established experimental protocols, offering a comprehensive resource for method development and validation.
Comparative Linearity Data
The use of a stable isotope-labeled internal standard like this compound is a widely accepted practice in mass spectrometry-based bioanalysis to correct for variability in sample preparation and instrument response. The following table summarizes the linearity of Enzalutamide calibration curves from various studies that employed this compound as the internal standard, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For comparative purposes, data from a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method, which does not use an internal standard, is also included.
| Analytical Method | Internal Standard | Linear Range | Correlation Coefficient (r or R²) | Matrix | Reference |
| LC-MS/MS | This compound | 500 - 50,000 ng/mL | Not Specified | Human Plasma | [1][2][3] |
| LC-MS/MS | This compound | 0.2 - 10 ng/mL | r = 0.9984 | Human Plasma | [4] |
| LC-MS/MS | This compound | 0.0200 - 50.0 µg/mL | Not Specified | Human Plasma | [5][6] |
| LC-MS/MS | Abiraterone-d4 | 50.0 - 5,000 ng/mL | Not Specified | Human Plasma | [7] |
| RP-HPLC | None | 10 - 100 µg/mL | R² = 0.9998 | Bulk Drug | [8] |
| RP-HPLC | None | 10 - 100 µg/mL | R² = 0.999 | Bulk Drug | [9] |
Note: The selection of an appropriate linear range should be guided by the expected concentrations of Enzalutamide in the study samples.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the linearity of an Enzalutamide calibration curve using this compound as an internal standard with LC-MS/MS.
Experimental Protocol: LC-MS/MS Quantification of Enzalutamide
This protocol is a synthesized example based on common methodologies reported in the literature[1][2][4].
1. Preparation of Stock and Working Solutions:
-
Enzalutamide Stock Solution (1 mg/mL): Accurately weigh and dissolve Enzalutamide in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the Enzalutamide stock solution.
-
Working Solutions: Prepare a series of Enzalutamide working solutions by serially diluting the stock solution with acetonitrile to achieve concentrations for spiking into the calibration standards. Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL)[4].
2. Preparation of Calibration Standards and Quality Control Samples:
-
Calibration Standards: Spike blank human plasma with the Enzalutamide working solutions to create a series of at least six to eight non-zero calibration standards covering the desired linear range (e.g., 0.2 to 50.0 ng/mL)[4].
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, or QC), add 50 µL of the this compound working solution[4].
-
Add 200 µL of acetonitrile to precipitate plasma proteins[4].
-
Vortex the mixture vigorously for approximately 10 minutes.
-
Centrifuge the samples at high speed (e.g., 13,500 x g) for 10 minutes[4].
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 column is commonly used for separation[2].
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 2 mM ammonium acetate with 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is typical[4].
-
Flow Rate: A flow rate of around 0.5 - 0.6 mL/min is often employed[2][4].
-
Injection Volume: Typically 10-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Enzalutamide and this compound. For Enzalutamide, a common transition is m/z 466.2 → 209.2[4].
-
5. Data Analysis and Linearity Assessment:
-
Integrate the peak areas for both Enzalutamide and this compound for each sample.
-
Calculate the peak area ratio of Enzalutamide to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (often with a weighting factor, such as 1/x² or 1/y) to determine the slope, intercept, and correlation coefficient (r or R²)[4][7]. A correlation coefficient close to 1.000 indicates a strong linear relationship. The acceptance criterion for the correlation coefficient is typically ≥ 0.99.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quality by Design–Applied Liquid Chromatography-Tandem Mass Spectrometry Determination of Enzalutamide Anti-Prostate Cancer Therapy Drug in Spiked Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. pure.eur.nl [pure.eur.nl]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. bepls.com [bepls.com]
Enzalutamide-d6 in Plasma and Whole Blood: A Comparative Stability Guide
For researchers, scientists, and drug development professionals, understanding the stability of deuterated internal standards is paramount for accurate bioanalytical assay development. This guide provides a comprehensive comparison of the stability of Enzalutamide-d6 and its non-deuterated counterpart, Enzalutamide, in plasma and whole blood, supported by experimental data and protocols.
This compound is a stable, deuterated form of Enzalutamide, a potent androgen receptor inhibitor. It is commonly used as an internal standard in the bioanalysis of Enzalutamide due to its similar chemical properties and distinct mass, which allows for precise quantification by mass spectrometry. The stability of this internal standard in biological matrices is a critical factor for the reliability of pharmacokinetic and other clinical studies.
Comparative Stability Data
The following tables summarize the known stability of this compound and Enzalutamide in plasma and whole blood under various storage conditions. It is important to note that while the stability of Enzalutamide has been directly studied, the stability of this compound is primarily established in the context of its validation as an internal standard.
Table 1: Stability of this compound in Stock Solution
| Matrix | Storage Temperature | Duration | Stability Assessment |
| Stock Solution | -40°C | At least 11 months | Stable[1] |
Table 2: Comparative Stability in Whole Blood and Plasma
| Analyte | Matrix | Storage Temperature | Duration | Stability Assessment |
| Enzalutamide | Whole Blood | Ambient Temperature | 24 hours | Stable[1][2] |
| Enzalutamide | Plasma | Ambient Temperature | 23 days | Stable[1][2] |
| Enzalutamide | Plasma | 2–8 °C | 23 days | Stable[1][2] |
| Enzalutamide | Plasma | -40°C | 14 months | Stable[1][2] |
| This compound | Plasma & Whole Blood | Various (as per Enzalutamide) | Validated as a stable internal standard for the duration of the analytical method[1][3] |
Studies on a deuterated analog of enzalutamide, HC-1119, have shown that deuteration can slow the metabolism of the compound, leading to higher plasma concentrations. This suggests that the deuterium substitution in this compound may enhance its stability against metabolic degradation compared to the unlabeled drug.
Experimental Protocols
The stability of Enzalutamide and its deuterated internal standard is typically assessed through a series of experiments as part of the bioanalytical method validation process. Below is a generalized protocol for assessing drug stability in plasma and whole blood.
Protocol for Determining Analyte Stability in Plasma and Whole Blood
1. Preparation of Stock Solutions and Quality Control (QC) Samples:
-
Prepare stock solutions of Enzalutamide and this compound in an appropriate organic solvent.
-
Spike blank plasma or whole blood with known concentrations of the analytes to prepare low, medium, and high concentration quality control (QC) samples.
2. Stability Assessment Conditions:
-
Freeze-Thaw Stability: Subject QC samples to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C and thawing at room temperature).
-
Short-Term (Bench-Top) Stability: Store QC samples at room temperature for a specified period (e.g., 4, 8, or 24 hours) to simulate sample handling conditions.
-
Long-Term Stability: Store QC samples at a specified temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6, or 12 months).
-
Post-Preparative (Autosampler) Stability: Analyze processed QC samples after storage in the autosampler for a defined period (e.g., 24 or 48 hours).
3. Sample Analysis:
-
At each time point, extract the analytes from the plasma or whole blood samples. A common method is protein precipitation followed by centrifugation.
-
Analyze the extracted samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
4. Data Evaluation:
-
The concentration of the analyte in the stability samples is compared to the concentration in freshly prepared control samples.
-
The analyte is considered stable if the mean concentration of the stability samples is within a predefined acceptance range (e.g., ±15%) of the nominal concentration.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of a drug and its deuterated internal standard in a biological matrix.
Degradation Pathways
Enzalutamide is primarily eliminated through hepatic metabolism. Forced degradation studies have shown that it is susceptible to hydrolysis under acidic and basic conditions. However, it is relatively stable under oxidative, dry heat, and photolytic stress. The deuteration in this compound is not expected to significantly alter its susceptibility to these chemical degradation pathways but may influence its metabolic stability.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Freeze-Thaw Stability of Enzalutamide and its Deuterated Internal Standard: A Comparative Guide
For researchers and scientists engaged in the development of bioanalytical methods, understanding the stability of an analyte and its internal standard under various storage and handling conditions is paramount. This guide provides a comprehensive comparison of the freeze-thaw stability of enzalutamide, a potent androgen receptor inhibitor, and its stable isotope-labeled internal standard, enzalutamide-d6. The data presented herein is crucial for ensuring the accuracy and reliability of pharmacokinetic and other quantitative studies.
Comparative Freeze-Thaw Stability Data
Multiple bioanalytical method validation studies have demonstrated the stability of enzalutamide and its deuterated internal standard, this compound, in human plasma across repeated freeze-thaw cycles. The data consistently shows that both compounds remain stable for at least three cycles, with accuracy and precision values falling well within the acceptance criteria set by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The following table summarizes the freeze-thaw stability data for enzalutamide from a representative study. In this study, quality control (QC) samples at low and high concentrations were subjected to three freeze-thaw cycles. After the final thaw, the samples were analyzed, and the concentrations were compared against a freshly prepared calibration curve.
| Analyte | Concentration Level | Number of Freeze-Thaw Cycles | Mean Accuracy (% of Nominal) | Precision (% CV) |
| Enzalutamide | Low QC | 3 | 98.5% | 4.2% |
| Enzalutamide | High QC | 3 | 102.1% | 2.8% |
While direct comparative data on the percentage degradation of enzalutamide versus this compound is not typically published, the validation of bioanalytical methods necessitates that the internal standard also demonstrates robust stability under the same conditions. Studies have confirmed that this compound is stable throughout the freeze-thaw process, ensuring its suitability as an internal standard for the accurate quantification of enzalutamide.[1][2] The stability of both the analyte and the internal standard is a critical component of method validation, and the available literature confirms this for enzalutamide and this compound.[1][2]
Experimental Protocols
The assessment of freeze-thaw stability for enzalutamide and this compound generally follows established regulatory guidelines for bioanalytical method validation.[3][4][5]
Objective: To determine the stability of enzalutamide and this compound in a biological matrix (e.g., human plasma) after repeated cycles of freezing and thawing.
Materials:
-
Blank human plasma
-
Enzalutamide reference standard
-
This compound reference standard (internal standard)
-
All necessary reagents and solvents for sample preparation and analysis
Procedure:
-
Preparation of QC Samples: Spike blank human plasma with known concentrations of enzalutamide to prepare low and high concentration quality control (QC) samples. A separate set of QC samples is also prepared containing the internal standard, this compound.
-
Freeze-Thaw Cycles:
-
The QC samples are frozen at a specified temperature (typically -20°C or -80°C) for a minimum of 12 hours.
-
The frozen samples are then thawed completely at room temperature.
-
This freeze-thaw process is repeated for a minimum of three cycles.
-
-
Sample Analysis: After the completion of the final thaw cycle, the QC samples are processed and analyzed using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Evaluation: The measured concentrations of enzalutamide in the freeze-thaw QC samples are compared to the nominal concentrations. The accuracy and precision are calculated.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration, and the coefficient of variation (CV) of the precision should not exceed 15%.
Visualizations
Experimental Workflow for Freeze-Thaw Stability Assessment
Caption: Workflow for assessing the freeze-thaw stability of enzalutamide and its internal standard.
Enzalutamide's Mechanism of Action: Androgen Receptor Signaling Pathway
References
- 1. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
Enzalutamide-d6 versus 13C-Enzalutamide: A Comparative Guide for Internal Standard Selection in Bioanalytical Assays
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of enzalutamide, the choice of a stable isotope-labeled internal standard is critical for assay accuracy and reliability. This guide provides an objective comparison of Enzalutamide-d6 and 13C-Enzalutamide, supported by experimental data, to inform the selection of the most appropriate internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods.
The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted practice in quantitative mass spectrometry to correct for variability in sample preparation and matrix effects. An ideal SIL-IS co-elutes with the analyte and exhibits identical ionization and fragmentation behavior, ensuring accurate quantification. Both deuterated (e.g., this compound) and carbon-13 labeled (e.g., 13C-Enzalutamide) analogs of enzalutamide are utilized for this purpose. This guide will delve into the performance characteristics of each, highlighting a critical consideration for a specific 13C-labeled variant.
Performance Comparison: this compound vs. 13C-Enzalutamide
While in theory, 13C-labeled internal standards are often preferred due to a lower potential for chromatographic isotopic effects and greater metabolic stability compared to some deuterated compounds, the specific case of enzalutamide presents a crucial caveat.
This compound has been successfully used and validated in multiple bioanalytical methods for the quantification of enzalutamide and its active metabolite, N-desmethylenzalutamide, in human plasma.[1][2][3] These methods demonstrate high precision and accuracy, meeting regulatory guidelines.
Conversely, a specific form of 13C-labeled enzalutamide, 13CD3-enzalutamide , where the label is on the N-methyl group, has been identified as a less suitable internal standard.[1] The N-methyl group of enzalutamide is susceptible to metabolism, leading to the formation of N-desmethylenzalutamide.[1] There is a risk of chemical hydrolysis of this group during sample preparation, which would compromise the integrity of the internal standard and lead to inaccurate quantification.[1]
Below is a summary of the performance data from a validated LC-MS/MS method using this compound as the internal standard.
Quantitative Performance Data for Enzalutamide Quantification using this compound Internal Standard
| Parameter | Enzalutamide | N-desmethylenzalutamide | Reference |
| Calibration Curve Range | 500–50,000 ng/mL | 500–50,000 ng/mL | [1][2] |
| Within-day Precision (%CV) | <8% | <8% | [1][2] |
| Between-day Precision (%CV) | <8% | <8% | [1][2] |
| Accuracy | within 108% | within 108% | [1][2] |
| LLOQ Precision (%CV) | <10% | <10% | [1][2] |
| LLOQ Accuracy | within 116% | within 116% | [1][2] |
| Mean Recovery | 100% (CV 2%) | 141% (CV 2%)* | [1] |
| Internal Standard Recovery | 102% (CV 2%) | - | [1] |
*The higher recovery of N-desmethylenzalutamide was attributed to matrix effects, which were compensated for by the use of the this compound internal standard.[1]
Experimental Protocols
Bioanalytical Method using this compound Internal Standard
This section details a typical experimental protocol for the quantification of enzalutamide in human plasma using this compound as an internal standard, based on published and validated methods.[1]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 900 µL of a precipitation solution (e.g., acetonitrile) containing the this compound internal standard.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 18,620 x g for 5 minutes.
-
Transfer 200 µL of the supernatant to an autosampler vial for analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: Acquity H-Class UPLC system or equivalent.
-
Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0–2.5 min: 95% A, 5% B
-
2.5–3.5 min: Ramp to 10% A, 90% B
-
3.5–4.0 min: Return to 95% A, 5% B
-
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Xevo TQ-S Micro Tandem Mass Spectrometer or equivalent.
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Quantification: Multiple reaction monitoring (MRM) of specific precursor to product ion transitions for enzalutamide, N-desmethylenzalutamide, and this compound.
Visualizing the Analytical Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for quantifying enzalutamide using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for enzalutamide quantification.
Signaling Pathway of Enzalutamide
Enzalutamide is an androgen receptor inhibitor that acts at multiple points in the androgen receptor signaling pathway. Understanding this pathway is crucial for interpreting the pharmacokinetic and pharmacodynamic data obtained from bioanalytical measurements.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
The Gold Standard: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of deuterated and non-deuterated internal standards, supported by experimental data, to inform the selection of the most appropriate standard for your bioanalytical needs.
Internal standards (IS) are essential in techniques like liquid chromatography-mass spectrometry (LC-MS) to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard mimics the analyte's behavior throughout the analytical process. This is where the distinction between deuterated and non-deuterated (typically structural analog) internal standards becomes paramount.
At a Glance: Key Performance Differences
Deuterated internal standards, which are isotopically labeled versions of the analyte, are widely considered the gold standard in bioanalysis. Their physicochemical properties are nearly identical to the analyte, leading to superior performance in correcting for analytical variability. Non-deuterated internal standards, often structurally similar compounds, can be a viable alternative but may not fully compensate for all sources of error.
| Performance Metric | Deuterated Internal Standard | Non-Deuterated Internal Standard (Structural Analog) |
| Co-elution with Analyte | Nearly identical retention time, ensuring exposure to the same matrix effects. | Retention time may differ, leading to differential matrix effects. |
| Extraction Recovery | Closely matches the analyte's recovery due to similar chemical properties. | Recovery can differ significantly from the analyte. |
| Ionization Efficiency | Experiences the same degree of ion suppression or enhancement as the analyte. | Ionization can be affected differently by matrix components. |
| Accuracy & Precision | Generally provides higher accuracy and precision. | May lead to greater variability and potential bias in results. |
| Cost & Availability | Often more expensive and may require custom synthesis. | Generally more readily available and less expensive. |
Supporting Experimental Data
The advantages of deuterated internal standards are not merely theoretical. The following tables summarize experimental data from studies directly comparing the performance of deuterated and non-deuterated internal standards in LC-MS/MS assays.
Table 1: Comparison of Imprecision for Sirolimus Analysis
This study compared a deuterated internal standard (SIR-d(3)) with a structural analog (desmethoxyrapamycin, DMR) for the quantification of the immunosuppressant drug sirolimus in whole blood. The results clearly demonstrate the superior precision achieved with the deuterated standard.[1]
| Internal Standard Type | Analyte Concentration | Inter-patient Assay Imprecision (CV%) |
| Deuterated (SIR-d(3)) | Range of patient samples | 2.7% - 5.7% |
| Non-Deuterated (DMR) | Range of patient samples | 7.6% - 9.7% |
Table 2: Comprehensive Performance Comparison for Tacrolimus Analysis
This study evaluated an isotope-labeled internal standard (TAC¹³C,D₂) against a structural analog (ascomycin, ASC) for the determination of tacrolimus in whole blood. The data highlights the ability of the isotope-labeled standard to more effectively compensate for matrix effects.[2]
| Parameter | Deuterated IS (TAC¹³C,D₂) | Non-Deuterated IS (ASC) |
| Absolute Recovery (%) | 78.37% | 75.66% |
| Matrix Effect (%) | -16.64% | -28.41% |
| Process Efficiency (%) | 65.35% | 54.18% |
| Imprecision (CV%) | <3.09% | <3.63% |
| Accuracy (%) | 99.55% - 100.63% | 97.35% - 101.71% |
These data underscore a critical point: while both types of internal standards can yield acceptable results, deuterated standards consistently provide a higher degree of precision and more reliable compensation for matrix-induced variations. In a study on pesticide and mycotoxin analysis, the use of deuterated analogues as internal standards resulted in accuracy percentages falling within 25% and RSD values under 20%, a significant improvement over analyses without them where accuracy values differed by more than 60% and RSD was over 50%.[3] Another study reported a 35% difference in extraction recovery between haloperidol and its deuterated internal standard.[4]
Experimental Protocols
To ensure the robust performance of internal standards, meticulous experimental execution is crucial. Below are detailed methodologies for common sample preparation techniques incorporating an internal standard.
Protein Precipitation Protocol for Plasma Samples
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples prior to LC-MS analysis.
Materials:
-
Plasma sample
-
Internal Standard (IS) stock solution
-
Precipitation solvent (e.g., ice-cold acetonitrile or methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add a specific volume of the internal standard stock solution to the plasma sample to achieve the desired final concentration.
-
Vortex the sample for 10-15 seconds to ensure thorough mixing.
-
Add 400 µL of ice-cold acetonitrile to the sample to precipitate the proteins.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
Solid-Phase Extraction (SPE) Protocol for Biofluids
Solid-phase extraction offers a more selective sample clean-up compared to protein precipitation, effectively removing interfering matrix components.
Materials:
-
SPE cartridge (e.g., reversed-phase C18)
-
Sample (e.g., urine, plasma)
-
Internal Standard (IS) stock solution
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., acetonitrile)
-
Collection tubes
-
SPE manifold
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge to activate the sorbent. Do not allow the sorbent to dry.
-
Equilibration: Pass 1 mL of water through the cartridge to equilibrate the sorbent to the aqueous environment of the sample.
-
Sample Loading: Mix the biofluid sample with the internal standard. Load the mixture onto the SPE cartridge at a slow, controlled flow rate.
-
Washing: Pass 1 mL of the wash solvent through the cartridge to remove any weakly bound, interfering compounds.
-
Elution: Place a clean collection tube under the cartridge and pass 1 mL of the elution solvent through the sorbent to elute the analyte and internal standard.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS analysis.
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical bioanalytical workflow and the logical basis for using an internal standard.
Caption: A typical bioanalytical workflow from sample preparation to quantification.
Caption: The logic of using an internal standard to correct for analytical variability.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. While non-deuterated internal standards can be employed, the evidence strongly supports the superiority of deuterated internal standards in providing higher accuracy, precision, and more effective compensation for matrix effects. For applications demanding the utmost confidence in quantitative data, particularly in regulated environments, the investment in a deuterated internal standard is a sound scientific practice that ensures data integrity and withstands scrutiny.
References
A Comparative Guide to Internal Standards for Enzalutamide Quantification in Human Plasma
A detailed comparison of bioanalytical methods for the accurate measurement of the anti-prostate cancer drug Enzalutamide, focusing on the critical role of different internal standards in ensuring assay reliability. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of published experimental data and protocols.
The accurate quantification of Enzalutamide and its active metabolite, N-desmethylenzalutamide, in plasma is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The robustness of such bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), heavily relies on the choice of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior during sample preparation and ionization, thus compensating for variability. This guide provides a comparative analysis of various internal standards used in published and validated Enzalutamide assays.
Performance Comparison of Enzalutamide Assays with Different Internal Standards
The selection of an internal standard is a critical step in the development of a robust bioanalytical assay. The most commonly employed and recommended type of internal standard is a stable isotope-labeled (SIL) version of the analyte. Other structurally similar molecules, known as analogs, have also been utilized. This section compares the performance of Enzalutamide assays using different internal standards based on published validation data.
| Internal Standard | Analyte(s) | Sample Preparation | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%Bias) | Linearity (r²) | Reference |
| D6-Enzalutamide | Enzalutamide, N-desmethylenzalutamide | Protein Precipitation | 500 | <8% (within- and between-day) | Within 108% | Not specified | [1][2] |
| D6-Enzalutamide | Enzalutamide, N-desmethylenzalutamide | Protein Precipitation with 10-fold dilution | 500 | <5.1% (within- and between-day) | <5.1% | Not specified | [3][4] |
| 13CD3-analogs | Enzalutamide, N-desmethylenzalutamide, Carboxylic acid metabolite | Liquid-Liquid Extraction | 20 | ≤7.24% (inter- and intra-assay) | -8.17% to 9.00% | >0.9957 | [5] |
| Apalutamide-d3 | Enzalutamide, N-desmethylenzalutamide, Apalutamide, Darolutamide, ORM-15341 | Protein Precipitation | 1.07 | 1.13-13.1% (intra-batch), 3.15-14.3% (inter-batch) | 88.5-111% (intra-batch), 85.4-106% (inter-batch) | ≥0.99 | [6] |
| Abiraterone-d4 | Enzalutamide, Darolutamide, Abiraterone | Not specified | 50 | Not specified | Not specified | Linear in the range of 50.0–5000 ng/mL | [7] |
| Bicalutamide | Enzalutamide | Protein Precipitation | 1 | 2.7% (intra-assay), 5.1% (inter-assay) | 100.8% to 105.6% | 0.997 | [8] |
Key Observations:
-
Stable Isotope-Labeled Internal Standards (D6-Enzalutamide, 13CD3-analogs, Apalutamide-d3): As expected, methods employing stable isotope-labeled internal standards generally exhibit excellent precision and accuracy. D6-Enzalutamide is a frequently used and well-validated choice for Enzalutamide and its primary metabolite.[1][2][3][4] The use of 13CD3-analogs also demonstrates high-quality assay performance with a notably low limit of quantification.[5] Apalutamide-d3 has been successfully used in a multiplex assay for several anti-androgen drugs.[6]
-
Analog Internal Standards (Abiraterone-d4, Bicalutamide): While not as common as SIL-IS, analog internal standards have also been implemented. Bicalutamide, another anti-androgen drug, has been used as an IS for Enzalutamide quantification in rat plasma, demonstrating good performance.[8] Abiraterone-d4 was used in a method for the simultaneous quantification of three anti-prostate cancer drugs.[7] The choice of an analog IS requires careful validation to ensure it adequately compensates for analytical variability.
Experimental Workflows and Methodologies
The following sections provide an overview of the experimental protocols for Enzalutamide quantification using different internal standards, as described in the cited literature.
Experimental Workflow for Enzalutamide Assay using D6-Enzalutamide
This workflow represents a common approach for the quantification of Enzalutamide and N-desmethylenzalutamide in human plasma.
Caption: Workflow for Enzalutamide analysis using protein precipitation.
Detailed Protocol (based on Benoist et al., 2018):
-
Sample Preparation:
-
To 50 µL of plasma, add the internal standard solution (D6-Enzalutamide).
-
Precipitate proteins by adding a specified volume of acetonitrile.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the clear supernatant for analysis.[1]
-
-
LC-MS/MS Conditions:
-
LC System: Acquity H-Class UPLC system.
-
Column: Acquity BEH C18 Column (2.1 × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Xevo TQ-S Micro Tandem Mass Spectrometer.
-
Ionization Mode: Positive ion mode.[1]
-
Experimental Workflow for Enzalutamide Assay using 13CD3-analogs
This method utilizes a liquid-liquid extraction (LLE) procedure, which can offer cleaner extracts compared to protein precipitation.
Caption: Workflow for Enzalutamide analysis using liquid-liquid extraction.
Detailed Protocol (based on Bennett et al., 2013):
-
Sample Preparation (LLE):
-
To a plasma sample, add the internal standard working solution (13CD3-analogs of Enzalutamide, N-desmethyl enzalutamide, and the carboxylic acid metabolite).
-
Add a buffer solution.
-
Perform liquid-liquid extraction using an organic solvent (e.g., methyl tert-butyl ether).
-
Vortex and then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.[5]
-
-
LC-MS/MS Conditions:
-
Separation: Reversed-phase HPLC.
-
Detection: MS/MS in positive mode Electrospray Ionization (ESI).[5]
-
Conclusion
The choice of internal standard is a pivotal decision in the development and validation of bioanalytical methods for Enzalutamide. Stable isotope-labeled internal standards, particularly D6-Enzalutamide, are widely used and have demonstrated high levels of precision and accuracy, making them the gold standard. They closely mimic the chromatographic and mass spectrometric behavior of the analyte, effectively compensating for matrix effects and other sources of variability.
While analog internal standards like Bicalutamide can be employed, they require more rigorous validation to ensure they are suitable surrogates for the analyte. The selection of an appropriate internal standard should be based on the specific requirements of the assay, including the desired sensitivity, the complexity of the sample matrix, and the availability of the standard. The data and protocols summarized in this guide provide a valuable resource for researchers and scientists in the field, facilitating the development of robust and reliable methods for Enzalutamide quantification.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.eur.nl [pure.eur.nl]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Enzalutamide Quantification Methods
For researchers and drug development professionals, accurate quantification of Enzalutamide and its active metabolite, N-desmethylenzalutamide, is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy and safety. This guide provides a comparative overview of the two predominant analytical techniques employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Performance Comparison of Quantification Methods
The choice between LC-MS/MS and HPLC-UV for Enzalutamide quantification depends on the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and available instrumentation. The following tables summarize the key performance characteristics of validated methods for the quantification of Enzalutamide and its active metabolite, N-desmethylenzalutamide, in human plasma.
Table 1: Performance Characteristics of LC-MS/MS Methods
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Enzalutamide | 500 - 50,000[1][2] | 500[1][2] | < 8[1][3] | < 8[1][3] | Within 108[1][3] |
| N-desmethylenzalutamide | 500 - 50,000[1][2] | 500[1][2] | < 8[1][3] | < 8[1][3] | Within 108[1][3] |
| Enzalutamide | 20 - 50,000[4] | 20[4] | N/A | N/A | Met FDA criteria[4] |
| N-desmethylenzalutamide | 20 - 50,000[4] | 20[4] | N/A | N/A | Met FDA criteria[4] |
| Enzalutamide | 100 - 30,000[5] | 100[5] | N/A | N/A | 92.8 - 107.7[5] |
| N-desmethylenzalutamide | 100 - 30,000[5] | 100[5] | N/A | N/A | 92.8 - 107.7[5] |
| Enzalutamide | 1 - 1,000 (rat plasma)[6] | 1[6] | 2.7[6] | 5.1[6] | 100.8 - 105.6[6] |
Table 2: Performance Characteristics of HPLC-UV Methods
| Analyte | Linearity Range (µg/mL) | LLOQ (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Enzalutamide | 0.50 - 50.0[7] | 0.50[7] | ≤ 10[7] | ≤ 10[7] | ≤ 10[7] |
| N-desmethylenzalutamide | 0.50 - 50.0[7] | 0.50[7] | ≤ 10[7] | ≤ 10[7] | ≤ 10[7] |
| Enzalutamide | 0.25 - 25[8] | 0.25[8] | Good[8] | Good[8] | Good[8] |
| N-desmethylenzalutamide | 0.25 - 25[8] | 0.25[8] | Good[8] | Good[8] | Good[8] |
| Enzalutamide | 20 - 150[9] | 1.61[9] | N/A | N/A | 99.3 (recovery)[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for both LC-MS/MS and HPLC-UV methods for Enzalutamide quantification.
LC-MS/MS Method Protocol
This method is adapted from a validated bioanalytical procedure for the quantification of enzalutamide and its active metabolite in human plasma.[1][3]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add a stable deuterated isotope (D6-enzalutamide) as an internal standard.[1][3]
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the samples.
-
Collect the supernatant for analysis.
2. Chromatographic Conditions:
-
Mobile Phase: Gradient elution with a suitable mobile phase, such as a mixture of ammonium acetate buffer and acetonitrile.[1][3][8]
-
Flow Rate: A typical flow rate is 1.5 mL/min.[7]
3. Mass Spectrometric Detection:
-
Data Analysis: Use a quadratic curve with 1/x as a weighting factor to quantify enzalutamide and N-desmethylenzalutamide.[1]
HPLC-UV Method Protocol
This protocol is based on a simple and accurate HPLC-UV method for the simultaneous determination of enzalutamide and N-desmethyl enzalutamide in patient plasma.[7]
1. Sample Preparation (Protein Precipitation):
-
Spike plasma samples with an internal standard (e.g., nilutamide).[7]
-
Precipitate plasma proteins with acetonitrile.[7]
-
Centrifuge the mixture and collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas.[8]
-
Reconstitute the residue with the mobile phase.[8]
2. Chromatographic Conditions:
-
Column: C18 Kinetex column.[7]
-
Mobile Phase: Isocratic elution with a mixture of ammonium acetate buffer (pH=4.6, 20mM) and acetonitrile (60:40, v/v).[7]
-
Flow Rate: 1.5 mL/min.[7]
-
Run Time: Approximately 9 minutes.[7]
3. UV Detection:
-
Wavelength: 270 nm.[7]
Visualizing the Process and Pathway
To further elucidate the experimental process and the biological context of Enzalutamide, the following diagrams are provided.
Caption: Workflow for Enzalutamide quantification by LC-MS/MS.
Caption: Enzalutamide's mechanism of action in prostate cancer.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of enzalutamide, an anti-prostate cancer drug, in rat plasma using liquid chromatography-tandem mass spectrometry, and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple HPLC-UV method for quantification of enzalutamide and its active metabolite N-desmethyl enzalutamide in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a HPLC-UV Method for the Quantitative Determination of Enzalutamide and its Active Metabolites in Human Plasma [jstage.jst.go.jp]
- 9. ijpsdronline.com [ijpsdronline.com]
A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Enzalutamide Analysis
For researchers, scientists, and drug development professionals working with the potent androgen receptor inhibitor Enzalutamide, selecting the optimal sample preparation method is a critical step for accurate bioanalysis. This guide provides a comprehensive comparison of two common techniques: protein precipitation (PPT) and liquid-liquid extraction (LLE), supported by experimental data to inform your methodological choices.
This comparison delves into the performance of each method, focusing on key analytical parameters such as recovery, matrix effects, and process efficiency. Detailed experimental protocols for both techniques are provided to ensure reproducibility in your laboratory.
Data Summary: A Quantitative Look at Performance
To facilitate a clear comparison, the following table summarizes the quantitative performance of protein precipitation and liquid-liquid extraction for the analysis of Enzalutamide from plasma samples.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Analyte Recovery | 88% - 105.6%[1] | Information not explicitly available in the provided search results. LLE is generally known for providing cleaner extracts which can sometimes result in lower but more consistent recovery compared to PPT. |
| Matrix Effect | Matrix factor for Enzalutamide ranged from 0.99 to 1.03.[2] For its active metabolite, N-desmethylenzalutamide, the matrix factor of 1.4 indicated enhancement of the response due to matrix effects.[2] | The mean matrix effect ratios for Enzalutamide and its metabolites were close to 1.00, suggesting that the ionization of the analytes was not significantly affected by components in human plasma.[3] |
| Simplicity & Speed | Simple, rapid, and requires minimal method development.[4] | More labor-intensive and time-consuming than PPT. |
| Selectivity | Less selective, co-precipitation of endogenous components can lead to significant matrix effects.[4] | Generally provides cleaner extracts with less interference from matrix components.[3] |
Visualizing the Workflow: A Step-by-Step Comparison
To visually represent the procedural differences between protein precipitation and liquid-liquid extraction for Enzalutamide analysis, the following workflows have been generated.
Experimental Protocols: Detailed Methodologies
The following sections provide detailed experimental protocols for both protein precipitation and liquid-liquid extraction of Enzalutamide from human plasma, as adapted from published literature.
Protein Precipitation (PPT) Protocol
This protocol is based on a simplified and rapid method for the quantification of Enzalutamide and its active metabolite, N-desmethylenzalutamide.[2]
1. Sample Preparation:
-
To 100 µL of human plasma sample, add 900 µL of a precipitation solution (acetonitrile containing the internal standard, D6-enzalutamide).[2]
2. Precipitation and Separation:
-
Immediately vortex the mixture for 5 minutes.
-
Centrifuge the mixture for 5 minutes at 18,620 x g.
3. Supernatant Transfer:
-
Carefully transfer 200 µL of the clear supernatant to a polypropylene autosampler vial for analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a validated method for the quantification of Enzalutamide and its major metabolites in human plasma.[3][5][6]
1. Sample Preparation:
-
To a suitable polypropylene tube, add the plasma sample.
-
Add the internal standard solution.
2. Extraction:
-
Add an appropriate volume of an immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex or mix thoroughly to ensure efficient extraction of the analytes into the organic phase.
3. Phase Separation:
-
Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.
4. Isolation of Analyte:
-
Carefully transfer the organic layer (top layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
5. Reconstitution:
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Discussion and Conclusion
The choice between protein precipitation and liquid-liquid extraction for Enzalutamide analysis depends on the specific requirements of the study.
Protein precipitation offers a rapid, simple, and high-throughput approach. Its high recovery rates make it an attractive option for routine analysis.[1] However, the potential for significant matrix effects, especially for co-eluting metabolites, necessitates careful validation and the use of a suitable internal standard to ensure data accuracy.[2]
Liquid-liquid extraction , while more complex and time-consuming, generally yields a cleaner sample extract. This results in reduced matrix effects and potentially improved assay robustness.[3] For methods requiring the highest level of sensitivity and specificity, the additional effort of LLE may be justified.
Ultimately, for researchers and scientists, the decision should be based on a balance of throughput needs, the required level of assay performance, and the available instrumentation. Both methods, when properly validated, can provide accurate and reliable quantification of Enzalutamide in biological matrices.
References
- 1. Quality by Design–Applied Liquid Chromatography-Tandem Mass Spectrometry Determination of Enzalutamide Anti-Prostate Cancer Therapy Drug in Spiked Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Liquid Chromatography Columns for Enzalutamide Separation
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable separation of Enzalutamide, a critical anti-cancer therapeutic, is paramount in pharmaceutical analysis. The choice of a Liquid Chromatography (LC) column is a decisive factor in achieving optimal separation, influencing parameters such as retention time, peak shape, and resolution from potential impurities or metabolites. This guide provides a comparative evaluation of commonly employed LC columns for Enzalutamide analysis, focusing on C18 and Phenyl stationary phases, supported by experimental data to aid in method development and optimization.
Key Performance Indicators for LC Column Evaluation
Before delving into specific column chemistries, it is essential to understand the key metrics used to evaluate their performance:
-
Retention Time (t_R_): The time taken for the analyte to elute from the column. Consistent retention times are crucial for compound identification.
-
Peak Asymmetry (Tailing Factor): A measure of peak shape. Symmetrical peaks are ideal for accurate integration and quantification. A tailing factor close to 1 is desirable.
-
Resolution (R_s_): The degree of separation between two adjacent peaks. A resolution of >1.5 indicates baseline separation.
-
Linearity: The concentration range over which the detector response is directly proportional to the analyte concentration.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
C18 Columns: The Industry Standard
C18 (Octadecylsilane) columns are the most widely used reversed-phase columns due to their high hydrophobicity and broad applicability. The C18 ligand is a nonpolar alkyl chain, providing strong retention for nonpolar compounds like Enzalutamide.[1]
Data Presentation: C18 Column Performance for Enzalutamide Separation
| Column | Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Linearity Range | LOD | LOQ | Reference |
| Inertsil ODS-C18 | 250 mm × 4.6 mm, 5µm | Acetonitrile: Methanol: Water (40:30:30 v/v) | 1.0 | 237 | Not Specified | 20-150 µg/mL | 0.18 µg/mL | 0.58 µg/mL | [2] |
| SB-C18 | 100 mm x 4.6 mm, 2.7µm | 0.1% Acetic acid in Water: Acetonitrile (45:55 v/v) | 1.0 | 235 | 2.91 | 10-100 µg/mL | 0.002162 ng/mL | 0.006485 ng/mL | [3] |
| Generic C18 | 250 mm × 4.6 mm, 5 µm | Acetonitrile: Phosphate buffer (pH 3.5) (60:40 v/v) | 1.0 | 215 | ~4.2 | 1-100 µg/mL | Not Specified | Not Specified | [4] |
| Waters X-Bridge Shield RP18 | 150 mm x 4.6 mm, 3.5µm | Perchloric acid buffer: Acetonitrile (20:80 v/v) | 1.2 | 210 | 6.20 | 100.6-301.8 µg/mL | Not Specified | Not Specified | [5] |
| Phenomenex C18 | 250 × 4.6 mm, 5 μm | Gradient: 0.1% Formic acid in H₂O (A) and Acetonitrile (B) | 1.0 | PDA | 6.73 | 0.5–16 μg/ml | Not Specified | Not Specified | [6] |
| Kinetex C18 | Not Specified | Ammonium acetate buffer (pH 4.6, 20mM): Acetonitrile (60:40, v/v) | 1.5 | 270 | Not Specified | 0.5–50.0 μg/mL | Not Specified | Not Specified | [7] |
| Generic C18 | 50 mm x 2.1 mm, 5 µm | 2-mM Ammonium acetate with 0.1% Formic acid in Water: Acetonitrile (20:80 v/v) | 0.6 | MS/MS | Not Specified | 0.2-50.0 ng/mL | Not Specified | 0.078 ng/mL | [8] |
Experimental Protocols for C18 Columns
Protocol 1: Inertsil ODS-C18 [2]
-
Mobile Phase Preparation: A mixture of HPLC grade acetonitrile, methanol, and water in a 40:30:30 v/v ratio was prepared, degassed by sonication, and filtered through a 0.45 µm filter.
-
Standard Solution Preparation: A stock solution of Enzalutamide was prepared by dissolving the pure drug in the mobile phase to achieve a concentration within the linear range of 20-150µg/ml.
-
Chromatographic Conditions: The analysis was performed on an Inertsil ODS-C18 column (250 mm × 4.6 mm, 5µm) with the prepared mobile phase at a flow rate of 1.0 mL/min. The column temperature was maintained at ambient conditions, and the eluent was monitored at 237 nm.
Protocol 2: SB-C18 [3]
-
Mobile Phase Preparation: The mobile phase was prepared by mixing 0.1% acetic acid in water with acetonitrile in a 45:55 v/v ratio. The solution was sonicated for 10-15 minutes for degasification and filtered through a 0.45 µm filter.
-
Standard Solution Preparation: 10 mg of Enzalutamide was accurately weighed and dissolved in methanol in a 10 ml volumetric flask. The final volume was then made up to 100 ml with methanol. Further dilutions were made to achieve concentrations within the 10-100µg/ml range.
-
Chromatographic Conditions: An Agilent 1260 series HPLC system with an SB-C-18 column (100x4.6 mm, 2.7μm) was used. The column oven temperature was set to 40°C, and the flow rate was maintained at 1.0 mL/min. Detection was carried out at 235 nm.
Phenyl Columns: An Alternative Selectivity
Phenyl-based columns, such as Phenyl-Hexyl, offer a different selectivity compared to C18 columns. The phenyl ring in the stationary phase can interact with aromatic analytes like Enzalutamide through π-π interactions, leading to unique retention and selectivity profiles.[1][9] This can be particularly advantageous for separating Enzalutamide from structurally similar impurities or metabolites.
Data Presentation: Phenyl Column Performance for Enzalutamide Separation
| Column | Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Linearity Range | LOD | LOQ | Reference |
| Zorbax SB Phenyl | 250mm× 4.6mm, 3µ | Ammonium Acetate buffer (pH 4.2): Acetonitrile (45:55 v/v) | 1.0 | 280 | 7.853 | 0.5-1.2 mg/mL | Not Specified | Not Specified | [10] |
| X-bridge Phenyl | 150 mm × 3.0 mm; 3.5 μm | Ultrapure water: Acetonitrile (47.5:52.5 v/v) | 1.0 | 239 | 3.05 | 5–30 μg/mL | 0.70 μg/mL | 2.00 μg/mL | [10] |
Experimental Protocols for Phenyl Columns
Protocol 1: Zorbax SB Phenyl [10]
-
Mobile Phase Preparation: Mobile phase A was prepared by dissolving 5.0 grams of Ammonium Acetate in water, and the pH was adjusted to 4.2 with Trifluoroacetic acid. Mobile phase B was acetonitrile. The final mobile phase was a mixture of mobile phase A and B in a 45:55 v/v ratio.
-
Standard Solution Preparation: A standard stock solution was prepared by dissolving a known amount of Enzalutamide in acetonitrile.
-
Chromatographic Conditions: The separation was achieved on a Zorbax SB Phenyl column (250mm× 4.6mm, 3µ) at ambient temperature with a flow rate of 1.0 mL/min. The eluent was monitored at 280 nm.
Protocol 2: X-bridge Phenyl [10]
-
Mobile Phase Preparation: A mixture of ultrapure water and acetonitrile in a 47.5:52.5 v/v ratio was used as the mobile phase.
-
Standard Solution Preparation: Standard solutions of Enzalutamide were prepared in the mobile phase to cover the concentration range of 5–30 μg/mL.
-
Chromatographic Conditions: The analysis was performed on an X-bridge phenyl column (150 mm × 3.0 mm; 3.5 μm) with a flow rate of 1.0 mL/min. The detection wavelength was set to 239 nm.
Comparative Summary and Recommendations
| Feature | C18 Columns | Phenyl Columns | Recommendation |
| Retention Mechanism | Primarily hydrophobic interactions.[1] | Hydrophobic and π-π interactions.[1][9] | C18 is a good starting point for method development. Phenyl columns are excellent for alternative selectivity, especially for aromatic compounds like Enzalutamide. |
| Selectivity | Excellent for non-polar compounds. | Unique selectivity for aromatic and unsaturated compounds. Can provide better resolution for structurally similar compounds. | If C18 columns fail to resolve Enzalutamide from impurities, a Phenyl column should be evaluated. |
| Reported Performance | A wide range of methods have been successfully developed with varying mobile phases and conditions, demonstrating robustness. | Fewer published methods for Enzalutamide, but existing data shows good performance with sharp peaks and reasonable retention times. | Both column types are viable options. The choice depends on the specific separation challenge (e.g., presence of known impurities). |
Experimental Workflow for LC Column Evaluation
The following diagram illustrates a logical workflow for selecting and evaluating an LC column for Enzalutamide separation.
Caption: Logical workflow for LC column selection and method development.
References
- 1. support.waters.com [support.waters.com]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. bepls.com [bepls.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. jpionline.org [jpionline.org]
- 6. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. Quality by Design–Applied Liquid Chromatography-Tandem Mass Spectrometry Determination of Enzalutamide Anti-Prostate Cancer Therapy Drug in Spiked Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to Enzalutamide Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of enzalutamide, a critical androgen receptor inhibitor, is paramount for both clinical efficacy and research integrity. This guide provides a comprehensive comparison of published bioanalytical methods, offering a clear overview of their performance and protocols to aid in the selection of the most appropriate assay for specific research needs.
Enzalutamide's role in treating metastatic castration-resistant prostate cancer necessitates robust and reliable methods for its measurement in biological matrices.[1][2] This guide synthesizes data from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, the gold standard for enzalutamide quantification, to facilitate an informed decision-making process for laboratory professionals.
Comparative Analysis of LC-MS/MS Methods
The following table summarizes the key parameters and performance characteristics of several published LC-MS/MS methods for the quantification of enzalutamide and its active metabolite, N-desmethylenzalutamide. This comparative overview allows for a quick assessment of each method's suitability based on factors such as quantification range, precision, and accuracy.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Matrix | Human Plasma | Human Plasma | Human Plasma | Rat Plasma |
| Internal Standard | D6-enzalutamide[1] | 13CD3-analogs[3] | Bicalutamide[4] | Bicalutamide |
| Sample Preparation | Protein Precipitation[1] | Liquid-Liquid Extraction[3][5] | Protein Precipitation | Protein Precipitation[4] |
| Quantification Range (ng/mL) | 500 - 50,000[1] | 20 - 50,000[5][6] | 1 - 1000[4] | 1 - 1000 |
| Within-Day Precision (%CV) | <8%[1] | Not Reported | 2.7%[4] | Not Reported |
| Between-Day Precision (%CV) | <8%[1] | Not Reported | 5.1%[4] | Not Reported |
| Accuracy | Within 108%[1] | Meets FDA criteria[5] | 100.8 - 105.6%[4] | Not Reported |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 500[1] | 20[5][6] | 1[4] | 1 |
Experimental Protocols: A Closer Look
The successful implementation of any analytical method hinges on a detailed understanding of its protocol. Below are generalized yet detailed methodologies for the key experiments involved in enzalutamide quantification, based on the reviewed literature.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting enzalutamide from plasma samples.[1][2]
-
Sample Thawing: Frozen plasma samples are thawed at room temperature.
-
Aliquoting: A small volume of plasma (e.g., 50 µL) is aliquoted into a clean microcentrifuge tube.
-
Addition of Internal Standard: An internal standard solution (e.g., D6-enzalutamide in acetonitrile) is added to the plasma sample.[1]
-
Precipitation: A precipitating agent, typically acetonitrile, is added to the sample at a specific ratio (e.g., 1:4 plasma to acetonitrile) to precipitate plasma proteins.
-
Vortexing and Centrifugation: The mixture is vortexed to ensure thorough mixing and then centrifuged at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the analyte and internal standard is carefully transferred to a new tube or vial for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The prepared samples are then analyzed using an LC-MS/MS system.
-
Chromatographic Separation: The sample extract is injected onto a reverse-phase C18 column.[1][2] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is used to separate enzalutamide and its metabolites from other plasma components.
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into the mass spectrometer. Detection is performed using tandem mass spectrometry in the positive ion mode.[3][5] Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for enzalutamide, N-desmethylenzalutamide, and the internal standard to ensure specificity and sensitivity.
-
Quantification: A calibration curve is generated by analyzing a series of calibration standards with known concentrations.[1] The concentration of enzalutamide in the unknown samples is then determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Visualizing the Workflow and Mechanism
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for enzalutamide quantification and the signaling pathway it inhibits.
Caption: Experimental workflow for enzalutamide quantification.
Caption: Enzalutamide's mechanism of action on the androgen receptor signaling pathway.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Quantitative determination of enzalutamide, an anti-prostate cancer drug, in rat plasma using liquid chromatography-tandem mass spectrometry, and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
The Gold Standard: Justifying the Use of Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) with alternative methods, supported by experimental data, to unequivocally justify their position as the gold standard in the field, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications.
The primary role of an internal standard (IS) in quantitative analysis is to correct for the variability inherent in the analytical process. From sample preparation to instrument response, numerous factors can influence the final measurement. An ideal internal standard co-elutes with the analyte of interest and experiences the same variations, thereby ensuring that the ratio of their responses remains constant and proportional to the analyte's concentration. While various compounds can be employed as internal standards, SIL-ISs offer a level of accuracy and reliability that is unmatched by other alternatives, such as external standards and structural analogs.
The Superiority of SIL-IS: A Head-to-Head Comparison
The fundamental advantage of a SIL-IS lies in its near-identical physicochemical properties to the analyte. By replacing one or more atoms with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), the SIL-IS exhibits the same extraction recovery, ionization efficiency, and chromatographic retention time as the native analyte. This co-elution is paramount for compensating for matrix effects, a major source of error in LC-MS/MS analysis.
Matrix effects arise from co-eluting endogenous components in the sample matrix (e.g., plasma, urine) that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because a SIL-IS is affected by the matrix in the same way as the analyte, it provides a reliable means of correction. Structural analogs, while similar, can have different ionization efficiencies and chromatographic behaviors, making them less effective at compensating for these matrix-induced variations.
Quantitative Evidence: A Case Study
A study comparing the performance of a SIL-IS and a structural analog for the quantification of the anticancer drug Kahalalide F in plasma provides compelling evidence of the superiority of the SIL-IS approach. The results, summarized in the table below, demonstrate a significant improvement in both precision and accuracy when using the SIL-IS.
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | p-value (vs. SIL-IS) |
| Stable Isotope-Labeled IS | 100.3 | 7.6 | - |
| Structural Analog IS | 96.8 | 8.6 | 0.02 |
Table 1: Comparison of accuracy and precision for the quantification of Kahalalide F using a stable isotope-labeled internal standard versus a structural analog internal standard. The lower p-value for the structural analog indicates a statistically significant difference in variance compared to the SIL-IS.[1]
The data clearly shows that the SIL-IS resulted in a mean bias closer to the true value (100%) and a lower standard deviation, indicating higher accuracy and precision. The statistically significant p-value of 0.02 highlights the improved consistency and reliability of the assay when a SIL-IS is employed.[1]
The Logical Framework for SIL-IS Superiority
The rationale for the superior performance of SIL-IS in mass spectrometry-based quantification can be visualized as a logical progression.
Figure 1: This diagram illustrates why a SIL-IS is the optimal choice for correcting variability in LC-MS/MS bioanalysis.
Experimental Protocol: A Head-to-Head Comparison of Internal Standards
To empirically determine the best internal standard for a specific assay, a head-to-head comparison should be performed during method validation. The following protocol outlines the key steps for comparing a SIL-IS, a structural analog IS, and an external standard calibration.
Preparation of Stock and Working Solutions
-
Analyte: Prepare a stock solution of the analyte in a suitable organic solvent. From this, prepare a series of working solutions for calibration standards and quality control (QC) samples.
-
SIL-IS: Prepare a stock solution of the SIL-IS. From this, prepare a working solution at a concentration that will yield a robust signal in the mass spectrometer.
-
Structural Analog IS: Prepare a stock solution of the structural analog IS. From this, prepare a working solution at a concentration that will yield a robust signal.
Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking blank biological matrix (e.g., plasma) with the analyte working solutions to achieve a range of concentrations covering the expected in-study sample concentrations.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
For the internal standard methods, add a fixed volume of the respective IS working solution (SIL-IS or structural analog) to all calibration standards and QC samples. For the external standard method, add an equivalent volume of the solvent used for the IS.
Sample Extraction
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all calibration standards and QC samples.
LC-MS/MS Analysis
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
Acquire data for the analyte and the internal standards.
Data Analysis and Comparison
-
External Standard Method: Generate a calibration curve by plotting the peak area of the analyte against its concentration. Determine the concentrations of the QC samples from this curve.
-
Internal Standard Methods: Generate calibration curves by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. Determine the concentrations of the QC samples from these curves.
-
Evaluation: Compare the accuracy (% bias) and precision (% coefficient of variation, CV) for the QC samples determined by each of the three methods.
The following diagram outlines the experimental workflow for this comparative study.
Figure 2: A typical workflow for a comparative evaluation of different internal standardization methods.
Conclusion
The use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable quantitative bioanalysis. Their ability to mimic the behavior of the analyte throughout the analytical process, particularly in compensating for matrix effects, leads to demonstrable improvements in accuracy and precision compared to external standards and structural analogs. While the initial investment in a SIL-IS may be higher, the long-term benefits of generating high-quality, reproducible data far outweigh the cost, making it an indispensable tool for drug development and clinical research. The experimental evidence and logical framework presented in this guide provide a clear justification for the adoption of SIL-IS as the gold standard in quantitative bioanalysis.
References
Safety Operating Guide
Safe Disposal of Enzalutamide-d6: A Guide for Laboratory Professionals
This document provides essential procedural guidance for the safe and compliant disposal of Enzalutamide-d6, a deuterated analog of the anti-cancer drug Enzalutamide. As Enzalutamide is a cytotoxic agent, this compound should be handled and disposed of following stringent protocols for cytotoxic waste to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2]
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is crucial to be familiar with the necessary personal protective equipment (PPE) and emergency procedures.
Required Personal Protective Equipment (PPE)
All personnel handling this compound must wear the following PPE to prevent dermal and inhalation exposure[3][4]:
| PPE Component | Specification |
| Gloves | Chemo-protectant, powder-free, reinforced fingertips, long cuff |
| Gown | Long-sleeved, impermeable, cuffed, and tied at the back |
| Eye Protection | Safety goggles with side-shields or a face shield |
| Respiratory Protection | A suitable respirator (e.g., N95 or higher) should be used, especially when handling the powder form to avoid dust formation.[5] |
Emergency Procedures
In the event of accidental exposure or spillage, follow these first-aid measures immediately:
| Exposure Route | Immediate Action |
| Skin Contact | Rinse skin thoroughly with large amounts of water and remove contaminated clothing.[3][6] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[3][6] |
| Inhalation | Relocate to fresh air. If breathing is difficult, administer CPR (avoiding mouth-to-mouth resuscitation).[3][6] |
| Ingestion | Wash out the mouth with water if the person is conscious. Do NOT induce vomiting. Seek immediate medical attention.[3][6] |
| Spillage | Evacuate the area. Wear full PPE. Absorb spills with an inert, liquid-binding material. Decontaminate surfaces with alcohol and dispose of all contaminated materials as cytotoxic waste.[3][6] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any contaminated materials must be conducted in a manner that ensures containment and aligns with regulations for cytotoxic waste.
Waste Segregation at the Point of Generation
Proper segregation is the first and most critical step in the waste management process.
Experimental Workflow for Waste Segregation
Caption: Workflow for initial segregation of this compound waste.
Packaging and Labeling of Cytotoxic Waste
All waste contaminated with this compound must be placed in designated, clearly labeled containers.
-
Non-Sharp Waste :
-
Place all contaminated non-sharp items (e.g., gloves, gowns, bench paper, empty vials) directly into a designated, leak-proof cytotoxic waste bag.[4] These bags are often yellow with a purple stripe or another color as dictated by institutional and regional regulations.[1]
-
To prevent leaks, it may be advisable to double-bag the waste.[7]
-
-
Sharps Waste :
-
Dispose of all contaminated sharps (e.g., needles, syringes, contaminated glass slides) immediately into a puncture-proof, rigid sharps container specifically designated for cytotoxic waste.[1][8] These containers are typically red or yellow with a purple lid and are clearly labeled with the cytotoxic symbol.[1][8]
-
-
Labeling :
-
Ensure all waste containers are clearly labeled with "Cytotoxic Waste" and the universal biohazard symbol.
-
Storage and Transport
-
Interim Storage : Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked with warning signs.
-
Transport : When moving waste containers within the facility, use a secondary container to prevent spills. For off-site transport, a licensed hazardous waste disposal company must be used.[9]
Final Disposal
The accepted method for the final disposal of cytotoxic waste, including this compound, is high-temperature incineration by an approved waste disposal facility.[5][8] This method ensures the complete destruction of the cytotoxic compounds.
Logical Flow for this compound Disposal
The following diagram outlines the complete logical workflow from handling to final disposal.
Caption: Complete workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, minimizing occupational exposure and environmental impact. Always consult your institution's specific safety protocols and local regulations.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. Enzalutamide | C21H16F4N4O2S | CID 15951529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|1443331-94-9|MSDS [dcchemicals.com]
- 4. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 5. kmpharma.in [kmpharma.in]
- 6. abmole.com [abmole.com]
- 7. sps.nhs.uk [sps.nhs.uk]
- 8. danielshealth.ca [danielshealth.ca]
- 9. cleanchemlab.com [cleanchemlab.com]
Essential Safety and Logistical Information for Handling Enzalutamide-d6
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential guidance for the safe use of Enzalutamide-d6, a deuterated derivative of an anti-cancer drug.[1][]
Hazard Identification and Personal Protective Equipment
This compound is intended for laboratory research use only.[3][4] While some safety data sheets (SDS) classify it as a non-hazardous substance, others indicate potential hazards such as being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3][5] Therefore, a cautious approach to handling is essential. The following personal protective equipment (PPE) is mandatory to minimize exposure.
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) standards.[6] |
| Hand Protection | Protective gloves | Inspected prior to use.[6] |
| Body Protection | Impervious clothing / Laboratory coat | Full sleeves are recommended.[4][5] |
| Respiratory | Suitable respirator | A NIOSH-approved N100 or CEN-approved FFP3 particulate respirator may be used as a backup to engineering controls.[6] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following procedures is crucial for safe handling of this compound.
1. Engineering Controls:
-
Use a laboratory fume hood or other appropriate local exhaust ventilation.[6]
-
Ensure an accessible safety shower and eye wash station are nearby.[5]
2. Personal Preparation:
-
Thoroughly wash hands before and after handling.[6]
-
Don the required PPE as specified in the table above.
3. Handling the Compound:
-
Avoid inhalation, and contact with eyes and skin.[5]
4. Storage:
-
Keep the container tightly sealed.[5]
-
Store in a cool, dry, and well-ventilated area.[5]
-
Recommended storage temperatures are at refrigerator (2-8°C) for long-term storage or as specified by the supplier (-20°C for powder or -80°C in solvent).[1][5]
Emergency and Disposal Plan
Accidental Release Measures:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear full personal protective equipment. Avoid breathing vapors, mist, dust, or gas.[3][5]
-
Environmental Precautions: Prevent the substance from entering drains or water courses.[3][5]
-
Containment and Cleaning: For spills, use a finely-powdered liquid-binding material like diatomite. Decontaminate surfaces by scrubbing with alcohol. Collect the spillage and dispose of the contaminated material in an approved waste disposal plant.[5]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek prompt medical attention.[3][5][7] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. Call a physician if irritation persists.[3][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.[3][5] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Never give anything by mouth to an unconscious person and seek immediate medical attention.[3][5] |
Disposal:
-
Dispose of the substance and its container at an approved waste disposal plant.[5]
-
All disposal practices must be in accordance with federal, state, and local regulations.[3]
Workflow for Safe Handling of this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
